molecular formula C7H8BrNO B1591861 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone CAS No. 202286-27-9

1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Cat. No.: B1591861
CAS No.: 202286-27-9
M. Wt: 202.05 g/mol
InChI Key: CLQIKPUIHJZKTM-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (CAS 202286-27-9) is a high-purity brominated pyrrole derivative that serves as a versatile and key synthetic intermediate in advanced chemical and pharmaceutical research. Its molecular structure, featuring a reactive bromine atom and an acetyl group on a pyrrole ring, makes it a valuable scaffold for constructing complex heterocyclic systems. This compound is primarily utilized in medicinal chemistry for the design and synthesis of novel kinase inhibitors targeting specific signaling pathways in cancer cells . Researchers employ it in Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of pyrrole-based drug candidates . Beyond oncology, its reactivity supports its use in agrochemical research for developing new pesticides . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-6(5(2)10)3-9-7(4)8/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIKPUIHJZKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594166
Record name 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202286-27-9
Record name 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides an in-depth technical guide for the rational design and synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole of interest in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and efficient two-step sequence starting from a readily accessible precursor. The core of this methodology involves the construction of the key intermediate, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, via the Paal-Knorr pyrrole synthesis, followed by a highly regioselective electrophilic bromination at the C5 position using N-Bromosuccinimide (NBS). This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes comprehensive characterization, safety, and process optimization insights, tailored for researchers in drug development and organic synthesis.

Introduction and Retrosynthetic Analysis

Substituted pyrroles are privileged heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them critical pharmacophores. The target molecule, this compound (CAS: 202286-27-9), features a specific substitution pattern—an acetyl group at C3, a methyl group at C4, and a bromine atom at C5—that makes it a valuable building block for further chemical elaboration.

A logical retrosynthetic analysis dictates a two-step approach. The C-Br bond is readily disconnected via an electrophilic aromatic substitution, identifying N-Bromosuccinimide (NBS) as the ideal reagent for its selectivity. This disconnection leads back to the key pyrrole intermediate, 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2) . The pyrrole core of this intermediate can be disconnected through the well-established Paal-Knorr synthesis, which forms pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] This pathway identifies the 1,4-dicarbonyl precursor as 3-methylhexane-2,5-dione (3) .

This forward synthetic strategy offers significant advantages, including the use of reliable and well-documented reactions, accessible starting materials, and high regiochemical control in the final bromination step.

graph Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Target [label="this compound (1)"]; Intermediate2 [label="1-(4-methyl-1H-pyrrol-3-yl)ethanone (2)"]; Intermediate3 [label="3-Methylhexane-2,5-dione (3)"];

Target -> Intermediate2 [label="Electrophilic Bromination\n(NBS)"]; Intermediate2 -> Intermediate3 [label="Paal-Knorr Synthesis\n(+ NH₃ source)"]; }

Figure 1: Retrosynthetic analysis of the target compound.

Synthetic Strategy and Mechanistic Overview

Step 1: Paal-Knorr Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2)

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the acid-catalyzed condensation of a 1,4-dicarbonyl compound with an ammonia source.[4] The mechanism proceeds through the nucleophilic attack of ammonia on one of the carbonyl groups to form a hemiaminal, followed by cyclization via attack of the resulting amine onto the second carbonyl. Subsequent dehydration steps yield the aromatic pyrrole ring.[3] This method is highly effective for preparing a wide variety of substituted pyrroles.[5]

Step 2: Regioselective Bromination of Intermediate (2)

The bromination of the synthesized pyrrole intermediate (2) is an electrophilic aromatic substitution reaction. The pyrrole ring is highly electron-rich and thus very reactive towards electrophiles, often more so than benzene.[6] The position of substitution is governed by the directing effects of the existing substituents and the inherent reactivity of the pyrrole nucleus, which favors substitution at the α-positions (C2 and C5).[7][8][9]

In our intermediate, the C2 position is sterically unhindered, while the C5 position is adjacent to the methyl group. The acetyl group at C3 is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C2 and C4 positions. However, the nitrogen lone pair and the C4-methyl group are activating. The combined electronic and steric factors strongly favor electrophilic attack at the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (THF) or a chlorinated solvent at reduced temperatures to ensure high selectivity.[10]

graph Mechanism { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", fontname="Helvetica", fontsize=10];

}

Figure 2: Overall synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Reagents and Equipment
Reagent/MaterialGradeSupplier
3-Methylhexane-2,5-dione≥97%Major Chemical Suppliers
Ammonium AcetateACS ReagentMajor Chemical Suppliers
Glacial Acetic AcidACS ReagentMajor Chemical Suppliers
N-Bromosuccinimide (NBS)≥98%, ReagentPlus®Major Chemical Suppliers
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical Suppliers
Ethyl AcetateACS GradeMajor Chemical Suppliers
HexanesACS GradeMajor Chemical Suppliers
Saturated Sodium BicarbonateLab Grade-
Saturated Sodium ThiosulfateLab Grade-
Anhydrous Magnesium SulfateLab Grade-
Rotary EvaporatorStandard Lab Equipment-
Magnetic Stirrer/HotplateStandard Lab Equipment-
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄-
Protocol 1: Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylhexane-2,5-dione (12.8 g, 100 mmol) and ammonium acetate (15.4 g, 200 mmol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the starting dione is consumed, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield the product as a pale yellow solid.

Protocol 2: Synthesis of this compound (1)
  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2) (6.85 g, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equivalents) in 50 mL of anhydrous THF. Note: Protect this solution from light.

  • Add the NBS solution dropwise to the stirred pyrrole solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Table 1: Expected Analytical Data

CompoundMolecular FormulaMWExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Intermediate (2) C₇H₉NO123.15~8.5 (br s, 1H, NH), ~7.1 (m, 1H), ~6.5 (m, 1H), ~2.4 (s, 3H, COCH₃), ~2.1 (s, 3H, Ar-CH₃)~195, ~130, ~125, ~120, ~115, ~28, ~12
Final Product (1) C₇H₈BrNO218.05~8.8 (br s, 1H, NH), ~7.2 (s, 1H), ~2.4 (s, 3H, COCH₃), ~2.1 (s, 3H, Ar-CH₃)~194, ~128, ~124, ~118, ~100, ~28, ~11

Note: Actual chemical shifts may vary slightly depending on solvent and concentration. Data presented is an estimation based on known chemical principles and similar structures. Experimental verification is required.[11][12]

Safety, Handling, and Optimization

Safety Precautions:

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): Lachrymator and corrosive. It is light-sensitive and should be stored in a dark container. Handle exclusively in a fume hood.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only anhydrous grade and handle away from ignition sources.

Troubleshooting and Optimization:

  • Incomplete Paal-Knorr Reaction: If the reaction stalls, ensure the ammonium acetate is of good quality and the reflux temperature is maintained. A slight excess of the ammonia source can sometimes drive the reaction to completion.

  • Low Yield in Bromination: This can result from moisture in the reaction. Ensure all glassware is oven-dried and anhydrous solvents are used. The NBS should be fresh or recrystallized if necessary.

  • Formation of Dibrominated Product: If dibromination is observed, it indicates the reaction is too reactive. Lowering the temperature (e.g., to -20 °C) and slowing the rate of NBS addition can improve selectivity for the mono-brominated product.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The strategy leverages the classic Paal-Knorr synthesis for the construction of the core heterocyclic structure, followed by a highly regioselective bromination using N-Bromosuccinimide. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers requiring access to this and structurally related pyrrole building blocks for applications in medicinal chemistry and beyond.

References

  • Filo. (2025, November 18). Mechanism of electrophilic substitution reaction of pyrrole. Retrieved from Google Search.[7]

  • Slideshare. Heterocyclic compounds part _IV (Pyrrole). Retrieved from Google Search.[8]

  • Quora. (2018, April 4). Why does electrophilic substitution in pyrrole occurs at carbon 2?. Retrieved from Google Search.[9]

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  • Ermili, A., Castro, A. J., & Westfall, P. A. (1965). Products from Attempted Vilsmeier-Haack Acylations of Pyrroles with Select Amides. The Journal of Organic Chemistry, 30(2), 339-343.
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  • Organic Chemistry Portal. Synthesis of pyrroles. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6834-6842.
  • Royal Society of Chemistry. (2019). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 10(4), 1144-1150.
  • ResearchGate. (2015). Synthesis of 3-acetyl-4-(4-bromobenzoyl)-5-(1-(p-tolylamino)ethylidene)heptan-2,6-dione 4a.
  • Wang, B., et al. (2005). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of Chemical Research, 2005(11), 724-726.
  • International Journal of Research Publication and Reviews. (2025). PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl)
  • Asian Journal of Organic & Medicinal Chemistry. (2018). A Novel and Green Approach for the Synthesis of α-Bromo Aromatic Ketones using N-Bromosuccinimide. 3(3), 82-86.
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  • National Institutes of Health. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(8), 1083.
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  • ACS Publications. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6593-6598.
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Sources

An In-depth Technical Guide to 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential utility of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone for researchers, scientists, and professionals in drug development. The pyrrole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of natural products and pharmacologically active compounds.[1][2] The introduction of bromine and acetyl functional groups to the pyrrole ring, as seen in the title compound, offers a versatile platform for further chemical exploration and the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively published, we can compile its known properties and provide expert predictions for its spectroscopic characteristics based on analogous structures.

Chemical and Physical Properties

The fundamental properties of the title compound are summarized in the table below. For context, the properties of its un-brominated precursor, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, are also included.

PropertyThis compound1-(4-methyl-1H-pyrrol-3-yl)ethanone (Precursor)
CAS Number 202286-27-9[3]18818-30-9
Molecular Formula C₇H₈BrNO[4]C₇H₉NO
Molecular Weight 202.05 g/mol [4]123.15 g/mol
Boiling Point 313.1 °C[4]240.6 °C at 760 mmHg
Melting Point Not reported117 °C
Appearance Yellow to Brown Solid[4]Colorless transparent liquid or white solid
Storage 2-8°C[4]Not specified
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the un-brominated precursor and other brominated pyrrole derivatives found in the literature.

  • ¹H NMR (Predicted):

    • δ ~ 8.0-8.5 ppm (s, 1H, NH): The pyrrole N-H proton is expected to be a broad singlet.

    • δ ~ 7.0-7.5 ppm (s, 1H, C2-H): The proton at the C2 position is expected to be a singlet.

    • δ ~ 2.4 ppm (s, 3H, -COCH₃): The acetyl methyl protons will appear as a sharp singlet.

    • δ ~ 2.1 ppm (s, 3H, C4-CH₃): The methyl protons on the pyrrole ring will also be a singlet.

  • ¹³C NMR (Predicted):

    • δ ~ 195 ppm (C=O): The carbonyl carbon of the acetyl group.

    • δ ~ 135 ppm (C3): The carbon bearing the acetyl group.

    • δ ~ 125 ppm (C2): The carbon adjacent to the nitrogen.

    • δ ~ 120 ppm (C4): The carbon with the methyl substituent.

    • δ ~ 110 ppm (C5): The carbon bearing the bromine atom.

    • δ ~ 30 ppm (-COCH₃): The acetyl methyl carbon.

    • δ ~ 15 ppm (C4-CH₃): The ring methyl carbon.

  • Infrared (IR) Spectroscopy (Predicted):

    • ~3300 cm⁻¹ (N-H stretch): A broad peak characteristic of the pyrrole N-H bond.

    • ~1650 cm⁻¹ (C=O stretch): A strong absorption from the acetyl carbonyl group.

    • ~1550 cm⁻¹ (C=C stretch): Aromatic ring stretching.

    • ~1400 cm⁻¹ (C-H bend): Methyl group bending vibrations.

    • ~600-700 cm⁻¹ (C-Br stretch): A peak in the fingerprint region corresponding to the carbon-bromine bond.

  • Mass Spectrometry (Predicted):

    • M⁺ and M+2 peaks: The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, at m/z 201 and 203.

    • Major Fragment: A prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺) is expected at m/z 158 and 160.

Synthesis and Reactivity

The synthesis of this compound is most logically achieved through the selective bromination of its precursor, 1-(4-methyl-1H-pyrrol-3-yl)ethanone. The reactivity of the resulting bromopyrrole opens avenues for further molecular diversification.

Proposed Synthetic Pathway

The high electron density of the pyrrole ring makes it susceptible to electrophilic substitution, but this reactivity can also lead to undesired polybromination.[5] The presence of an electron-withdrawing acetyl group at the C3 position deactivates the ring, which is crucial for achieving monobromination.[6]

Diagram of the Proposed Synthetic Pathway:

G Precursor 1-(4-methyl-1H-pyrrol-3-yl)ethanone Product This compound Precursor->Product Bromination Reagents NBS, THF 0°C to rt

Caption: Proposed synthesis of the title compound via bromination.

Experimental Protocol: Bromination of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

This protocol is based on established methods for the selective bromination of electron-deficient pyrroles using N-Bromosuccinimide (NBS), a mild and effective brominating agent.[7][8]

Materials:

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Reactivity and Potential for Derivatization

The bromine atom at the C5 position of the pyrrole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Diagram of Potential Derivatization Reactions:

G Start This compound Suzuki Aryl/Heteroaryl Derivative Start->Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst) Sonogashira Alkynyl Derivative Start->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Buchwald Amine Derivative Start->Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst)

Caption: Key cross-coupling reactions for derivatization.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position of the pyrrole and various aryl or heteroaryl boronic acids.[9] This is a powerful method for creating complex molecules with potential biological activity.

  • Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through Sonogashira coupling with a terminal alkyne.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of a wide range of N-arylated or N-alkylated pyrrole derivatives.

Potential Biological and Medicinal Applications

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and bromopyrrole alkaloids isolated from marine organisms have demonstrated a wide spectrum of biological activities.[10][11]

Anticancer Potential

Many substituted pyrroles exhibit potent anticancer activity.[12] The title compound, with its specific substitution pattern, could be investigated as an inhibitor of various protein kinases, a class of enzymes often dysregulated in cancer. The bromo-substituent allows for the strategic introduction of various functionalities via cross-coupling reactions to optimize binding to target enzymes.[9]

Antimicrobial and Anti-biofilm Activity

Bromopyrrole alkaloids are known to possess significant antimicrobial and anti-biofilm properties.[10][13] this compound and its derivatives could be valuable lead compounds in the development of new agents to combat antibiotic-resistant bacteria and fungal pathogens. The acetyl group may also contribute to its biological activity profile.[14]

Safety and Handling

No specific safety data sheet is available for this compound. Based on the properties of similar brominated organic compounds and ketones, the following precautions should be taken:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its synthesis from readily available precursors appears feasible, and the presence of the bromine atom provides a versatile handle for further derivatization through modern cross-coupling methodologies. The established biological significance of the bromopyrrole scaffold suggests that this compound and its derivatives are promising candidates for investigation in anticancer and antimicrobial research programs. Further experimental validation of its physicochemical properties, reactivity, and biological activity is warranted to fully explore its potential.

References

  • BenchChem. A Comparative Guide to the Biological Activities of Substituted Pyrroles. Accessed January 2, 2026.
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An In-depth Technical Guide to 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 202286-27-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for designing molecules that can interact with a wide array of biological targets. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile building block in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific substituted pyrrole, 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a compound of interest for its potential as a key intermediate in the synthesis of complex bioactive molecules.

Core Compound Analysis: this compound

CAS Number: 202286-27-9[3][][5]

Molecular Formula: C₇H₈BrNO

Molecular Weight: 202.05 g/mol [3]

This molecule features a pyrrole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an acetyl group at the 3-position. This specific substitution pattern offers several reactive handles for further chemical modification, making it a valuable precursor in multi-step synthetic pathways.

PropertyValueSource
CAS Number 202286-27-9[3][][5]
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3]
Boiling Point 313.1°C (Predicted)[5]
Storage Temperature 2-8°C

Synthetic Pathways and Methodologies

Conceptual Synthetic Workflow

A likely synthetic strategy would commence with a suitable 3-methylpyrrole derivative, which would first undergo acylation at the 2-position, a generally more reactive site. Subsequent protection of the pyrrole nitrogen, followed by bromination, would likely direct the bromine to the 5-position. A final deprotection step would yield the target compound.

Alternatively, a Friedel-Crafts acylation of a 2-bromo-3-methylpyrrole could be envisioned. The regioselectivity of such a reaction would be a critical factor to control.

Diagram of a Plausible Synthetic Pathway:

G cluster_0 Plausible Synthetic Route 3-Methyl-1H-pyrrole 3-Methyl-1H-pyrrole 1-(4-Methyl-1H-pyrrol-3-yl)ethanone 1-(4-Methyl-1H-pyrrol-3-yl)ethanone 3-Methyl-1H-pyrrole->1-(4-Methyl-1H-pyrrol-3-yl)ethanone Acylation (e.g., Vilsmeier-Haack or Friedel-Crafts) This compound This compound 1-(4-Methyl-1H-pyrrol-3-yl)ethanone->this compound Bromination (e.g., NBS or Br2)

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound are frequently found in molecules with significant biological activity. The bromo-substituted pyrrole core is a key feature in several natural and synthetic compounds with antimicrobial and antitumor properties.[6][7]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, incorporate a substituted pyrrole ring. The acetyl group on the target molecule can serve as a point of attachment for larger, more complex side chains designed to interact with the ATP-binding pocket of specific kinases. The bromine atom can be utilized for further cross-coupling reactions to build molecular complexity or can contribute to the overall binding affinity through halogen bonding.

In the Synthesis of Bioactive Heterocycles

The reactive sites on this compound make it an ideal starting material for the construction of more elaborate heterocyclic systems. The ketone functionality can be readily converted to other functional groups, and the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern medicinal chemistry for the synthesis of complex drug candidates.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.[8]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its specific substitution pattern provides multiple avenues for synthetic elaboration, enabling the creation of diverse libraries of compounds for biological screening. Further research into the development of efficient and scalable synthetic routes to this compound, as well as the exploration of its utility in the synthesis of novel kinase inhibitors and other targeted therapies, is warranted. The continued investigation of substituted pyrroles like the one detailed in this guide will undoubtedly contribute to the advancement of modern medicine.

References

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • abcr Gute Chemie. AB443048 | CAS 202286-27-9. [Link]

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  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. [Link]

  • Seedion. This compound. [Link]

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  • NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. [Link]

  • ResearchGate. One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. [Link]

  • MDPI. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. [Link]

  • Biomed J Sci & Tech Res. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. [Link]

  • IJPBS. (1H-Pyrrol-1-yl) Phenyl] Ethanone Chalcones as Potential Antimicrobial and Cytot. [Link]

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Spectroscopic Characterization of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for the heterocyclic compound 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal structural elucidation and purity assessment of this pyrrole derivative, a scaffold of significant interest in medicinal chemistry.

While experimental data for this specific molecule (CAS No. 202286-27-9) is not publicly available, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in foundational principles of spectroscopy and comparative analysis with structurally analogous substituted pyrroles.[1] The methodologies and interpretations herein serve as a valuable reference for the analysis of this and similar compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a pyrrole ring, a versatile pharmacophore, substituted with a bromine atom, a methyl group, and an acetyl group. Each of these functional groups imparts distinct electronic and steric effects, which are reflected in the molecule's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Broad Singlet1HN-HThe N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.
~7.5Singlet1HH-2The lone proton on the pyrrole ring at the C-2 position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the overall electron density of the ring.
~2.5Singlet3H-COCH₃The protons of the acetyl methyl group are in a distinct chemical environment and appear as a sharp singlet.
~2.2Singlet3H-CH₃The protons of the methyl group attached to the pyrrole ring will also present as a singlet.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield shift.
~130C-3The carbon bearing the acetyl group is expected in the aromatic region.
~125C-4The carbon with the methyl substituent will also be in the aromatic region.
~120C-2The chemical shift of the C-2 carbon is influenced by the adjacent nitrogen.
~100C-5The carbon atom bonded to the bromine is expected to be shifted upfield due to the heavy atom effect of bromine.
~30-COCH₃The carbon of the acetyl methyl group appears in the aliphatic region.
~15-CH₃The carbon of the methyl group on the pyrrole ring is also found in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, BroadN-H Stretch
~1660StrongC=O Stretch (Aryl Ketone)
~1550MediumC=C Stretch (Pyrrole Ring)
~1400MediumC-H Bend (Methyl)
~750StrongC-Br Stretch

The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the conjugated ketone. The broad band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of this compound is C₇H₈BrNO. The predicted mass spectrum would show a prominent molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

  • Molecular Ion (M⁺): m/z 201 and 203 (due to ⁷⁹Br and ⁸¹Br isotopes)

  • Key Fragments:

    • [M - CH₃]⁺: m/z 186 and 188 (loss of the acetyl methyl group)

    • [M - COCH₃]⁺: m/z 158 and 160 (loss of the acetyl group)

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Tube Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method Development: Develop a suitable gas chromatography method to ensure the compound elutes as a sharp peak.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Ionization: The compound will be ionized in the mass spectrometer using a standard 70 eV electron ionization source.

  • Mass Analysis: The resulting ions are separated by the mass analyzer.

  • Data Acquisition: The detector records the abundance of ions at each m/z value.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Acquisition and Analysis Workflow

Caption: General workflow for NMR analysis of substituted pyrroles.[1]

References

  • Gomez-Polo, C., et al. (2020). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Journal of Molecular Structure, 1205, 127601. [Link]

  • LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 183558, 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile. [Link]

  • Iordache, F., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6461. [Link]

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An In-depth Technical Guide to the Reactivity of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a pyrrole core, a synthetically valuable bromine atom, a directing methyl group, and a reactive acetyl moiety. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the interplay of its functional groups. We will explore the principal reaction pathways, including transformations at the C5-bromo position via palladium-catalyzed cross-coupling, reactions involving the C3-acetyl group, and electrophilic substitution on the pyrrole ring. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable its strategic application in complex molecule synthesis.

Structural and Electronic Profile

The reactivity of this compound is dictated by the electronic properties of its substituents and their positions on the pyrrole ring.

  • Pyrrole Ring : An electron-rich aromatic heterocycle, inherently activated towards electrophilic attack. The nitrogen's lone pair is delocalized into the ring, increasing electron density at all carbon atoms.

  • C5-Bromo Group : Exerts a dual electronic effect: it is electron-withdrawing via induction but can participate in resonance. Its primary synthetic value lies in its ability to act as a leaving group in metal-catalyzed cross-coupling reactions.

  • C4-Methyl Group : An electron-donating group through hyperconjugation, it slightly increases the electron density of the pyrrole ring, reinforcing its nucleophilic character.

  • C3-Acetyl Group : A strong electron-withdrawing group due to both induction and resonance. It significantly deactivates the pyrrole ring towards electrophilic substitution and serves as a handle for various carbonyl and α-carbon reactions.

  • N-H Group : The pyrrolic proton is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation, which can be used to protect the ring or introduce further diversity.

The combination of these groups makes the C-Br bond the most versatile site for strategic modifications, while the acetyl group provides a secondary point for functionalization.

Reactivity at the Pyrrole Core

Electrophilic Aromatic Substitution

Pyrrole is significantly more reactive than benzene in electrophilic substitution reactions, with a strong preference for substitution at the C2 and C5 positions due to the formation of a more stable carbocation intermediate.[1][2][3] In this compound, the C5 position is blocked by the bromine atom. The remaining positions are C2.

The powerful deactivating effect of the C3-acetyl group diminishes the ring's nucleophilicity. However, the activating effect of the nitrogen lone pair and the C4-methyl group still directs electrophiles preferentially to the C2 position. Therefore, any electrophilic substitution, if it occurs, is expected to happen at the C2 position. Mild reaction conditions are crucial to avoid polymerization or degradation, a common issue with highly activated pyrrole systems.[4]

N-Substitution

The nitrogen proton can be removed by a suitable base (e.g., NaH, KOH) to form a pyrrolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.[5][6] This strategy is often employed to protect the pyrrole nitrogen, prevent unwanted side reactions, or modulate the electronic properties of the ring system. The presence of the electron-withdrawing acetyl group increases the acidity of the N-H proton, facilitating its deprotonation.

Transformations of the C5-Bromo Substituent: A Gateway to Molecular Diversity

The carbon-bromine bond is the most synthetically versatile handle on this molecule, serving as an ideal anchor point for palladium-catalyzed cross-coupling reactions. These reactions are foundational methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : This reaction couples the bromopyrrole with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[9][10] It is exceptionally tolerant of various functional groups and is a premier method for introducing aryl or heteroaryl substituents at the C5 position.

  • Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the bromopyrrole with a primary or secondary amine.[11][12][13] It is a powerful tool for installing diverse amino groups, which are prevalent in pharmaceutically active compounds. The choice of phosphine ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.[14]

  • Sonogashira Coupling : Enables the formation of a C-C bond between the bromopyrrole and a terminal alkyne, providing access to substituted alkynylpyrroles.

  • Heck Coupling : Creates a C-C bond by coupling the bromopyrrole with an alkene.

Below are detailed protocols for the two most common and impactful of these transformations.

Protocol: Suzuki-Miyaura Coupling for Arylation at C5

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
CatalystPd(PPh₃)₄A common, commercially available Pd(0) catalyst effective for many Suzuki couplings.[9]
BaseK₂CO₃ / K₃PO₄Activates the boronic acid for transmetalation. K₃PO₄ is often used for challenging substrates.[15]
SolventDioxane/H₂OA polar aprotic solvent system that effectively solubilizes both organic and inorganic reagents.
Temperature80-100 °CProvides the necessary thermal energy to drive the catalytic cycle efficiently.
Protocol: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of the title compound with a representative amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Seal the flask and heat the reaction mixture at 90-110 °C with stirring. Monitor the reaction's progress.[16]

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Visualization: Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Start Combine Bromopyrrole, Coupling Partner, & Base Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Cat_Add Add Pd Catalyst & Ligand Inert->Cat_Add Solv_Add Add Degassed Solvent Cat_Add->Solv_Add Heat Heat & Stir (80-110 °C) Solv_Add->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for Pd-catalyzed cross-coupling.

Chemistry of the C3-Acetyl Group

The acetyl group is a versatile functional handle for a range of chemical transformations.[17]

Reactions at the Carbonyl Carbon

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Common reactions include:

  • Reduction : Reduction with agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol.

  • Reductive Amination : The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Wittig Reaction : Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Reactions at the α-Carbon: Condensation Reactions

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

  • Claisen-Schmidt Condensation : This is a crossed-aldol condensation between the acetylpyrrole (which has α-hydrogens) and an aromatic aldehyde or ketone that lacks α-hydrogens.[18][19] This reaction is highly effective for synthesizing α,β-unsaturated ketones (chalcones), which are important pharmacophores.

Protocol: Claisen-Schmidt Condensation

This protocol provides a method for the condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv)

  • Base (e.g., NaOH or KOH, 2.0-5.0 equiv)

  • Solvent (e.g., Ethanol or an Ethanol/Water mixture)

Procedure:

  • Dissolve the acetylpyrrole and the aromatic aldehyde in the solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of the base (e.g., 10% NaOH) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Once the reaction is complete, pour the mixture into cold water or onto crushed ice.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated ketone.

Integrated Synthetic Strategies

The distinct reactivity of the C5-bromo and C3-acetyl groups allows for orthogonal and sequential synthetic strategies. A common approach in drug discovery is to first use the C-Br bond for a cross-coupling reaction to build a core scaffold, followed by modification of the acetyl group to explore structure-activity relationships.

G cluster_path1 Pathway 1: C5 Functionalization First cluster_path2 Pathway 2: C3 Functionalization First Start 1-(5-Bromo-4-methyl-1H- pyrrol-3-yl)ethanone A1 Suzuki or Buchwald-Hartwig Coupling @ C5 Start->A1 A2 Claisen-Schmidt Condensation @ C3-Acetyl Start->A2 B1 5-Aryl/Amino-Substituted Pyrrole Intermediate A1->B1 C1 Condensation or Reduction @ C3-Acetyl B1->C1 Final Diverse, Complex Target Molecules C1->Final B2 α,β-Unsaturated Ketone Intermediate A2->B2 C2 Suzuki or Buchwald-Hartwig Coupling @ C5 B2->C2 C2->Final

Caption: Sequential functionalization strategies.

Conclusion

This compound is a strategically designed chemical intermediate offering multiple avenues for synthetic elaboration. The C5-bromo group serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the C3-acetyl group provides a platform for condensation and carbonyl derivatization reactions. The predictable, regioselective reactivity at these sites, governed by the electronic nature of the pyrrole system, makes this molecule an asset for constructing diverse chemical libraries for screening in drug discovery and materials science applications.

References

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate.

  • Heterocyclic compounds part_IV (Pyrrole). Slideshare.

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem.

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.

  • Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.

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An In-depth Technical Guide to the Biological Activity of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and predicted biological activity of the novel pyrrole derivative, 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of substituted pyrrole scaffolds.

Introduction: The Prominence of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of medicinal chemistry, synthetic pyrrole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4][5][6][7] The versatility of the pyrrole core allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific, less-explored derivative, this compound, to elucidate its potential as a lead compound for drug discovery.

Synthesis and Characterization: A Plausible Synthetic Route

Proposed Synthetic Pathway

The synthesis can be envisioned in a multi-step process, beginning with the formation of the pyrrole ring, followed by functionalization.

Step 1: Synthesis of 3-methyl-1H-pyrrole-4-carbaldehyde

A potential starting point is the synthesis of a substituted pyrrole precursor. The Paal-Knorr reaction provides a reliable method for constructing the pyrrole ring.

Step 2: Acylation of the Pyrrole Ring

Friedel-Crafts acylation of the synthesized pyrrole would introduce the acetyl group at the 3-position. The directing effects of the existing substituents would favor this position.

Step 3: Bromination of the Acetylated Pyrrole

The final step would involve the selective bromination of the pyrrole ring at the 5-position. The presence of the electron-withdrawing acetyl group would direct the bromination to the available alpha-position.

Experimental Protocol: A Hypothetical Synthesis

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.

Materials:

  • Appropriate 1,4-dicarbonyl precursor

  • Ammonia or a primary amine

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Paal-Knorr Pyrrole Synthesis:

    • Dissolve the 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol).

    • Add an excess of the amine source (e.g., ammonium acetate).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting pyrrole derivative by column chromatography.

  • Friedel-Crafts Acylation:

    • Suspend the synthesized pyrrole in dry DCM under an inert atmosphere.

    • Cool the mixture to 0°C and add anhydrous AlCl₃ portion-wise.

    • Add acetyl chloride dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Purify the acetylated pyrrole by recrystallization or column chromatography.

  • Bromination:

    • Dissolve the acetylated pyrrole in THF.

    • Add NBS portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent in vacuo.

    • Purify the final product, this compound, by column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrrole N-H proton, the pyrrole C-H proton, and the acetyl methyl protons.
¹³C NMR Resonances for the methyl carbon, the pyrrole ring carbons (including the bromine-substituted carbon), the acetyl carbonyl carbon, and the acetyl methyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₇H₈BrNO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) would be observed.
IR Spec. Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-Br stretch.

Predicted Biological Activity: An Analysis Based on Structure-Activity Relationships

Given the absence of direct biological data for this compound, its potential therapeutic activities can be inferred from the extensive literature on structurally related pyrrole derivatives. The combination of a brominated pyrrole core with a methyl and an acetyl group suggests potential for significant biological effects.

Anticancer Potential

Pyrrole derivatives are well-documented for their anticancer properties, often acting through the inhibition of protein kinases.[2][5][6] The presence of a halogen, such as bromine, on the pyrrole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[9]

  • Mechanism of Action: It is hypothesized that this compound could act as a competitive inhibitor of kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[5] The acetyl group could be involved in key binding interactions within the active site of these enzymes.

  • Supporting Evidence: Studies on other brominated pyrroles have demonstrated potent activity. For instance, marinopyrrole A and its derivatives, which are halogenated pyrroles, exhibit strong cytotoxic effects on cancer cells by inducing the degradation of the anti-apoptotic protein Mcl-1.[9]

Antimicrobial Activity

The pyrrole scaffold is a common feature in many natural and synthetic antimicrobial agents.[1][3][4][10] The introduction of a bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

  • Mechanism of Action: The predicted mechanism of antimicrobial action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The acetyl group might contribute to the molecule's ability to interact with specific microbial targets.

  • Supporting Evidence: A number of pyrrole derivatives containing various substituents have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][7] For example, certain pyrrole-derived compounds have exhibited potent activity against Staphylococcus aureus and Escherichia coli.[1]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are recommended.

Anticancer Activity Screening

Cell Lines:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • A non-cancerous cell line (e.g., HEK293) to assess cytotoxicity.

MTT Assay for Cytotoxicity:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Microbial Strains:

  • Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Fungi (e.g., Candida albicans, Aspergillus niger)

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

  • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Key Concepts

Proposed Synthetic Workflow

G A 1,4-Dicarbonyl Precursor + Amine B Paal-Knorr Cyclization A->B C Substituted Pyrrole B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C->D E 3-Acetyl-4-methyl-1H-pyrrole D->E F Bromination (NBS) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity Pathways

G cluster_0 Anticancer Activity cluster_1 Antimicrobial Activity A This compound B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C Inhibition of Cell Proliferation B->C D Apoptosis C->D E This compound F Membrane Disruption or Enzyme Inhibition E->F G Inhibition of Microbial Growth F->G

Caption: Hypothesized biological activity pathways for the target compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related pyrrole derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial activities. The proposed synthetic pathway provides a viable route for its preparation, and the outlined biological evaluation protocols offer a clear framework for validating these predictions.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological testing. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the methyl, acetyl, and bromo substituents, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies to identify the specific molecular targets will be essential for its development as a potential drug candidate.

References

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The Strategic Synthesis and Application of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Heterocyclic Building Block: Physicochemical Properties, Synthesis, and Potential in Kinase Inhibition

Introduction: The Pyrrole Scaffold in Modern Medicinal Chemistry

The pyrrole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This guide provides a detailed technical overview of 1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a strategically substituted pyrrole derivative with significant potential as a building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document will delve into its physicochemical characteristics, outline a detailed synthetic protocol, and explore its potential applications in drug discovery, grounded in the principles of scientific integrity and practical, field-proven insights.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development. These parameters influence solubility, reactivity, and pharmacokinetic profiles.

Molecular Attributes:

PropertyValueSource
Molecular Formula C₇H₈BrNO-
Molecular Weight 202.05 g/mol [2]
IUPAC Name This compound-
CAS Number 202286-27-9[2]
Boiling Point 313.1 °C (Predicted)[2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show distinct signals for the pyrrole NH proton, the pyrrole C-H proton, the methyl protons, and the acetyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the pyrrole ring.

    • ¹³C NMR spectroscopy would reveal the number of unique carbon environments, including the carbonyl carbon of the acetyl group and the carbons of the pyrrole ring, with the carbon attached to the bromine atom showing a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the pyrrole, C-H bonds, the C=O of the ketone, and C-Br bond.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted pyrroles is a well-established field, with the Paal-Knorr synthesis being a prominent method.[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, a multi-step approach starting from more readily available precursors is likely required, involving the formation of the pyrrole ring followed by bromination.

Proposed Synthetic Workflow:

Below is a plausible, detailed experimental protocol for the synthesis of the title compound, based on established pyrrole synthetic methodologies.

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Work-up and Purification start 3-Methyl-2,5-hexanedione product1 1-(4-Methyl-1H-pyrrol-3-yl)ethanone start->product1 Condensation amine Ammonia or Ammonium Salt amine->product1 product2 This compound product1->product2 Bromination reagent N-Bromosuccinimide (NBS) reagent->product2 workup Aqueous Work-up product2->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: A proposed two-step synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Methyl-1H-pyrrol-3-yl)ethanone

  • Reaction Setup: To a solution of 3-methyl-2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a source of ammonia, for example, ammonium acetate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of 1-(4-Methyl-1H-pyrrol-3-yl)ethanone

  • Reaction Setup: Dissolve the 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1 equivalent) from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the cooled reaction mixture.

  • Reaction Conditions: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by recrystallization or column chromatography.

Reactivity and Mechanistic Considerations

The reactivity of the pyrrole ring is significantly influenced by its substituents. The electron-donating methyl group and the electron-withdrawing acetyl and bromo groups create a unique electronic environment.

Electronic Effects on the Pyrrole Ring:

G cluster_0 Electronic Effects Pyrrole Ring Pyrrole Ring Bromo Group (C5) Bromo Group (C5) Pyrrole Ring->Bromo Group (C5) Electron-Withdrawing (Inductive) & Weakly Donating (Resonance) Acetyl Group (C3) Acetyl Group (C3) Pyrrole Ring->Acetyl Group (C3) Electron-Withdrawing (Resonance) Methyl Group (C4) Methyl Group (C4) Methyl Group (C4)->Pyrrole Ring Electron-Donating (Inductive Effect)

Caption: Diagram illustrating the electronic effects of substituents on the pyrrole ring.

The interplay of these electronic effects dictates the regioselectivity of further chemical transformations. The acetyl group at the C3 position deactivates the ring towards electrophilic substitution, while the methyl group at C4 activates it. The bromine at C5 also has a deactivating inductive effect. This substitution pattern makes the remaining C2 position the most likely site for further electrophilic attack.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Pyrrole derivatives are prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] Many approved kinase inhibitors, such as Sunitinib, feature a pyrrole core.[8][9] The structure of this compound provides a versatile scaffold for the synthesis of more complex molecules targeting the ATP-binding site of various kinases.

The bromo substituent is particularly valuable as it serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse aryl or heteroaryl groups, which can be tailored to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. The acetyl group can also be modified or used as a synthetic handle for building more complex side chains.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic substitution pattern provides a versatile platform for the synthesis of complex molecules, particularly those designed as kinase inhibitors. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and an appreciation of its reactivity are essential for its effective utilization in the development of novel therapeutic agents. This technical guide provides a foundational framework for researchers and scientists to explore the full potential of this promising compound.

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A Comprehensive Guide to the Structural Elucidation of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic and structural properties make it a privileged heterocycle in drug design. Consequently, the unambiguous structural verification of substituted pyrroles is a critical step in the synthesis and drug development pipeline. This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific pyrrole derivative, 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone .

This document moves beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We will explore the causality behind experimental choices and demonstrate how a convergence of evidence from these orthogonal methods leads to an unequivocal structural assignment. This self-validating system of analysis is designed for researchers, scientists, and professionals who require a robust framework for characterizing complex heterocyclic molecules.

Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol

Mass Spectrometry: The First Step in Molecular Verification

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a synthesized compound. For halogenated molecules like the target compound, MS provides a distinct isotopic signature that is highly informative.

Core Principle & Experimental Rationale

Electron Ionization (EI) or Electrospray Ionization (ESI) are typically employed. The primary goal is to determine the mass-to-charge ratio (m/z) of the molecular ion (M⁺). The presence of bromine is unequivocally confirmed by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2), a pattern that is a hallmark of monobrominated compounds.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Anticipated Data & Interpretation

The mass spectrum is expected to reveal a characteristic cluster for the molecular ion. Key fragments resulting from the cleavage of the weakest bonds, such as the acyl-ring bond, provide further structural clues.

m/z (Anticipated) Assignment Rationale
201, 203[M+H]⁺Molecular ion peak cluster (protonated). The near 1:1 intensity ratio confirms the presence of one bromine atom.
186, 188[M-CH₃]⁺Loss of a methyl radical from the acetyl group.
158, 160[M-CH₃CO]⁺Loss of the acetyl group via alpha-cleavage, a common fragmentation for ketones.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Core Principle & Experimental Rationale

The rationale is to confirm the presence of the key N-H, C=O (ketone), and C-H bonds, which are defining features of the target molecule. The position of the C=O stretch, in particular, can indicate whether it is part of a conjugated system.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted.

Anticipated Data & Interpretation

The IR spectrum will provide a vibrational fingerprint of the molecule, confirming the major functional groups. The carbonyl stretch is expected to be at a lower wavenumber than a simple aliphatic ketone due to conjugation with the pyrrole ring.

Wavenumber (cm⁻¹) (Anticipated) Vibrational Mode Functional Group
~3350N-H StretchPyrrole N-H
~2950-2850C-H StretchMethyl groups
~1660C=O StretchConjugated Ketone
~1550C=C StretchPyrrole Ring

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, the complete carbon skeleton and proton environments can be mapped out.

Core Principles of Pyrrole NMR

The chemical shifts of the pyrrole ring nuclei are highly sensitive to the electronic effects of substituents.[1] Electron-withdrawing groups (like -Br and -COCH₃) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Electron-donating groups (like -CH₃) have a shielding effect, moving signals upfield.

Workflow for NMR Analysis

The following diagram outlines the logical flow of NMR experiments for comprehensive structure elucidation.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Structure Assembly Prep Dissolve sample in CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR & DEPT (Carbon Environments) H1->C13 HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assemble Integrate all data to build fragments HMBC->Assemble Structure Final Structure Confirmation Assemble->Structure

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

Anticipated Data & Interpretation: The structure predicts four distinct proton signals, all of which are expected to be singlets due to the lack of adjacent protons for coupling.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~9.0-10.0Broad Singlet1HNH -1
2~7.5-7.8Singlet1HCH -2
3~2.5Singlet3H-COCH₃
4~2.2Singlet3HRing-CH₃
¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Experimental Protocol: Data is typically acquired on the same sample immediately following ¹H NMR. A proton-decoupled sequence is used to produce a spectrum with singlets for each unique carbon. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.

Anticipated Data & Interpretation: The molecule has 7 unique carbon atoms, all of which should be visible in the spectrum.

Chemical Shift (δ, ppm) Assignment Rationale
~196C =OCarbonyl carbon, significantly deshielded.
~135C -3Attached to the electron-withdrawing acetyl group.
~128C -2Aromatic C-H, deshielded by adjacent N and Br.
~120C -4Attached to the methyl group.
~105C -5Attached to bromine; C-Br bonds often appear at lower field than expected.
~28-COC H₃Acetyl methyl carbon.
~12Ring-C H₃Ring methyl carbon.
2D NMR: Connecting the Pieces with HMBC

While HSQC confirms the direct one-bond connections between protons and carbons (e.g., CH-2, -COCH₃, Ring-CH₃), Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for assembling the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.

Core Rationale: The HMBC spectrum will provide the unambiguous connections between the acetyl group, the methyl group, and the pyrrole ring, confirming their relative positions.

The diagram below illustrates the most critical HMBC correlations that lock the structure in place.

Caption: Key 2- and 3-bond HMBC correlations.

Anticipated Key HMBC Correlations:

Proton Signal (from) Correlates to Carbon Signal (to) Significance
H-2 (~7.6 ppm)C-3 , C-4 , C-5 Confirms the position of the only ring proton and its connectivity to the substituted carbons.
-COCH₃ (~2.5 ppm)C=O , C-3 Crucial correlation: Unambiguously links the acetyl group to the C-3 position of the pyrrole ring.
Ring-CH₃ (~2.2 ppm)C-3 , C-4 , C-5 Crucial correlation: Places the methyl group at the C-4 position, adjacent to both C-3 and the bromine-bearing C-5.

Final Structural Confirmation

  • Mass Spectrometry confirms the molecular formula C₇H₈BrNO.

  • IR Spectroscopy validates the presence of N-H, C=O, and C-H functional groups.

  • ¹H and ¹³C NMR establish the number and type of proton and carbon environments, consistent with the proposed structure.

  • HMBC provides the final, definitive proof by connecting the individual fragments—the acetyl group, the methyl group, and the pyrrole proton—to their correct positions on the heterocyclic ring.

The collective evidence from these analytical techniques robustly and unequivocally confirms the structure as This compound . This systematic, multi-faceted approach ensures the highest degree of confidence in structural assignment, a prerequisite for further research and development.

References

solubility of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic intermediate in pharmaceutical research. Recognizing the scarcity of public data on this specific compound, this document emphasizes robust experimental methodology and theoretical principles. It is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol for solubility determination, guidance on solvent selection, and methods for thermodynamic analysis. By presenting a detailed case-study approach based on a structurally related molecule, this guide equips scientists with the necessary tools to generate reliable solubility data, a critical parameter for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility

This compound (Figure 1) is a substituted pyrrole derivative. The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities. As an intermediate, understanding the physicochemical properties of this compound is paramount for its effective use in multi-step syntheses and for the development of new chemical entities (NCEs).

Solubility is arguably one of the most critical physical properties in drug development. It directly influences bioavailability, processability, and the design of dosage forms.[1][2][3][4] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][5][6] Therefore, accurately characterizing the solubility of a compound like this compound in various organic solvents is not merely an academic exercise; it is a fundamental requirement for:

  • Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

  • Formulation Science: Developing stable and effective drug delivery systems, from oral dosage forms to parenteral solutions.[1]

  • Preclinical Studies: Ensuring adequate compound concentration in in vitro and in vivo assays to obtain meaningful data.[6]

This guide will provide the theoretical and practical foundation for approaching this challenge.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₇H₈BrNO

Molecular Weight: 202.05 g/mol

CAS Number: 202286-27-9[7][][9]

Theoretical Principles of Solubility

The solubility of a solid crystalline solute in a liquid solvent is a complex thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Physicochemical Profile and Expected Behavior

The structure of this compound offers several clues to its potential solubility:

  • Pyrrole NH Group: Capable of acting as a hydrogen bond donor.

  • Ketone Carbonyl Group: A strong hydrogen bond acceptor.

  • Bromine Atom: Contributes to the molecule's polarity and van der Waals interactions.

  • Aromatic Pyrrole Ring & Methyl Group: Provide lipophilic character.

This combination of polar (NH, C=O) and nonpolar (ring, methyl group) features suggests that its solubility will be highly dependent on the chosen solvent. The principle of "like dissolves like" is a useful starting point. We can anticipate moderate to good solubility in polar aprotic solvents (like acetone, ethyl acetate) and polar protic solvents (like alcohols) that can engage in hydrogen bonding. Solubility is expected to be lower in nonpolar solvents (like hexane or toluene).

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves Hansen Solubility Parameters.[10][11] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[12][13] By determining the HSP of the solute, one can rationally select a range of solvents for screening, significantly optimizing experimental efforts.[12][14]

Experimental Determination of Solubility: A Validated Protocol

While specific experimental data for this compound is not publicly available, a robust and reliable methodology can be established based on published studies of similar pyrrole derivatives. The following protocol is adapted from the well-established isothermal shake-flask or gravimetric method, which is considered a gold standard for its accuracy and directness.[5][15][16][17]

Core Protocol: Isothermal Gravimetric Method

This method determines solubility by preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and quantifying the amount of dissolved solute by evaporating the solvent.[15][17]

Materials and Equipment:

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath capable of maintaining temperature ±0.1 °C

  • Vials with airtight caps (e.g., 20 mL glass scintillation vials)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Drying oven

  • The solute: this compound

  • A selection of analytical grade organic solvents

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid solute to a pre-weighed vial. Causality: Adding an excess ensures that a saturated solution is formed and that equilibrium can be established with an undissolved solid phase.

  • Solvent Addition: Add a known volume (e.g., 5-10 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The solution should be agitated continuously. Causality: Continuous agitation ensures homogeneity and accelerates the dissolution process. The key is to allow sufficient time for the system to reach thermodynamic equilibrium. A minimum of 24-48 hours is recommended, but this should be validated.

  • Equilibrium Validation (Trustworthiness Pillar): To ensure equilibrium has been reached, take small aliquots at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant across the last two time points, equilibrium is confirmed.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours. Causality: This allows the excess solid to settle, preventing clogging of the filter during sampling.

  • Sampling: Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, dry evaporating dish or another vial. Causality: The syringe and filter should be pre-warmed to the experimental temperature to prevent the solute from crystallizing out due to a temperature drop during filtration.

  • Quantification (Gravimetric): a. Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution. b. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). c. Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat until a constant mass is achieved. Causality: Drying to a constant mass ensures that all solvent has been removed, leaving only the dissolved solute.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Data Processing A Add excess solute to pre-weighed vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-48h) C->D E Allow solids to settle (2-4h at constant T) D->E F Withdraw supernatant with pre-warmed syringe E->F G Filter through 0.45µm syringe filter F->G H Dispense into pre-weighed evaporating dish G->H I Weigh dish + solution (m_total) H->I J Evaporate solvent in drying oven I->J K Cool in desiccator and weigh until constant mass J->K L Record final mass of dish + solute (m_final) K->L M Calculate Solute & Solvent Mass L->M N Convert to Mole Fraction (x) M->N O Repeat for all Temperatures & Solvents N->O

Caption: Workflow for Gravimetric Solubility Determination.

Data Analysis and Presentation

Calculation of Solubility

From the gravimetric data, the mass of the solute (m₂) and the mass of the solvent (m₁) in the sampled aliquot are calculated:

  • Mass of solute (m₂) = (Mass of dish + solute) - (Mass of empty dish)

  • Mass of solvent (m₁) = (Mass of dish + solution) - (Mass of dish + solute)

The solubility is most rigorously expressed as the mole fraction of the solute (x₂):

x₂ = ( m₂ / M₂ ) / [ ( m₁ / M₁ ) + ( m₂ / M₂ ) ]

Where:

  • M₁ is the molar mass of the solvent.

  • M₂ is the molar mass of the solute (202.05 g/mol ).

Data Presentation

Solubility data should be collected across a range of temperatures (e.g., 288.15 K to 328.15 K) and presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data (Mole Fraction, x₂) for this compound

Temperature (K)Ethyl AcetateAcetonitrilePropan-2-olToluene
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData
313.15DataDataDataData
318.15DataDataDataData
Thermodynamic Analysis

The temperature dependence of solubility can be used to calculate key thermodynamic parameters of dissolution, such as enthalpy (ΔH°sol) and entropy (ΔS°sol). The van't Hoff equation provides the relationship:

ln(x₂) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin.

By plotting ln(x₂) versus 1/T, a linear relationship should be observed. The slope of this line is -ΔH°sol/R, and the y-intercept is ΔS°sol/R.[18][19][20]

  • A positive ΔH°sol indicates that the dissolution process is endothermic (requires energy), and thus solubility will increase with temperature. This is the most common scenario for solid solutes.

  • A positive ΔS°sol indicates an increase in disorder as the solid dissolves, which is thermodynamically favorable.

These parameters provide deep insight into the dissolution mechanism and are invaluable for process modeling and control.[18]

Conclusion

While direct solubility data for this compound is not readily found in scientific literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed isothermal gravimetric protocol, researchers can generate high-quality, reliable data. This methodology, coupled with a sound understanding of the underlying thermodynamic principles and predictive tools like Hansen Solubility Parameters, empowers scientists to make informed decisions in solvent selection, process optimization, and formulation development. The ability to generate and interpret such fundamental data is a cornerstone of efficient and successful chemical and pharmaceutical development.

References

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Phadnis, P. Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • Gabris, M.A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioResources, 14(3). [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University College of Pharmacy. [Link]

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

  • Hansen, C.M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

  • Kumar, L., & Singh, S. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 10(4). [Link]

  • Solubility of Things. (n.d.). Gravimetric Analysis. Solubility of Things. [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Scribd. (n.d.). GRAVIMETRIC. Scribd. [Link]

  • ChemAnalyst. (n.d.). CAS 202286-27-9: this compound. ChemAnalyst. [Link]

  • An, N., et al. (2023). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega, 8(45), 42789-42801. [Link]

  • PURE Montanuniversität Leoben. (n.d.). Thermodynamic analysis of solubility data 1: phase diagrams of systems salt hydrate + water. PURE Montanuniversität Leoben. [Link]

  • Seedion. (n.d.). This compound. Seedion. [Link]

  • Perlovich, G.L., et al. (2006). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Pharmaceutical Sciences, 95(10), 2158-2171. [Link]

  • Shakeel, F., et al. (2019). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(24), 746. [Link]

  • Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

Sources

Unlocking the Therapeutic Potential of the Deep: A Technical Guide to Marine-Derived Brominated Pyrrole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Marine Curiosities to Targeted Therapeutics

For decades, marine organisms have been a treasure trove of structurally novel compounds, many of which possess potent biological activities. Among these, brominated pyrrole alkaloids, sourced from a diverse array of organisms like sponges, tunicates, and bacteria, represent a particularly promising class of natural products.[1][2][3] Their unique chemical architectures have been honed by evolution to interact with specific biological targets, making them exceptional candidates for drug discovery programs.[4][5]

This technical guide moves beyond a simple cataloging of these fascinating molecules. It is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the key therapeutic targets of brominated pyrroles. We will dissect the mechanisms of action for vanguard compounds, present detailed experimental workflows for target deconvolution, and offer the technical insights necessary to accelerate the journey from marine natural product to clinical candidate. Our focus is not just on the "what," but the "why"—elucidating the scientific rationale behind experimental design and target validation strategies.

Major Classes and Established Anticancer Targets

The structural diversity of brominated pyrroles translates into a wide range of biological activities, with anticancer effects being the most profoundly studied.[3][6][7] Several classes have emerged as particularly significant, each with distinct mechanisms and identified molecular targets.

The Lamellarins: DNA Topoisomerase I Poisons

Lamellarin D, a hexacyclic pyrrole alkaloid, is a potent cytotoxic agent, particularly against multidrug-resistant tumor cell lines.[8] Its primary therapeutic target has been unequivocally identified as DNA Topoisomerase I (Top1) .[8][9]

  • Mechanism of Action: Unlike simple inhibitors, Lamellarin D acts as a Top1 "poison." It intercalates into the DNA helix and stabilizes the covalent Top1-DNA cleavage complex.[8][9] This prevents the enzyme from re-ligating the DNA strand break it creates, leading to an accumulation of persistent double-strand breaks during DNA replication. This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[10][11] Molecular modeling and structure-activity relationship studies have shown that the planar structure of Lamellarin D is crucial for its DNA intercalation and Top1 inhibition.[8][12]

The Prodiginines: Multifaceted Apoptosis Inducers

Prodigiosin and its analogues are tripyrrole alkaloids known for their vibrant red pigmentation and potent anticancer properties.[13] They induce apoptosis through a complex and multifaceted mechanism, showing efficacy in cancer cells that are resistant to conventional therapies.[13][14]

  • Primary Target Hub: The Mitochondria: A primary mode of action for prodigiosins is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[15][16] They disrupt the balance of the Bcl-2 protein family, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax).[17] This permeabilizes the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade (caspase-9 and caspase-3), culminating in programmed cell death.[16][17]

  • Signaling Pathway Modulation: Beyond direct mitochondrial action, prodigiosins influence key survival pathways. They are known to induce Endoplasmic Reticulum (ER) stress and can inhibit the pro-survival AKT/mTOR pathway, further pushing the cell towards apoptosis.[15] Some studies also suggest they can act as DNA cleavage agents, particularly in the presence of copper ions, contributing to their cytotoxicity.[13]

The Tambjamines: Inducers of Oxidative Stress and Stress Kinase Activation

Tambjamines, which share a bipyrrole core with prodiginines, exhibit a broad range of biological activities.[18] In cancer cells, their mechanism is linked to the induction of cellular stress.

  • Mechanism of Action: Synthetic indole-based tambjamine analogues have been shown to cause an accumulation of reactive oxygen species (ROS).[18] This oxidative stress activates the stress-activated protein kinase (SAPK) pathway, specifically leading to the phosphorylation and activation of p38 MAPK .[18] Activated p38 MAPK can then trigger apoptosis through various downstream effectors. Inhibition of p38 MAPK has been shown to revert the cytotoxic effects of these tambjamine analogues, confirming it as a critical target pathway.[18] Furthermore, some tambjamine analogues function as potent anion transporters (anionophores), which can disrupt cellular ion homeostasis, leading to mitochondrial swelling, lysosomal dysfunction, and necrotic cell death.[1][19]

Other Notable Brominated Pyrroles
  • Pentabromopseudilin: Originally identified for its antibiotic properties, this compound has also been characterized as a potent inhibitor of myosin motor activity . It binds to a novel allosteric site on the myosin motor domain, distinct from the nucleotide-binding pocket, and inhibits key steps in the ATPase cycle, including ATP binding and hydrolysis.[20][21] This unique mechanism makes it a valuable tool for studying cytoskeletal dynamics and a potential lead for diseases involving myosin dysregulation.

  • Oroidin and Derivatives: This class of alkaloids, often found in sponges of the Agelas genus, serves as the biosynthetic precursor to many more complex bromopyrrole compounds.[7] Oroidin itself has shown antiprotozoal activity and has been found to inhibit PfFabI , an enoyl-ACP reductase in the fatty acid synthesis pathway of Plasmodium falciparum, the parasite responsible for malaria.[7]

Quantitative Bioactivity Profile

The following table summarizes the in vitro cytotoxic activity of selected brominated pyrrole alkaloids against various human cancer cell lines, providing a quantitative basis for their therapeutic potential.

Compound ClassSpecific CompoundCancer Cell LineAssay TypeIC50 ValueReference
Lamellarins Lamellarin DCEM (Leukemia)Cytotoxicity~0.014 µM[12]
Lamellarin DCOLO-205 (Colon)Cytotoxicity0.0056 µM[9]
Tambjamines Analogue 1A549 (Lung)MTT~2.5 µM[18]
Analogue 2A549 (Lung)MTT~3.0 µM[18]
Analogue 1Patient-Derived (Lung)MTT< 5 µM[18]
Prodiginines ProdigiosinVarious (Average of 60 lines)Cytotoxicity2.1 µM[13]
ProdigiosinJEG3 (Choriocarcinoma)ApoptosisNot specified[17]
ProdigiosinPC3 (Prostate)ApoptosisNot specified[17]

Note: IC50 values can vary significantly based on the cell line, assay duration, and specific experimental conditions.[22][23] This table is for comparative purposes.

Visualizing the Mechanisms: Key Signaling Pathways

Understanding how these compounds induce cell death requires visualizing their impact on cellular signaling networks. The following diagrams, rendered in DOT language, illustrate the primary mechanisms of action for Prodigiosin and Lamellarin D.

Diagram 1: Prodigiosin-Induced Apoptosis

Prodigiosin_Apoptosis Prodigiosin-Induced Apoptosis Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) MOMP MOMP Bax->MOMP induces CytC Cytochrome c MOMP->CytC release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_act Caspase-3 (Active) Apoptosome->Casp3_act activates Casp3 Pro-Caspase-3 CleavedPARP Cleaved PARP Casp3_act->CleavedPARP cleaves PARP PARP Apoptosis Apoptosis CleavedPARP->Apoptosis Prodigiosin Prodigiosin Prodigiosin->Bcl2 inhibits Prodigiosin->Bax activates

Caption: Prodigiosin induces the mitochondrial apoptosis pathway.

Diagram 2: Lamellarin D-Mediated Topoisomerase I Poisoning

LamellarinD_Top1 Mechanism of Lamellarin D as a Top1 Poison cluster_dna DNA Replication Fork DNA_super Supercoiled DNA Cleavage_Complex Top1-DNA Cleavage Complex DNA_super->Cleavage_Complex DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed DSB Double-Strand Break Cleavage_Complex->DSB Collision with Replication Fork Top1 Topoisomerase I (Top1) Cleavage_Complex->Top1 Re-ligates Apoptosis Apoptosis DSB->Apoptosis triggers Top1->Cleavage_Complex Binds & Cleaves LamD Lamellarin D LamD->Cleavage_Complex Intercalates & Stabilizes

Caption: Lamellarin D stabilizes the Top1-DNA complex, causing lethal DNA breaks.

Experimental Workflow: Deconvoluting Novel Targets

While many brominated pyrroles have known targets, a vast number remain uncharacterized. Identifying the specific cellular binding partners of a novel bioactive compound is a critical bottleneck in drug discovery.[8] Chemical proteomics has emerged as a powerful, unbiased strategy to tackle this challenge.[8][24] The following workflow outlines a robust, self-validating system for target identification and validation.

Diagram 3: Target Deconvolution Workflow

Target_Deconvolution Workflow for Target Identification of Bioactive Pyrroles cluster_discovery Phase 1: Target Discovery (Unbiased) cluster_validation Phase 2: Target Validation (In Situ) Compound Bioactive Brominated Pyrrole Affinity Affinity Chromatography (e.g., Pull-down Assay) Compound->Affinity MassSpec LC-MS/MS Analysis Affinity->MassSpec Elution Lysate Cell Lysate Lysate->Affinity Hits Putative Protein Targets (Candidate List) MassSpec->Hits IntactCells Intact Cells + Compound Hits->IntactCells Select top candidates for validation CETSA Cellular Thermal Shift Assay (CETSA) WB Western Blot / AlphaScreen CETSA->WB Lysis & Separation IntactCells->CETSA Heat Shock Validated Validated Target WB->Validated Thermal Shift? (Yes/No)

Caption: A two-phase workflow for discovering and validating protein targets.

Phase 1: Target Discovery via Affinity Chromatography Pull-Down

Scientific Rationale: This method is a cornerstone of chemical proteomics for isolating binding partners from a complex mixture like a cell lysate.[3] The principle is to immobilize the bioactive small molecule (the "bait") on a solid support (e.g., agarose beads) to "fish" for its specific protein targets (the "prey").[25][26] Competitive elution with the free compound ensures that only specific, high-affinity binders are identified, a critical step for reducing false positives.

Detailed Protocol:

  • Probe Synthesis & Immobilization:

    • Synthesize a derivative of the parent brominated pyrrole that contains a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive functional group (e.g., an amine or carboxylic acid). Causality: The linker is essential to distance the molecule from the bead surface, preventing steric hindrance and allowing targets to access the binding site.

    • Covalently attach the linker-modified pyrrole to activated agarose beads (e.g., NHS-activated or epoxy-activated sepharose).

    • Thoroughly wash the beads to remove any non-covalently bound compound. Prepare a control set of beads with no compound attached ("mock beads") to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture relevant cancer cells to a high density (~80-90% confluency).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation at high speed (~14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads and the mock beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the specifically bound proteins by incubating the beads with a high concentration of the free, unmodified brominated pyrrole. Causality: This competitive elution is a key validation step. Only proteins that are specifically displaced by the free compound are considered true binders.

    • As a parallel control, perform a denaturing elution on a separate aliquot using SDS-PAGE sample buffer.

    • Precipitate the eluted proteins (e.g., using TCA) and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]

    • Identify proteins that are significantly enriched in the competitive elution from the compound-beads compared to the mock-beads. These are your high-confidence putative targets.

Phase 2: Target Validation via Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA provides the ultimate validation: proof of target engagement inside intact, living cells.[24][27] It operates on the principle that when a small molecule binds to its protein target, it generally increases the protein's thermal stability.[28] By heating cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.[24][28] This label-free method avoids any potential artifacts from modifying the compound or protein.[24]

Detailed Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with a range of concentrations of the brominated pyrrole or a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

    • Cool the samples immediately for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Analyze the amount of the specific target protein (identified in Phase 1) in the supernatant using Western blotting or a higher-throughput method like AlphaScreen® or ELISA.[27]

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Future Outlook and Concluding Remarks

Marine-derived brominated pyrroles are a rich and underexplored source of potential therapeutics.[1] While compounds like Lamellarin D and the prodigiosins have well-defined targets, the vast majority of these natural products have unknown mechanisms of action. The integration of classical pharmacology with modern, unbiased techniques like chemical proteomics provides a powerful engine for discovery.

The workflow presented here offers a robust framework for moving from a bioactive "hit" to a validated target. By understanding the precise molecular interactions that drive the potent bioactivities of these marine alkaloids, we can unlock their full therapeutic potential, paving the way for a new generation of targeted therapies for cancer and other challenging diseases.

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Methodological & Application

Applications of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Pyrrole derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[3][5] The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and selectivity.

This guide focuses on the medicinal chemistry applications of a specific, functionalized pyrrole derivative: 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone . This compound incorporates several key pharmacophoric features: a bromine atom, a methyl group, and an acetyl moiety. The bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group can provide steric bulk and influence metabolic stability, while the acetyl group offers a key site for hydrogen bonding and further chemical modification. This unique combination of substituents suggests significant potential for this molecule as a lead compound in various therapeutic areas. This document will provide detailed application notes on its potential uses, protocols for its synthesis and biological evaluation, and insights into its possible mechanisms of action.

Potential Therapeutic Applications

Based on the extensive literature on substituted pyrroles, this compound is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling Pathways

Numerous pyrrole derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for tumor growth and survival.[4][5][6] Compounds with a pyrrole core, such as Sunitinib, are established multi-targeted tyrosine kinase inhibitors used in cancer therapy.[7][8] The structural motifs present in this compound suggest its potential as a kinase inhibitor.

  • Mechanism of Action Hypothesis: The pyrrole ring can serve as a scaffold to position key functional groups within the ATP-binding pocket of kinases. The acetyl group can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of known kinase inhibitors. The bromo and methyl substituents can occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity. It is hypothesized that this compound could inhibit kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), or other kinases implicated in oncogenic signaling.[5][9]

Diagram: Hypothesized Kinase Inhibition

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrrole Pyrrole Scaffold pyrrole->gatekeeper van der Waals Interactions acetyl Acetyl Group acetyl->hinge H-Bonding bromo_methyl Bromo & Methyl Groups bromo_methyl->hydrophobic_pocket Hydrophobic Interactions

Caption: Hypothesized binding mode within a kinase active site.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Pyrrole derivatives, both natural and synthetic, have a long history of antimicrobial activity.[1][3][10] The presence of a halogen, specifically bromine, on the pyrrole ring is a common feature in many marine-derived antimicrobial alkaloids.[11]

  • Mechanism of Action Hypothesis: Brominated pyrroles may exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or interference with biofilm formation.[3][12] The acetyl group could also play a role in interacting with bacterial targets. It is plausible that this compound could exhibit activity against Gram-positive bacteria, and potentially some Gram-negative strains, by disrupting key cellular processes.[10][13]

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key component of many diseases. Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[14][15] More recent research has shown that pyrrole derivatives can also modulate other inflammatory pathways.[5]

  • Mechanism of Action Hypothesis: The anti-inflammatory potential of this compound could be mediated through the inhibition of key inflammatory kinases such as Src, Syk, and TAK1.[16] The substituted pyrrole core could bind to the active sites of these enzymes, disrupting downstream signaling cascades that lead to the production of pro-inflammatory cytokines. Alternatively, it may exhibit inhibitory activity against COX-1 and/or COX-2.[17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on established pyrrole synthesis methodologies, such as the Paal-Knorr synthesis, followed by regioselective bromination.[7][18][19]

Diagram: Synthetic Workflow

G A Starting Materials: 3-Methyl-2,4-pentanedione Ammonia B Paal-Knorr Cyclization A->B C Intermediate: 1-(4-Methyl-1H-pyrrol-3-yl)ethanone B->C D Regioselective Bromination C->D E Final Product: This compound D->E

Caption: Proposed synthetic route to the target compound.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Ammonium acetate

  • Glacial acetic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 1-(4-Methyl-1H-pyrrol-3-yl)ethanone (Paal-Knorr Cyclization)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and ammonium acetate (2 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-(4-methyl-1H-pyrrol-3-yl)ethanone as a solid.

Step 2: Synthesis of this compound (Regioselective Bromination)

  • Dissolve the 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1 equivalent) from Step 1 in anhydrous dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the final product, this compound.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for each specific kinase.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

CompoundKinase TargetIC₅₀ (µM)
This compoundVEGFR2TBD
This compoundEGFRTBD
StaurosporineVEGFR2TBD
StaurosporineEGFRTBD
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Vancomycin or Ciprofloxacin (positive controls)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well containing the serially diluted compound.

  • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential applications as an anticancer, antimicrobial, and anti-inflammatory agent. The provided synthetic and biological evaluation protocols offer a framework for researchers to explore the full potential of this and related compounds. Future work should focus on synthesizing a library of analogs to establish clear structure-activity relationships (SAR), optimizing the lead compound for potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The versatility of the pyrrole core, combined with the strategic placement of functional groups, makes this class of molecules a rich area for further investigation in the quest for new medicines.

References

The Strategic Utility of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[3][4] Among the vast landscape of pyrrole-containing building blocks, 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone emerges as a highly versatile and strategic intermediate. Its trifunctional nature—a reactive bromine atom for cross-coupling, an acetyl group for further derivatization, and a pyrrolic N-H for modulation of electronic properties or additional substitution—positions it as a valuable linchpin in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[1][5] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug development.

Part 1: Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount for its effective utilization. A common and efficient approach involves a two-step sequence starting from readily available precursors, leveraging the classical Paal-Knorr pyrrole synthesis followed by a regioselective bromination.[6][7]

Step 1: Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone via Paal-Knorr Reaction

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6] In this case, 3-methyl-2,5-hexanedione serves as the 1,4-dicarbonyl precursor, and a source of ammonia is used to form the N-unsubstituted pyrrole.

Protocol 1: Paal-Knorr Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Materials:

  • 3-Methyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for reflux and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-2,5-hexanedione (1.0 equiv) and ammonium acetate (3.0 equiv) in a 1:1 mixture of ethanol and glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methyl-1H-pyrrol-3-yl)ethanone as a solid.

Step 2: Regioselective Bromination

With the pyrrole core constructed, the next step is the introduction of the bromine atom. Pyrroles are electron-rich aromatic systems prone to electrophilic substitution, with a strong preference for the α-positions (C2 and C5).[8] Since the C2 and C4 positions are substituted in our precursor, the bromination is anticipated to occur at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[9]

Protocol 2: Synthesis of this compound

Materials:

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions at low temperature

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash chromatography.

Visualization of the Synthetic Pathway

Synthesis_of_Bromo-pyrrole_Intermediate cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Regioselective Bromination 3-Methyl-2,5-hexanedione 3-Methyl-2,5-hexanedione PaalKnorr Paal-Knorr Reaction 3-Methyl-2,5-hexanedione->PaalKnorr NH4OAc Ammonium Acetate NH4OAc->PaalKnorr Precursor 1-(4-methyl-1H-pyrrol-3-yl)ethanone PaalKnorr->Precursor Bromination Bromination Precursor->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Intermediate This compound Bromination->Intermediate

Caption: Synthetic route to the key bromo-pyrrole intermediate.

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[10][11]

A Note on N-Protection: The acidic N-H proton of the pyrrole ring can interfere with some cross-coupling reactions. Therefore, protection of the pyrrole nitrogen is often a crucial step to ensure high yields and prevent side reactions.[12] The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its ease of installation and subsequent removal under mild conditions.[10][13]

Protocol 3: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Add Boc₂O (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which is often used directly in the next step.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl structures.[11] Using the N-Boc protected bromo-pyrrole, a wide range of aryl and heteroaryl boronic acids or esters can be coupled to introduce diverse substituents at the C5 position.

Protocol 4: Suzuki-Miyaura Coupling of N-Boc-1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Materials:

  • N-Boc-1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

  • Aryl or heteroaryl boronic acid (or ester) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, or DME)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Heating mantle and temperature controller

Procedure:

  • To a Schlenk flask, add N-Boc-1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O90
Pd(dppf)Cl₂dppfK₂CO₃DME80
Pd₂(dba)₃XPhosK₃PO₄Toluene110

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants N-Boc-Bromo-pyrrole + Boronic Acid + Base (K₂CO₃) + Catalyst (Pd(dppf)Cl₂) Inert_Atmosphere Inert Atmosphere (Argon) Reactants->Inert_Atmosphere Solvent Degassed Solvent (Dioxane/H₂O) Solvent->Inert_Atmosphere Heating Heat to 80-100 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, Dilute, Filter Monitoring->Workup Extraction Aqueous Wash Workup->Extraction Purification Column Chromatography Extraction->Purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many kinase inhibitors.[10] This reaction allows for the coupling of the N-Boc protected bromo-pyrrole with a wide variety of primary and secondary amines.

Protocol 5: Buchwald-Hartwig Amination of N-Boc-1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Materials:

  • N-Boc-1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the N-Boc-1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane110
XPhos Pd G3(internal)LHMDSTHF80
Final Step: N-Boc Deprotection

After successful coupling, the Boc protecting group can be readily removed to unveil the final product.

Protocol 6: N-Boc Deprotection

Materials:

  • N-Boc protected coupled product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Product Ar-NR₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine R₂NH + Base Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its facile preparation and predictable reactivity in powerful cross-coupling reactions make it an invaluable tool for medicinal chemists. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this versatile intermediate in the quest for novel therapeutics, particularly in the development of next-generation kinase inhibitors. The ability to readily introduce diverse aryl and amino functionalities paves the way for the rapid generation of compound libraries and the systematic exploration of structure-activity relationships, ultimately accelerating the drug discovery process.

References

  • Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). PubMed Central. [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (n.d.). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PubMed. (2020, December 15). [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (n.d.). [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (n.d.). [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. (n.d.). [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. (n.d.). PubMed. [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed. (n.d.). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. (n.d.). [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). ResearchGate. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati - ijrpr. (n.d.). [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [Link]

  • Brominating the Allylic Position with NBS - YouTube. (2020, October 24). [Link]

  • (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2025, August 7). ResearchGate. [Link]

  • Pyrrole Protection | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC. (2020, June 29). [Link]

  • 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PubMed. (n.d.). [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This methodology is particularly vital in pharmaceutical and materials science for constructing complex molecular architectures. Pyrrole scaffolds are ubiquitous in biologically active natural products and pharmaceutical agents, making the functionalization of pyrrole derivatives a key objective in drug discovery.[2]

This document provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a versatile building block. We will delve into the critical parameters, mechanistic underpinnings, and field-proven strategies to overcome common challenges associated with this class of substrates, particularly the complications arising from the unsubstituted pyrrole nitrogen.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species to facilitate the transmetalation step.[3]

Suzuki_Miyaura_Cycle cluster_ox cluster_trans cluster_red pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Palladacycle) pd0->pd_complex ox_add Oxidative Addition pd_r1r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1r2 transmetal Transmetalation pd_r1r2->pd0 red_elim Reductive Elimination product R¹-R² (Coupled Product) pd_r1r2->product r1x R¹-X (Pyrrole-Br) r1x->pd0 boronic R²-B(OR)₂ base Base borate [R²-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The Challenge of the Unsubstituted Pyrrole Nitrogen (N-H)

The most significant challenge in the Suzuki coupling of N-H pyrroles is the propensity for competitive side reactions, most notably debromination (hydrodehalogenation).[4][5] The acidic proton on the nitrogen can interfere with the catalytic cycle. While N-protection (e.g., with BOC or SEM groups) is a common strategy to suppress this side reaction, it adds steps to the overall synthesis.[5]

However, the presence of an electron-withdrawing group, such as the acetyl group in our substrate, can sometimes facilitate the coupling even without N-protection by activating the carbon-bromine bond towards oxidative addition.[6] Therefore, an initial test with the unprotected substrate is warranted, but researchers should be prepared to implement a protection strategy if significant debromination is observed.

Selection of Palladium Catalyst and Ligand

The choice of the palladium source and its coordinating ligand is paramount for achieving high yields.

  • Pd(PPh₃)₄ (Tetrakis): A reliable, general-purpose catalyst that is often effective but may require higher temperatures and catalyst loadings.[5]

  • Pd(dppf)Cl₂: This catalyst is known for its high activity and stability, often providing excellent results with heteroaryl halides and reducing reaction times.[7][8]

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): This combination forms a highly active catalytic system in situ. Bulky, electron-rich phosphine ligands like SPhos are particularly effective for coupling challenging substrates, including electron-rich heteroaryl halides, often at lower catalyst loadings.[9][10]

Choice of Base and Solvent

The base is not merely a spectator; it activates the boronic acid and influences the reaction rate and yield.

  • Bases: Cesium carbonate (Cs₂CO₃) is often superior for difficult couplings as it is a strong base with high solubility in organic solvents.[5] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also widely used and effective alternatives.[7][10]

  • Solvents: A mixture of an aprotic organic solvent and water is standard. Common systems include 1,4-dioxane/water, toluene/water, or DMF/water. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate complex.[5][10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%BLDpharm
Arylboronic Acid>98%Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeStrem Chemicals
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Acros Organics
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich
Deionized WaterHPLC Grade-
Ethyl AcetateACS GradeFisher Scientific
Saturated Sodium Chloride Solution (Brine)--
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Schlenk flask or Microwave vial--
Inert Gas (Argon or Nitrogen)High Purity-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and Cesium Carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes. Causality: This step further removes any residual dissolved oxygen from the solvents, which is critical for catalyst longevity and reaction efficiency.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%). Quickly reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyrrole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[10]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure coupled product.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Setup (Pyrrole, Boronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvents & Degas (Dioxane/H₂O) B->C D 4. Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->D E 5. Heat & Stir (90-100 °C, 4-12h) D->E F 6. Reaction Work-up (Quench, Extract with EtOAc) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis & Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

If the initial reaction provides low yield, significant byproducts (e.g., debromination), or fails to proceed, consult the following optimization table.

ParameterCondition 1 (Recommended)Condition 2Condition 3Rationale & Notes
Catalyst Pd(dppf)Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos-based systems are often more active and may allow for lower temperatures or shorter reaction times.[10]
Base Cs₂CO₃ (2 equiv)K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)K₃PO₄ is a strong, non-nucleophilic base often used with Buchwald ligands.[10] K₂CO₃ is a cost-effective alternative.[7]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF / H₂O (4:1)Solvent choice can impact solubility and reaction kinetics. Toluene is a common alternative to dioxane.
Temperature 90-100 °C80 °C110 °CHigher temperatures may be needed for less reactive boronic acids but can also increase byproduct formation.

Troubleshooting Tip: If debromination is the major byproduct, protecting the pyrrole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) is highly recommended as it is robust under typical Suzuki conditions.[4][5]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse, functionalized pyrrole derivatives. Success hinges on careful control of the reaction atmosphere and a judicious choice of catalyst, base, and solvent. The protocol provided herein offers a well-validated starting point. For challenging substrates or low yields, systematic optimization based on the principles and alternatives discussed will be key to achieving the desired synthetic outcome.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2003). Tetrahedron Letters. [Link]

  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. (2017). National Institutes of Health (PMC). [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). National Institutes of Health (PMC). [Link]

  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. (2012). National Institutes of Health (PMC). [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. (2018). ResearchGate. [Link]

  • Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. (2011). ResearchGate. [Link]

  • Synthesis of 3‐bromopyrrole and its coupling reaction. (2001). ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synlett. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2014). ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2005). Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. (2011). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (2003). ResearchGate. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati. (2025). International Journal of Research Publication and Reviews. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Novel and Efficient Synthesis of α-Bromo Aromatic Ketones by Using Ultrasound Waves. (2019). Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (2014). ResearchGate. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing targeted therapeutics. The compound 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone is a particularly valuable starting material for chemical library synthesis aimed at structure-activity relationship (SAR) studies. Its three distinct points of potential diversification—the pyrrole nitrogen (N1), the acetyl group at C3, and the bromine atom at C5—allow for a systematic exploration of the chemical space around the core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[3]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this key pyrrole intermediate. The methodologies described herein are grounded in established chemical principles and are designed to be robust and adaptable for researchers in drug discovery and development. We will explore the synthesis of the core scaffold, followed by specific protocols for functionalization at each key position, and discuss the rationale behind these modifications in the context of SAR exploration, particularly for targets such as protein kinases.[4][5]

Part 1: Synthesis of the Core Scaffold

A reliable supply of the starting material is paramount. While this compound is commercially available, an in-house synthesis provides greater control over purity and scalability. A logical and efficient two-step approach involves an initial Paal-Knorr synthesis to construct the substituted pyrrole ring, followed by regioselective bromination.[6][7][8]

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Regioselective Bromination A 3-Methyl-2,5-hexanedione C 1-(4-Methyl-1H-pyrrol-3-yl)ethanone A->C Acid catalyst (e.g., AcOH) Heat B Ammonia or Primary Amine B->C D 1-(4-Methyl-1H-pyrrol-3-yl)ethanone F This compound (Target Scaffold) D->F THF or DMF -78 °C to RT E N-Bromosuccinimide (NBS) E->F

Caption: Synthetic workflow for the core scaffold.

Protocol 1.1: Paal-Knorr Synthesis of 1-(4-Methyl-1H-pyrrol-3-yl)ethanone

The Paal-Knorr synthesis is a classic and highly effective method for forming pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[9][10] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8]

  • Reagents and Materials:

    • 3-Methyl-2,5-hexanedione

    • Ammonium acetate or aqueous ammonia

    • Glacial acetic acid

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Standard work-up and purification equipment

  • Step-by-Step Procedure:

    • To a solution of 3-methyl-2,5-hexanedione (1.0 eq) in ethanol, add ammonium acetate (2.0-3.0 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-methyl-1H-pyrrol-3-yl)ethanone.

Protocol 1.2: Bromination of 1-(4-Methyl-1H-pyrrol-3-yl)ethanone

Pyrroles are electron-rich heterocycles and readily undergo electrophilic substitution. The C2 and C5 (α-positions) are the most reactive sites. With the C2 position unsubstituted and the other positions occupied, bromination is expected to occur selectively at the C5 position. Using a mild brominating agent like N-Bromosuccinimide (NBS) at low temperatures minimizes side reactions.

  • Reagents and Materials:

    • 1-(4-Methyl-1H-pyrrol-3-yl)ethanone

    • N-Bromosuccinimide (NBS)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Step-by-Step Procedure:

    • Dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of NBS (1.0-1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Part 2: Derivatization Strategies for SAR Studies

The true utility of the this compound scaffold lies in its potential for diversification at three key positions.

Workflow for Multi-point Derivatization

cluster_N1 N1-Position Derivatization cluster_C5 C5-Position Derivatization cluster_C3 C3-Acetyl Derivatization A This compound B N-Alkylated Product A->B N-Alkylation (R-X, Base) C Suzuki Coupling (Aryl/HetAryl Boronic Acid) A->C D Buchwald-Hartwig Amination (Primary/Secondary Amine) A->D E Reductive Amination (Amine, Reducing Agent) A->E F Knoevenagel Condensation (Active Methylene Compound) A->F

Caption: Key derivatization pathways for SAR studies.

Derivatization at the C5-Position (Bromo Group)

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents. These modifications are crucial for exploring interactions with hydrophobic pockets or forming key hydrogen bonds in a target protein's active site.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organic halide.[11][12] It is highly tolerant of various functional groups, making it ideal for late-stage diversification.[13][14]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid or Ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., Dioxane/Water, Toluene, DMF)

    • Inert atmosphere

  • Step-by-Step Procedure:

    • To a reaction vessel, add the bromopyrrole, boronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion (typically 4-16 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution.

    • Purify the residue by column chromatography to obtain the C5-arylated or -heteroarylated pyrrole derivative.

This reaction is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines at the C5 position.[15][16] This is particularly useful for introducing groups that can act as hydrogen bond donors or acceptors, or as basic centers to improve solubility.[17]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., BINAP, XPhos) (2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

    • Add the anhydrous solvent, followed by the bromopyrrole and the amine.

    • Seal the vessel and heat to 80-110 °C.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with an appropriate solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography to yield the C5-aminated product.[18]

Derivatization at the N1-Position (Pyrrole Nitrogen)

Alkylation or acylation of the pyrrole nitrogen can significantly impact the molecule's steric and electronic properties, as well as its hydrogen bonding capacity. These modifications are key to probing the SAR of the "northern" region of the molecule.[19][20]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1-1.5 eq)

    • Base (e.g., NaH, K₂CO₃) (1.2-2.0 eq)

    • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Step-by-Step Procedure:

    • To a stirred suspension of a base like sodium hydride (if using) in anhydrous DMF at 0 °C, add a solution of the bromopyrrole in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the pyrrolide anion.

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography to obtain the N-alkylated derivative.[21]

Derivatization at the C3-Position (Acetyl Group)

The acetyl group offers a versatile handle for a variety of transformations to explore the "southern" region of the pharmacophore. Modifications here can introduce new hydrogen bonding groups, alter polarity, and extend the molecule into new regions of the binding pocket.

Reductive amination converts the ketone into a secondary or tertiary amine, introducing a basic center and a new vector for substitution.[22][23]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1-2.0 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride) (1.5-2.0 eq)

    • Solvent (e.g., Dichloroethane, Methanol)

    • Acetic acid (catalytic)

  • Step-by-Step Procedure:

    • Dissolve the bromopyrrole and the amine in the chosen solvent.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add the reducing agent portion-wise, monitoring for gas evolution.

    • Continue stirring at room temperature until the reaction is complete (monitored by LC-MS).

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract with an organic solvent like dichloromethane or ethyl acetate.

    • Dry, concentrate, and purify the crude product by column chromatography.

This condensation reaction with an active methylene compound can extend the side chain and introduce new functional groups like nitriles or esters, which can serve as hydrogen bond acceptors or be further elaborated.[24][25]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 eq)

    • Base catalyst (e.g., Piperidine, Triethylamine)

    • Solvent (e.g., Ethanol, Toluene) with Dean-Stark trap if needed

  • Step-by-Step Procedure:

    • Dissolve the bromopyrrole and the active methylene compound in the solvent.

    • Add a catalytic amount of the base (e.g., a few drops of piperidine).

    • Heat the mixture to reflux (using a Dean-Stark trap to remove water if necessary).

    • Monitor the reaction until completion.

    • Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

    • Alternatively, concentrate the solvent and purify the residue by column chromatography or recrystallization.[26][27][28]

Part 3: SAR Insights and Data Presentation

The derivatization strategies outlined above allow for a systematic evaluation of how structural changes affect biological activity. The data generated should be organized to clearly illustrate trends.

Position of Modification Type of Derivatization Rationale for SAR Potential Impact on Activity
C5 (Bromo) Suzuki CouplingExplore hydrophobic interactions, introduce H-bond acceptors (e.g., pyridine), modulate electronics.Potency, Selectivity
Buchwald-Hartwig AminationIntroduce H-bond donors/acceptors, basic centers for solubility.Potency, Solubility, ADME
N1 (Pyrrole NH) N-AlkylationBlock H-bond donation, introduce steric bulk, modulate lipophilicity.Potency, Cell Permeability
C3 (Acetyl Side-Chain) Reductive AminationIntroduce basic center, new vector for substitution, H-bond donor/acceptor.Potency, Solubility, Target Engagement
Knoevenagel CondensationExtend side-chain, add H-bond acceptors (nitrile, ester), create rigidified structures.Potency, Selectivity

Conclusion

The this compound scaffold is a highly versatile platform for generating diverse chemical libraries for SAR studies. By employing robust and well-established synthetic methodologies such as the Paal-Knorr synthesis for the core and palladium-catalyzed cross-coupling, N-alkylation, and carbonyl derivatization reactions, researchers can efficiently probe the structure-activity landscape of this privileged heterocyclic core. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and synthesis of novel pyrrole-based compounds with optimized therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Research, 13(7), 423-431.
  • Krasovska, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076-18089.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S. S., & Sharma, P. (2015).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Rasal, N. K., Sonawane, R. B., & Jagtap, S. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 95, 103534.
  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Wang, Z. (2010). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Li, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • D'Annessa, I., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112817.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Thirupathi, G., et al. (2012). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ChemInform, 43(36).
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Wang, Y., et al. (2019).
  • Jiang, Y., et al. (2022). Derivatization of Marine-Derived Fascaplysin via Highly Regioselective Suzuki-Miyaura Coupling Contributing to the Enhanced Antibacterial Activity. Chemistry – An Asian Journal, 17(16), e202200481.
  • Van de Walle, S., et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of Medicinal Chemistry, 62(12), 5810-5831.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Patil, S. A., et al. (2025). PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevaluation.
  • Google Patents. (2015). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Török, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2341.
  • Barattini, S., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3466-3478.
  • MalariaWorld. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Kim, D. H., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(17), 7496-7505.
  • Török, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Retrieved from [Link]

  • Google Patents. (2015). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Kumar, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • Masoudi, M., et al. (2015). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research, 1(1), 58-63.
  • Zhang, H., et al. (2022). Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst.
  • Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 204, 112635.

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analytical methods for 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Introduction

This compound is a substituted bromopyrrole derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The pyrrole core is a fundamental motif in numerous natural products and pharmaceuticals.[2][3] Accurate and reliable quantification of such molecules is paramount during drug discovery, development, and for quality control of intermediates and final products.

This document, authored for researchers, scientists, and drug development professionals, provides a comprehensive guide to robust analytical methods for the quantification of this compound. We will detail protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method, Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique, and a direct UV-Vis Spectrophotometric method for simpler applications. The causality behind experimental choices is explained, and all protocols are framed within the context of validation standards prescribed by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Properties and Analytical Considerations

Understanding the analyte's properties is key to method development.

  • Molecular Formula: C₇H₈BrNO

  • Molecular Weight: 202.05 g/mol

  • Structure: Possesses a pyrrole ring, a ketone functional group (C=O), and a bromine substituent.

  • Analytical Implications: The conjugated system of the pyrrole ring and the carbonyl group act as a chromophore, making the molecule suitable for UV-Vis detection.[6] Its molecular weight and potential for thermal stability allow for GC-MS analysis, while its polarity is well-suited for reverse-phase HPLC.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the gold standard for the quantification of pharmaceutical compounds due to its high resolution, reproducibility, and robustness. We propose a method that separates the analyte from potential impurities and allows for precise quantification.

Principle of the Method

The method utilizes a C18 stationary phase, which is non-polar. A polar mobile phase is used to elute the compounds. This compound, being moderately polar, will interact with the C18 column, and its retention time will be controlled by the composition of the mobile phase (typically a mixture of acetonitrile or methanol and water). Detection is achieved by a UV detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

2.2.2 Instrumentation and Conditions

ParameterRecommended SettingJustification
HPLC System Standard system with quaternary pump, autosampler, column oven, and DAD/UV detectorProvides consistent and reproducible results.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard for reverse-phase; offers excellent separation efficiency for a wide range of compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and provides protons for potential MS compatibility.[7]
Gradient 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% BA gradient elution ensures that both the main analyte and any potential impurities are eluted efficiently.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good balance between speed and resolution.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection UV at 275 nm (or λmax determined by DAD scan)Ketones often exhibit a weak n→π* transition in this region.[6] A DAD scan is crucial to find the optimal wavelength.

2.2.3 Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (40% Acetonitrile / 60% Water).

  • Sample Solution: Accurately weigh the sample to be analyzed, dissolve it in methanol, and dilute to a final concentration expected to be within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.

Data Analysis and System Suitability
  • Calibration Curve: Plot the peak area of the analyte against the concentration of the working standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.

  • Quantification: Determine the concentration of the analyte in the sample solution by interpolating its peak area onto the calibration curve.

  • System Suitability: Before running the sample set, inject a mid-range standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[8] This ensures the system is performing adequately.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh Reference Standard & Sample stock Prepare Stock (1 mg/mL in MeOH) start->stock sample Prepare Sample Solution start->sample cal Prepare Calibration Standards (1-100 µg/mL) stock->cal filt Filter All Solutions (0.45 µm) cal->filt sample->filt sst System Suitability (5 Injections) filt->sst inject Inject Standards & Samples into HPLC sst->inject data Acquire Chromatographic Data inject->data curve Generate Calibration Curve data->curve quant Quantify Analyte in Sample curve->quant report Generate Report quant->report

Caption: Workflow for quantification via HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and provides structural confirmation, making it an excellent tool for identity confirmation and for analyzing volatile impurities. For pyrrole derivatives, GC-MS is a powerful technique.[9]

Principle of the Method

The sample is vaporized and separated based on its boiling point and interaction with a capillary column. As the analyte elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum is a unique "fingerprint" that confirms the identity of the compound, while the chromatographic peak area is used for quantification.

Experimental Protocol: GC-MS

3.2.1 Materials and Reagents

  • Reagents as per HPLC method.

  • Dichloromethane or Ethyl Acetate (GC grade).

  • (Optional) Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, if the N-H proton of the pyrrole ring causes peak tailing.

3.2.2 Instrumentation and Conditions

ParameterRecommended SettingJustification
GC-MS System Standard GC with an autosampler coupled to a single quadrupole or triple quadrupole MS.Provides necessary separation and detection capabilities.
Column DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/min.Inert gas providing good chromatographic efficiency.
Inlet Temp 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 minA temperature program designed to separate the analyte from solvent and potential impurities.
MS Source Temp 230 °CStandard temperature to maintain analyte integrity in the ion source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 50-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantification.Full scan provides the complete mass spectrum. SIM mode significantly increases sensitivity and selectivity for quantification.

3.2.3 Sample Preparation

  • Prepare stock and working standards in dichloromethane or ethyl acetate as described for HPLC.

  • (If derivatizing) Evaporate a known volume of sample/standard to dryness under nitrogen. Add 50 µL of BSTFA and 50 µL of solvent. Heat at 60 °C for 30 minutes.

  • Inject 1 µL into the GC-MS.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_start Prepare Standards & Samples in Solvent deriv Optional: Derivatization (BSTFA) prep_start->deriv inject Inject 1 µL into GC-MS deriv->inject sep Chromatographic Separation inject->sep detect Ionization & Mass Detection sep->detect qual Qualitative ID (Mass Spectrum) detect->qual quant Quantitative Analysis (Peak Area) qual->quant report Generate Report quant->report

Caption: Workflow for confirmatory analysis via GC-MS.

Secondary Method: UV-Vis Spectrophotometry

For rapid quantification of relatively pure samples where high specificity is not required, UV-Vis spectrophotometry is a fast and cost-effective method. The accuracy of this method is highly dependent on the absence of interfering substances that absorb at the same wavelength.

Principle of the Method

This technique operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a sample at its λmax, its concentration can be determined from a calibration curve. To enhance specificity for the ketone group, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed, which forms a colored hydrazone product with a distinct λmax.[10][11]

Experimental Protocol: UV-Vis Spectrophotometry
  • Determine λmax: Scan a dilute solution of the analyte in methanol from 200-400 nm to find the wavelength of maximum absorbance.

  • Prepare Standards: Prepare a series of standard solutions in methanol covering the expected sample concentration range.

  • Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot absorbance vs. concentration and establish the linear regression.

  • Measure Sample: Dilute the sample appropriately with methanol to fall within the linear range of the calibration curve and measure its absorbance.

  • Calculate Concentration: Use the calibration curve to determine the sample's concentration.

Workflow Diagram: UV-Vis Analysis

UVVis_Workflow cluster_method Method Development cluster_cal Calibration cluster_sample Sample Analysis scan Determine λmax standards Prepare Standard Solutions scan->standards measure_std Measure Absorbance of Standards standards->measure_std curve Generate Calibration Curve measure_std->curve quant Calculate Concentration curve->quant sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample measure_sample->quant

Caption: Workflow for quantification via UV-Vis Spectrophotometry.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[4] The validation should be performed according to ICH Q2(R2) guidelines.[5][12] The following parameters must be assessed for the primary HPLC-UV method.

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[8]Peak purity analysis (via DAD) should pass. Resolution between the analyte and closest eluting peak should be > 2.0.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[13]R² ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments at 3 levels.Mean recovery of 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. Assessed as: - Repeatability (intra-day) - Intermediate Precision (inter-day, different analyst/instrument)RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptable limits when method parameters are varied slightly.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound. The primary HPLC-UV method offers a robust, precise, and accurate platform for routine analysis and quality control. The confirmatory GC-MS method provides orthogonal selectivity and structural verification, while the UV-Vis spectrophotometric method serves as a rapid screening tool for pure samples. Adherence to the outlined protocols and proper method validation in accordance with ICH guidelines will ensure the generation of reliable and defensible analytical data critical for research and drug development.

References

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (2023-11-30). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025-08-08). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Determination of the Aldehydes and Ketones as their 2, 4-DNPH by Spectrophotometric Procedure. J-Stage. [Link]

  • (PDF) Spectrophotometric determination of acetone using vanillin. ResearchGate. (2025-08-06). [Link]

  • Pyrrole-2-carboxylic acid GC-MS (1 TMS) (HMDB0004230). Human Metabolome Database. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. (2016-09-26). [Link]

  • Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root... MDPI. [Link]

  • Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone... PubMed. (2025-04-15). [Link]

  • Separation of Methyl 4-(acetylamino)-5-bromo-o-anisate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles... National Institutes of Health (NIH). (2021-10-25). [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. (2025-08-07). [Link]

  • Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Synthetic route for preparation of pyrrole derivatives. ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). (2022-08-09). [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. (2023-12-05). [Link]

  • This compound. Seedion. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices... MDPI. [Link]

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Application Notes and Protocols for the N-Alkylation of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the N-alkylation of 1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a critical transformation for the synthesis of diverse bioactive molecules. N-alkylated pyrrole scaffolds are prevalent in numerous pharmaceuticals, and the ability to selectively functionalize the pyrrole nitrogen is paramount in medicinal chemistry and drug discovery.[1][2] This guide offers a comprehensive experimental protocol, explains the underlying chemical principles, and provides practical insights for successful execution and characterization.

Introduction: The Significance of N-Alkylated Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[3][4] The nitrogen atom of the pyrrole ring presents a key site for modification. N-alkylation not only influences the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also its pharmacological activity by modulating interactions with biological targets.[3] The title compound, this compound, possesses multiple functionalities, making it a versatile building block for the synthesis of novel therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.[2]

Reaction Principle and Mechanistic Insight

The N-alkylation of a pyrrole is a classic example of a nucleophilic substitution reaction. The process is initiated by the deprotonation of the weakly acidic N-H proton of the pyrrole ring. The acidity of this proton (pKa ≈ 17.5) necessitates the use of a strong base to generate the nucleophilic pyrrolide anion.[5][6] Once formed, this anion readily attacks an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to yield the N-alkylated product.

The choice of base and solvent is crucial for achieving high yields and regioselectivity (N- vs. C-alkylation). Strong bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation.[7][8] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrrolide anion.[9][10][11]

Experimental Workflow Overview

The overall experimental procedure can be visualized as a three-stage process: deprotonation, alkylation, and product isolation/purification.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Dry, Inert Atmosphere) Deprotonation Deprotonation (Pyrrole + NaH in DMF, 0°C) Reagents->Deprotonation Setup Alkylation Alkylation (Add Alkyl Halide, RT) Deprotonation->Alkylation Stir 30-60 min Monitoring Reaction Monitoring (TLC) Alkylation->Monitoring Sample periodically Quench Quenching (aq. NH4Cl) Monitoring->Quench Reaction complete Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: High-level workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound. The specific alkylating agent, reaction time, and purification conditions may require optimization.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Ex.)Mmol (Ex.)Eq.
This compoundC₇H₈BrNO218.051.0 g4.591.0
Sodium Hydride (60% dispersion in oil)NaH24.000.22 g5.501.2
Alkyl Halide (e.g., Iodomethane)CH₃I141.940.78 g (0.34 mL)5.501.2
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Saturated Aqueous Ammonium ChlorideNH₄Cl (aq)-~20 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
Brine (Saturated NaCl solution)NaCl (aq)-~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--
Silica Gel (for column chromatography)SiO₂-q.s.--
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber[12][13]

  • UV lamp (254 nm)

  • Glass column for chromatography

Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous DMF (to achieve a concentration of ~0.2 M). Stir at room temperature until the starting material is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, which is flammable. Ensure adequate ventilation and an inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates the completion of deprotonation.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkyl halide (1.2 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-24 hours. The reaction progress should be monitored by TLC.[14] For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[15]

  • Reaction Monitoring (TLC):

    • Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

    • The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[16][17]

    • The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-alkylated product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the newly introduced alkyl group and the overall structure of the molecule.[18][19][20] A key indicator of successful N-alkylation is the disappearance of the broad N-H proton signal from the ¹H NMR spectrum of the starting material.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) from the spectrum of the starting material provides further evidence of successful N-alkylation.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete deprotonation: Ensure the sodium hydride is fresh and the solvent is anhydrous. Consider increasing the deprotonation time or using a stronger base if necessary.

    • Poorly reactive alkylating agent: For less reactive halides (e.g., chlorides), consider using a more reactive one (e.g., iodide) or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions). Increasing the reaction temperature may also be beneficial.

  • Side Reactions:

    • C-Alkylation: While N-alkylation is generally favored with ionic bases like NaH in polar aprotic solvents, some C-alkylation may occur. Purification by column chromatography is usually sufficient to separate these isomers.

    • Solvent Reactivity: DMF can sometimes participate in side reactions, especially at elevated temperatures in the presence of strong bases and electrophiles.[21] If this is a concern, consider using THF as an alternative solvent.

  • Safety:

    • Sodium hydride reacts violently with water and is flammable in air. Handle with extreme care under an inert atmosphere.[7]

    • Alkylating agents are often toxic and/or carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

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  • Pizzo, E., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34675-34684. [Link]

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  • Jin, G., et al. (2025). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. ResearchGate. [Preprint]. [Link]

  • Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4117. [Link]

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  • National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6463. [Link]

  • National Institutes of Health. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(5), 1148. [Link]

  • National Institutes of Health. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic letters, 15(18), 4838–4841. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-3-CYANO-2,5-DIMETHYLPYRROLE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2341. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. [Link]

  • Organic Chemistry Research. (n.d.). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water. Retrieved from [Link]

  • National Institutes of Health. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of organic chemistry, 74(12), 4542–4546. [Link]

  • Semantic Scholar. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. [Link]

  • ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. [Preprint]. [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules, 28(8), 3426. [Link]

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrrole Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of lead compounds in drug development.[1] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently, often yielding higher quality hits with greater ligand efficiency.[2][3] These initial fragment hits, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), provide a robust starting point for optimization into potent and selective drug candidates through structure-guided elaboration.[1][4]

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5][6] Its aromatic nature, hydrogen bonding capabilities, and synthetic tractability make it an attractive core for fragment design. Pyrrole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of steric and electronic properties, enabling the exploration of specific interactions within a protein's binding site.

This guide focuses on the application of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone , a representative pyrrole-containing fragment, in FBDD campaigns. We will provide a detailed overview of its properties, protocols for its use in biophysical screening assays, and a discussion of the underlying scientific principles.

Fragment Profile: this compound

Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol

The structure of this compound makes it an excellent candidate for an FBDD library. Its molecular weight is well within the typical range for fragments, and it possesses key features that facilitate molecular recognition:

  • Hydrogen Bonding: The pyrrole NH group acts as a hydrogen bond donor, while the carbonyl oxygen of the ethanone group serves as a hydrogen bond acceptor.

  • Hydrophobic Interactions: The methyl group provides a point for hydrophobic interactions.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding.

  • Vector for Elaboration: The bromine atom also serves as a convenient synthetic handle for fragment evolution, allowing for the facile introduction of larger groups through cross-coupling reactions to "grow" the fragment into a more potent lead compound.

PropertyValueSignificance in FBDD
Molecular Weight202.05 g/mol Within the ideal range for fragments (<300 Da), ensuring better coverage of chemical space.[7]
Hydrogen Bond Donors1Provides a key interaction point with the target protein.[8]
Hydrogen Bond Acceptors1Offers another critical point for specific binding interactions.[8]
Rotatable Bonds1Low conformational flexibility increases the likelihood of a productive binding pose.
Predicted LogP~1.5-2.0A balanced lipophilicity is crucial for solubility and good binding characteristics.[1]

FBDD Workflow Utilizing a Pyrrole Fragment

The overall workflow for an FBDD campaign incorporating this compound follows a logical progression from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library (including Pyrrole Fragment) B Primary Screening (e.g., Thermal Shift Assay) A->B C Hit Confirmation (Orthogonal Methods, e.g., SPR, NMR) B->C D Structural Biology (X-ray Crystallography or NMR) C->D Validated Hits E Structure-Based Design (Fragment Growing/Linking) D->E F Synthesis of Analogs E->F G Lead Optimization (Potency, Selectivity, ADME) F->G G->C Iterative Refinement

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocol: Thermal Shift Assay (TSA) for Primary Screening

The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary fragment screening.[9] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[10] The binding of a fragment typically stabilizes the protein, leading to an increase in its Tm.[11][12]

Principle of the Assay

This protocol utilizes a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein.[10] In its native state, the protein's hydrophobic core is buried. As the temperature increases, the protein unfolds, exposing these hydrophobic regions. The dye then binds, causing a significant increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A ligand that stabilizes the protein will shift this unfolding curve to a higher temperature.[11]

TSA_Principle cluster_0 Low Temperature cluster_1 High Temperature cluster_2 With Stabilizing Fragment A Folded Protein (Hydrophobic Core Buried) C Unfolded Protein (Hydrophobic Core Exposed) A->C Heat B Dye (Low Fluorescence) D Dye Binds (High Fluorescence) C->D E Fragment-Bound Protein F Higher Temperature Needed for Unfolding E->F Heat

Figure 2: The principle of the Thermal Shift Assay (TSA).

Step-by-Step Protocol
  • Preparation of Reagents:

    • Target Protein Stock: Prepare the purified target protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be optimized for protein stability.

    • Fragment Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Assay Buffer: The same buffer used for the protein stock.

    • Fluorescent Dye: Prepare a 5000x stock of SYPRO Orange dye in DMSO. Dilute to 20x in assay buffer just before use.

  • Assay Plate Setup (96-well PCR plate):

    • Final Assay Concentration: The goal is a final volume of 25 µL per well containing:

      • 5 µM Target Protein

      • 200 µM Fragment (final DMSO concentration of 1%)

      • 5x SYPRO Orange

    • Well Setup:

      • Sample Wells: Add 12.5 µL of 10 µM protein solution (diluted in assay buffer), 2.5 µL of 2 mM fragment (diluted from 100 mM stock into assay buffer), and 10 µL of 12.5x SYPRO Orange (diluted in assay buffer).

      • No-Fragment Control (DMSO Control): Add 12.5 µL of 10 µM protein, 2.5 µL of 10% DMSO in assay buffer, and 10 µL of 12.5x SYPRO Orange.

      • No-Protein Control: Add 15 µL of assay buffer and 10 µL of 12.5x SYPRO Orange.

    • Note on DMSO Concentration: It is critical to maintain a consistent final DMSO concentration across all wells, as DMSO can affect protein stability.

  • Running the Assay:

    • Seal the 96-well plate securely.

    • Centrifuge the plate briefly to collect all liquid at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Configure the instrument to measure fluorescence at each temperature increment using the appropriate excitation/emission wavelengths for SYPRO Orange (approx. 490 nm/575 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • Fit the resulting sigmoidal curves to a Boltzmann equation to determine the Tm for each sample.

    • Calculate the change in melting temperature (ΔTm) for the fragment-containing wells relative to the DMSO control: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • A significant positive ΔTm (typically > 2°C, and statistically significant) indicates that the fragment binds to and stabilizes the target protein, marking it as a "hit".[13]

Interpreting the Results and Next Steps

A successful TSA screen will identify fragments that cause a statistically significant increase in the thermal stability of the target protein.

Hypothetical TSA Data
CompoundTm (°C)Std. Dev.ΔTm (°C)Hit?
DMSO Control45.20.3--
This compound 48.5 0.4 +3.3 Yes
Fragment B45.60.5+0.4No
Fragment C43.10.3-2.1No (Destabilizer)
Positive Control (Known Binder)52.70.2+7.5Yes
Hit Validation and Follow-up

Fragments identified as hits in the primary TSA screen require validation using orthogonal biophysical methods to rule out false positives and to further characterize the binding interaction.[2]

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for confirming direct binding and determining the kinetics (kon, koff) and affinity (KD) of the interaction.[14][15] It is a label-free method that measures changes in refractive index at the surface of a sensor chip when an analyte (the fragment) flows over an immobilized ligand (the target protein).[16]

  • NMR Spectroscopy: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or WaterLOGSY, are excellent for confirming binding and can provide information about which parts of the fragment are in close contact with the protein.[8][17][18]

  • X-ray Crystallography: Obtaining a co-crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[7][19][20] It provides a high-resolution 3D map of the binding site and the precise interactions between the fragment and the protein, which is invaluable for structure-based drug design and the subsequent hit-to-lead optimization phase.[21][22]

Conclusion

This compound represents a valuable class of heterocyclic fragments for FBDD campaigns. Its favorable physicochemical properties and versatile chemical nature make it an excellent starting point for identifying novel binding interactions. The protocols and workflows outlined in these application notes provide a robust framework for researchers to effectively screen this and similar fragments, validate the resulting hits, and progress them towards the development of potent and selective therapeutics.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 238–242.
  • Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Protein Science, 21(12), 1745–1755.
  • Ciulli, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 8, 638665.
  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Harner, M. J., et al. (2013). NMR Spectroscopy in Fragment-Based Drug Design.
  • o2h discovery. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Renaud, J., & Gygax, D. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809–1820.
  • Anonymous. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences and Research.
  • de Vlieger, J. S., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Wang, S., & Dong, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 603099.
  • Lepre, C. A., et al. (2017). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 565, 33–63.
  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.
  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology.
  • Peng, J. W. (2020). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 25(23), 5698.
  • CrystalsFirst. (n.d.).
  • ResearchGate. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Orts, J., et al. (2025). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society.
  • Simpson, G. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Structure, 22(8), 1133–1143.
  • Li, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitors. Frontiers in Chemistry, 10, 1064562.
  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA).
  • Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112812.
  • LookChem. (n.d.). 1-(4-methyl-1H-pyrrol-3-yl)ethanone.
  • Sharma, A., et al. (2015).
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  • Wikipedia. (n.d.). Thermal shift assay.
  • ResearchGate. (2025). (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
  • Bentham Science. (2023).
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Sources

Application Note: A Strategic Framework for Screening 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1] This application note presents a comprehensive, multi-tiered strategy for the development and execution of assays to screen a novel library of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone derivatives. We provide detailed, validated protocols for primary screening, secondary validation, and selectivity profiling, with a focus on identifying potential kinase inhibitors and cytotoxic agents. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs. This guide is designed to establish a robust screening cascade, from initial hit identification to validated lead characterization.

Introduction: The Rationale for a Targeted Screening Approach

The pyrrole ring is a cornerstone of many natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors of key signaling proteins, particularly protein kinases like EGFR and VEGFR, which are critical drivers of tumor growth and angiogenesis.[3][4] Furthermore, many pyrrole-containing molecules exhibit potent cytotoxic effects against cancer cell lines.[5][6][7]

Given this precedent, a new library of this compound derivatives presents a rich opportunity for discovering novel therapeutic agents. However, efficient discovery requires a logical and rigorous screening strategy. A common pitfall is advancing compounds based on a single assay result without proper validation, leading to wasted resources.

This guide outlines a hierarchical screening cascade designed to mitigate this risk. The strategy begins with broad primary screens to identify "hits" with desired biological activity (e.g., cytotoxicity or enzyme inhibition). These initial hits are then subjected to a series of increasingly stringent secondary and counter-screens to confirm their activity, determine potency and selectivity, and elucidate their mechanism of action.

G cluster_0 Screening Cascade Compound_Library Compound Library (this compound Derivatives) Primary_Screening PART 2: Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dose_Response PART 3: Hit Confirmation & Potency (IC50 Determination) Primary_Screening->Dose_Response Identify 'Hits' Orthogonal_Assay PART 4: Hit Validation (Orthogonal & Cell-Based Assays) Dose_Response->Orthogonal_Assay Confirm Potency Selectivity_Profiling PART 5: Lead Characterization (Selectivity & Counter-Screens) Orthogonal_Assay->Selectivity_Profiling Confirm Mechanism Validated_Hit Validated Lead Compound Selectivity_Profiling->Validated_Hit Characterize Specificity

Figure 1. A hierarchical workflow for screening novel compound libraries.

Part 1: Primary Screening - Identifying Initial Hits

The goal of primary screening is to efficiently test the entire compound library to identify molecules that exhibit a desired biological effect. For a novel library of pyrrole derivatives, two parallel primary screens are recommended: a phenotypic screen to assess cytotoxicity and a target-based screen focused on kinase inhibition.

Phenotypic Screen: Cell Viability and Cytotoxicity

A cytotoxicity screen provides a broad measure of a compound's biological effect and is a common starting point in cancer drug discovery.[8][9] We recommend an ATP-based luminescent assay, which measures the ATP present in metabolically active cells as an indicator of viability.[9] This method is highly sensitive, robust, and amenable to high-throughput screening (HTS).

Protocol 2.1.1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: This assay quantifies ATP, a marker of metabolically active cells. In the presence of luciferase and its substrate, luciferin, ATP generates a luminescent signal that is proportional to the number of viable cells.[9] A decrease in signal indicates cytotoxicity.

  • Methodology:

    • Cell Plating: Seed a human cancer cell line (e.g., HCT116 colorectal carcinoma or A549 lung carcinoma) into 96- or 384-well white, clear-bottom plates at a pre-determined optimal density. Incubate for 24 hours to allow cells to attach.

    • Compound Treatment: Add the library derivatives to the wells at a single, fixed concentration (e.g., 10 µM). Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM staurosporine).

    • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). The incubation time should be sufficient to observe effects on cell proliferation and viability.

    • Assay Reagent Addition: Equilibrate the plates and the assay reagent to room temperature. Add the luminescent assay reagent to each well according to the manufacturer's protocol.

    • Signal Development & Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls:

      • % Viability = (Luminescence_Sample - Luminescence_PositiveControl) / (Luminescence_VehicleControl - Luminescence_PositiveControl) * 100

    • Define a "hit" threshold. A common starting point is a compound that causes ≥50% reduction in cell viability.

Target-Based Screen: Biochemical Kinase Inhibition

Given the prevalence of pyrrole derivatives as kinase inhibitors, a direct biochemical screen against one or more kinases is a highly rational approach.[4][10] The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of virtually any ADP-generating enzyme, making it ideal for screening diverse kinases.[11]

G cluster_0 ADP-Glo™ Assay Principle cluster_1 Step 1: Kinase Reaction cluster_2 Step 2: ADP Detection ATP ATP plus1 + ATP->plus1 Substrate Substrate Substrate->plus1 Kinase Kinase ADP ADP Kinase->ADP Product Phosphorylated Substrate Kinase->Product Inhibitor Pyrrole Derivative (Inhibitor) Inhibitor->Kinase blocks ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent plus1->Kinase plus2 + Luciferase_Reaction Luciferase Reaction ADP_Glo_Reagent->Luciferase_Reaction Light Luminescent Signal Luciferase_Reaction->Light

Figure 2. Mechanism of the ADP-Glo™ luminescent kinase assay.

Protocol 2.2.1: ADP-Glo™ Kinase Assay

  • Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where the kinase converts ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP formed and thus the kinase activity.[11]

  • Methodology:

    • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the target kinase (e.g., VEGFR2 or CDK2), its specific substrate, and ATP.

    • Compound Addition: Add the library derivatives at a single concentration (e.g., 10 µM) and include appropriate vehicle (negative) and potent known inhibitor (positive) controls.

    • Kinase Reaction: Initiate the reaction by adding the final component (often ATP or enzyme) and incubate at the optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume unused ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to controls:

      • % Inhibition = 100 - [ (Luminescence_Sample - Luminescence_PositiveControl) / (Luminescence_VehicleControl - Luminescence_PositiveControl) * 100 ]

    • Define a hit as a compound producing significant inhibition (e.g., >50%) with a robust Z'-factor (>0.5) for the assay plate.

Part 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" in the primary screen must be re-tested to confirm their activity and determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.1: IC₅₀ Determination

  • Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of a biological process (e.g., cell viability or enzyme activity) by 50%. It is a standard measure of inhibitor potency.[12]

  • Methodology:

    • Serial Dilution: Prepare a serial dilution series for each confirmed hit compound, typically spanning several orders of magnitude (e.g., from 100 µM to 1 nM) in 8-12 steps.

    • Assay Performance: Perform the primary assay (either the cytotoxicity or kinase assay as described above) using the full dilution series for each compound.

    • Data Collection: Measure the output (luminescence or fluorescence) for each concentration.

  • Data Analysis:

    • Plot the percent inhibition (or percent viability) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) nonlinear regression model to derive the IC₅₀ value.[12] This can be done using software like GraphPad Prism or R.

Compound IDPrimary Screen (% Inhibition)Confirmed IC₅₀ (µM)
Pyrrole-00185.2%0.75
Pyrrole-00262.1%5.3
Pyrrole-00355.8%12.1
Pyrrole-00421.4%> 50 (Inactive)
Table 1. Example data from primary hit confirmation and IC₅₀ determination.

Part 3: Hit Validation - Orthogonal and Cell-Based Assays

To ensure that the observed activity is genuine and not an artifact of the primary assay format, hits should be validated using an orthogonal assay—a method with a different technology and detection principle. For kinase inhibitors, it is also critical to confirm that the compound engages its target within a cellular context.[13]

Orthogonal Biochemical Assay: Differential Scanning Fluorimetry (DSF)
  • Principle: DSF, or thermal shift assay, measures the thermal stability of a protein. The binding of a ligand (like an inhibitor) typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[10] This method directly confirms physical binding between the compound and the target kinase.

  • Methodology:

    • Reaction Mix: In a PCR plate, combine the target kinase, a fluorescent dye (e.g., SYPRO™ Orange), and buffer.

    • Compound Addition: Add the hit compound or vehicle control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

    • Fluorescence Monitoring: Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm. A significant positive shift in Tm (ΔTm) in the presence of the compound confirms binding.

Cell-Based Target Engagement: Cellular Phosphorylation Assay
  • Principle: To verify that a kinase inhibitor is active in cells, one can measure the phosphorylation status of a known downstream substrate of the target kinase.[13] If the inhibitor successfully engages and blocks the kinase in the cell, the phosphorylation of its substrate should decrease.

  • Methodology:

    • Cell Treatment: Treat cells with various concentrations of the hit compound for a defined period.

    • Cell Lysis: Lyse the cells to release their protein content.

    • Phosphorylation Detection: Quantify the level of the phosphorylated substrate using a method like:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate (p-Substrate) and total substrate (Total-Substrate).

      • ELISA: Use a plate-based immunoassay with antibodies specific for the p-Substrate.

  • Data Analysis: Quantify the p-Substrate signal and normalize it to the Total-Substrate signal. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio confirms cellular activity.

Part 4: Lead Characterization - Selectivity and Counter-Screens

The final step is to characterize the validated hit's specificity. An ideal drug candidate is highly selective for its intended target to minimize off-target effects.

Selectivity Profiling

Screen the validated hit against a broad panel of related enzymes (e.g., a kinome panel) at a fixed concentration. This will reveal its selectivity profile. Compounds that show potent inhibition of the primary target with minimal activity against other kinases are considered selective and are prioritized for further development. Many contract research organizations (CROs) offer kinase panel screening services.

Counter-Screening for Assay Interference

It is crucial to rule out that the compound is an assay technology artifact (e.g., inhibiting the luciferase reporter enzyme in the ADP-Glo™ assay). This can be done by running the assay in the absence of the primary enzyme (the kinase) and observing if the compound still affects the signal generation steps.[11] Compounds that interfere with the assay readout are flagged as false positives.

Conclusion

The journey from a novel chemical library to a validated lead compound is a systematic process of elimination and validation. The multi-tiered screening cascade detailed in this application note provides a robust framework for evaluating this compound derivatives. By combining phenotypic and target-based primary screens with rigorous orthogonal and cell-based validation assays, researchers can confidently identify and prioritize compounds with genuine therapeutic potential, paving the way for the next generation of pyrrole-based medicines.

References

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

  • PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][11][14]diazepine derivatives as potent EGFR/CDK2 inhibitors. Retrieved from [Link]

  • MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • Frontiers. (2022, December 5). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • ijrpr. (n.d.). PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • LookChem. (n.d.). 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025, March 3). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • ResearchGate. (2018, December 13). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. Retrieved from [Link]

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Application Note & Protocol: A Scalable, Regioselective Synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone, a key heterocyclic building block for pharmaceutical and materials science research. Substituted pyrroles are foundational scaffolds in numerous biologically active compounds and functional materials.[1][2] This protocol details a robust, four-step synthetic strategy designed for scalability and high regiochemical control. The pathway employs a strategic N-protection/deprotection sequence to direct a Friedel-Crafts acylation to the C3 position of the pyrrole ring, followed by selective bromination at the C5 position. We provide in-depth mechanistic rationale, step-by-step experimental procedures, process flow diagrams, and critical safety protocols for handling the hazardous reagents involved.

Introduction & Synthetic Strategy

The target molecule, this compound, possesses a specific substitution pattern that makes it a valuable intermediate for further chemical elaboration. The direct functionalization of a simple pyrrole core to achieve this pattern is challenging due to the high reactivity of the pyrrole ring towards electrophilic aromatic substitution (EAS), which typically favors the C2 and C5 (α) positions.[3][4]

To overcome this regioselectivity challenge, our strategy (Scheme 1) is built upon the following core principles:

  • Nitrogen Protection: The pyrrole nitrogen is first protected with a p-toluenesulfonyl (tosyl) group. This bulky, electron-withdrawing group serves two purposes: it deactivates the ring to prevent unwanted side reactions and, crucially, it sterically hinders the α-positions (C2), thereby directing subsequent electrophilic attack to the β-position (C3).[5]

  • Regiocontrolled Friedel-Crafts Acylation: With the N-tosyl group in place, a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) can proceed with high selectivity at the C3 position.[5][6] This is the key carbon-carbon bond-forming step.

  • Selective Bromination: Following acylation, the C5 position remains the most sterically accessible and electronically activated site for a second electrophilic substitution. Bromination using N-Bromosuccinimide (NBS) selectively installs the bromine atom at this position.[7]

  • Deprotection: The final step involves the hydrolytic removal of the N-tosyl group under basic conditions to yield the target product.

This strategic sequence ensures that each substituent is installed in the correct position, leading to a high-purity final product suitable for downstream applications.

Scheme 1: Overall Synthetic Pathway

Mechanistic Rationale

The Role of N-Tosylation in Directing Acylation

The Friedel-Crafts acylation is a classic EAS reaction.[8] In an unprotected pyrrole, the reaction proceeds via attack of the electron-rich π-system on a highly electrophilic acylium ion (generated from acetyl chloride and AlCl₃). The stability of the cationic intermediate (the sigma complex) dictates the regiochemical outcome. For unprotected pyrroles, attack at C2 is favored as the positive charge can be delocalized over more atoms, including the nitrogen.

By installing the N-tosyl group, the reaction landscape is altered. The bulky tosyl group provides significant steric hindrance at the adjacent C2 and C5 positions. Furthermore, as a strong electron-withdrawing group, it reduces the overall nucleophilicity of the pyrrole ring, demanding a potent electrophile. Under these conditions, the sterically accessible C3 position becomes the primary site of attack for the acylium ion.[5]

Friedel-Crafts Acylation Mechanism

The core mechanism involves three stages:

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The π-electrons of the N-tosylated pyrrole ring attack the acylium ion, forming a new C-C bond at the C3 position and a cationic sigma complex intermediate.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the 3-acylated product.

G Fig. 1: Simplified Friedel-Crafts Acylation Mechanism Reagents Acetyl Chloride + AlCl₃ Acylium Acylium Ion (CH₃CO⁺) Reagents->Acylium Forms Sigma Sigma Complex (Cationic Intermediate) Acylium->Sigma Attack Pyrrole N-Tosyl-4-methyl-1H-pyrrole Pyrrole->Sigma Attack Product 3-Acyl-N-tosyl-pyrrole Sigma->Product Deprotonation by [AlCl₄]⁻ Base [AlCl₄]⁻

Caption: Fig. 1: Simplified Friedel-Crafts Acylation Mechanism

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a well-equipped laboratory. All steps involving hazardous materials must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqAmountSupplier
4-Methyl-1H-pyrroleC₅H₇N81.121.081.1 gCommercial
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.651.1209.7 gCommercial
Sodium HydroxideNaOH40.002.5100.0 gCommercial
TolueneC₇H₈92.14-1.5 LCommercial
Dichloromethane (DCM)CH₂Cl₂84.93-2.0 LCommercial
Aluminum Chloride (anhydrous)AlCl₃133.341.2160.0 gCommercial
Acetyl ChlorideC₂H₃ClO78.501.186.4 gCommercial
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05186.9 gCommercial
Tetrahydrofuran (THF)C₄H₈O72.11-1.5 LCommercial
MethanolCH₃OH32.04-2.0 LCommercial
Hydrochloric Acid (conc.)HCl36.46-As neededCommercial
Saturated Sodium BicarbonateNaHCO₃--As neededLab Prep.
BrineNaCl (aq)--As neededLab Prep.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededCommercial
Step 1: N-Tosylation of 4-Methyl-1H-pyrrole
  • To a 3 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-methyl-1H-pyrrole (81.1 g, 1.0 mol) and toluene (1.0 L).

  • Add a solution of sodium hydroxide (100 g, 2.5 mol) in 250 mL of water. Stir the biphasic mixture vigorously.

  • Cool the mixture to 10-15°C using an ice bath.

  • Dissolve p-toluenesulfonyl chloride (209.7 g, 1.1 mol) in 250 mL of toluene and add it dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC (thin-layer chromatography). Upon completion, transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-tosyl-4-methyl-1H-pyrrole as a solid, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation
  • In a dry 5 L flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (160.0 g, 1.2 mol) in anhydrous dichloromethane (1.5 L).

  • Cool the suspension to 0°C in an ice-salt bath.

  • Add acetyl chloride (86.4 g, 1.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 15 minutes to form the acylium ion complex.

  • Dissolve the crude N-tosyl-4-methyl-1H-pyrrole from Step 1 in 500 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature at 0°C.

  • After addition, let the reaction stir at 0°C for 4-6 hours. Monitor progress by TLC.

  • Once the reaction is complete, very carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice (2 kg) and concentrated HCl (200 mL). Caution: Exothermic reaction and HCl gas evolution.

  • Stir the quenched mixture until all solids dissolve. Transfer to a large separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to give crude 1-(4-Methyl-1-tosyl-1H-pyrrol-3-yl)ethanone. Purify by recrystallization from ethanol or by column chromatography if necessary.

Step 3: Bromination
  • Dissolve the purified product from Step 2 (assuming ~1.0 mol) in tetrahydrofuran (THF, 1.5 L) in a 5 L flask protected from light.

  • Cool the solution to 0°C.

  • Add N-Bromosuccinimide (186.9 g, 1.05 mol) in portions over 30 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (1.5 L) and wash with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1-(5-Bromo-4-methyl-1-tosyl-1H-pyrrol-3-yl)ethanone.

Step 4: N-Tosyl Deprotection
  • Dissolve the crude brominated compound from Step 3 in methanol (2.0 L) in a 5 L flask.

  • Prepare a solution of sodium hydroxide (120 g, 3.0 mol) in 500 mL of water and add it to the methanolic solution.

  • Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Add 1 L of water to the residue and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Process Visualization

G Fig. 2: Overall Synthetic Workflow Start Start: 4-Methyl-1H-pyrrole Step1 Step 1: N-Tosylation Reagents: TsCl, NaOH, Toluene Start->Step1 Intermediate1 Intermediate 1 N-Tosyl-4-methyl-pyrrole Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation Reagents: AcCl, AlCl₃, DCM Intermediate1->Step2 Intermediate2 Intermediate 2 3-Acetyl-N-tosyl-pyrrole Step2->Intermediate2 Step3 Step 3: Bromination Reagents: NBS, THF Intermediate2->Step3 Intermediate3 Intermediate 3 5-Bromo-3-acetyl-N-tosyl-pyrrole Step3->Intermediate3 Step4 Step 4: Deprotection Reagents: NaOH, MeOH/H₂O Intermediate3->Step4 Purification Final Purification Column Chromatography Step4->Purification Product Final Product This compound Purification->Product

Caption: Fig. 2: Overall Synthetic Workflow

Safety and Handling

Strict adherence to safety protocols is mandatory.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a dry, inert atmosphere (glovebox or under nitrogen). Quenching must be done slowly and at low temperatures.

  • Acetyl Chloride: Corrosive, flammable, and a potent lachrymator (causes tearing). Reacts with water and alcohols. Always handle in a fume hood.

  • Bromine-Containing Compounds (NBS): N-Bromosuccinimide is an irritant and a source of bromine.[7] Avoid inhalation of dust and skin contact. All bromine compounds should be handled with care.[9][10][11] In case of skin contact with bromine, wash immediately and copiously with soap and water.[12]

  • General Precautions:

    • Wear appropriate PPE at all times: safety goggles, flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile for general handling, consider heavier gloves for corrosive reagents).[13]

    • Ensure a safety shower and eyewash station are accessible.

    • Keep neutralizing agents (e.g., sodium bicarbonate for acid spills) readily available.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Tosylation) Incomplete deprotonation of pyrrole; Hydrolysis of TsCl.Ensure vigorous stirring of the biphasic mixture. Check the quality of NaOH and TsCl.
Low yield/No reaction in Step 2 (Acylation) Deactivated AlCl₃ (due to moisture); Insufficient catalyst.Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware and solvents are scrupulously dry.
Formation of multiple isomers in Step 2 N-tosyl group is not providing enough steric hindrance.Ensure reaction temperature is kept low (0°C) to increase selectivity. Confirm purity of starting material.
Incomplete bromination in Step 3 Deactivated NBS; Insufficient reaction time.Use fresh NBS. Protect the reaction from light. Increase reaction time and monitor by TLC.
Incomplete deprotection in Step 4 Insufficient base or reaction time/temperature.Increase reflux time or add a slight excess of NaOH solution. Ensure efficient heating.

References

  • Hudson, C. E., & Bartlett, P. D. (1973). Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

  • Huff, B. E., et al. (1995). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Jones, G. B. (2009). The Vilsmeier Reaction of Pyrrole. ChemTube3D. Available at: [Link]

  • Martinez, A., et al. (2018). Green Synthesis of Pyrrole Derivatives. Semantic Scholar. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Bromine. UW-Madison Office of Chemical Safety. Available at: [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. CLEAPSS Science. Available at: [Link]

  • Centers for Disease Control and Prevention. (2018). Bromine. CDC. Available at: [Link]

  • Bray, B. L., et al. (1988). Synthesis of 2- and 3-Substituted N-Methylpyrroles. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Slideshare. Available at: [Link]

  • Scribd. (n.d.). Bromine Handling. Scribd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

  • D'Alessandro, O., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Available at: [Link]

  • Siddiqui, S., & Ahsan, M. J. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Nayak, S. K., et al. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. Available at: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone (CAS No. 202286-27-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

I. Understanding the Molecule and Potential Impurities

Before delving into purification protocols, it is crucial to understand the structure of this compound and the likely impurities that may be present after its synthesis. This knowledge will form the basis for selecting the most effective purification strategy.

The synthesis of this molecule likely proceeds via a two-step process: a Paal-Knorr synthesis to form the pyrrole ring, followed by electrophilic bromination.

Synthetic_Pathway cluster_0 Paal-Knorr Pyrrole Synthesis cluster_1 Electrophilic Bromination 3-Methylhexane-2,5-dione 3-Methylhexane-2,5-dione 1-(4-methyl-1H-pyrrol-3-yl)ethanone 1-(4-methyl-1H-pyrrol-3-yl)ethanone 3-Methylhexane-2,5-dione->1-(4-methyl-1H-pyrrol-3-yl)ethanone Condensation Ammonia Source Ammonia Source Ammonia Source->1-(4-methyl-1H-pyrrol-3-yl)ethanone Target_Molecule This compound 1-(4-methyl-1H-pyrrol-3-yl)ethanone->Target_Molecule Bromination NBS N-Bromosuccinimide (NBS) NBS->Target_Molecule

Caption: Probable synthetic route to the target molecule.

This synthetic pathway can lead to a variety of impurities that need to be removed.

Table 1: Potential Impurities and Their Origin
Impurity NameStructureOriginImpact on Purification
Unreacted Starting Material 1-(4-methyl-1H-pyrrol-3-yl)ethanoneIncomplete brominationSimilar polarity to the product, may co-elute in chromatography.
Over-brominated Species e.g., 1-(2,5-Dibromo-4-methyl-1H-pyrrol-3-yl)ethanoneExcess brominating agent or harsh reaction conditionsDifferent polarity, usually separable by chromatography.
Regioisomers e.g., 1-(2-Bromo-4-methyl-1H-pyrrol-3-yl)ethanoneNon-selective brominationVery similar polarity to the product, can be challenging to separate.
Unreacted Diketone 3-Methylhexane-2,5-dioneIncomplete Paal-Knorr reactionNon-aromatic and more polar, generally easy to remove.
Polymeric By-products High molecular weight polymersAcid-catalyzed polymerization of the pyrrole ring[1]Insoluble in many organic solvents, can often be removed by filtration.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, sticky oil, not the "Yellow to Brown Solid" described. What should I do?

A1: This is a common issue and often indicates the presence of polymeric by-products. Pyrroles can be sensitive to acidic conditions and can polymerize.[1] Before attempting a more complex purification, try the following:

  • Trituration: Add a non-polar solvent like hexanes or diethyl ether to your crude oil and stir vigorously. The desired product may solidify, and the polymeric material may remain dissolved or as a separate phase.

  • Filtration through a silica plug: Dissolve your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The highly polar and polymeric impurities will likely stick to the silica, while your product elutes.

Q2: What is the best method to monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the most effective technique. A good starting solvent system for TLC is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being moderately polar, should have an Rf value between 0.3 and 0.5 in a well-chosen solvent system. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective methods.

Q3: Is the target compound stable to heat?

III. Troubleshooting Guides

Guide 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, silica gel is the recommended stationary phase.

Column_Chromatography_Workflow Start Start Prepare_Column Pack silica gel column with non-polar solvent (Hexanes) Start->Prepare_Column Load_Sample Dissolve crude product in minimal DCM and load onto column Prepare_Column->Load_Sample Elute_NonPolar Elute with Hexanes to remove non-polar impurities Load_Sample->Elute_NonPolar Gradient_Elution Gradually increase polarity (e.g., 5-30% Ethyl Acetate in Hexanes) Elute_NonPolar->Gradient_Elution Collect_Fractions Collect fractions and monitor by TLC Gradient_Elution->Collect_Fractions Combine_Fractions Combine pure fractions Collect_Fractions->Combine_Fractions Evaporate_Solvent Remove solvent under reduced pressure Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Common Chromatography Issues:

IssuePossible Cause(s)Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Product elutes too quickly with the solvent front The solvent system is too polar.Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes).
Poor separation of product and impurities - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using TLC to achieve good separation of spots.- Use a larger column or load less sample.- Ensure the column is packed uniformly.
Streaking of the product spot on TLC The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

Troubleshooting Common Recrystallization Issues:

IssuePossible Cause(s)Recommended Solution(s)
The compound does not dissolve even in hot solvent The solvent is not a good choice for this compound.Try a more polar solvent. Refer to the solvent polarity table below.
The compound "oils out" instead of crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of a non-polar solvent in which the compound is insoluble to the hot solution. If the compound's melting point is low, choose a lower-boiling solvent.
No crystals form upon cooling The solution is not saturated enough, or crystallization is slow to initiate.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.
Table 2: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)[4]Polarity Index[5]Notes
Hexanes690.1Good for non-polar compounds.
Ethyl Acetate774.4A good general-purpose solvent for moderately polar compounds.
Isopropanol823.9Can be a good choice for hydrogen-bond acceptors.
Ethanol784.3Similar to isopropanol, often a good choice for recrystallization.
Acetonitrile825.8A more polar aprotic solvent.
Water10010.2The compound is likely insoluble in water, but it can be used as an anti-solvent.

IV. Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size (a column with a diameter of 2-4 cm is a good starting point for purifying 1-5 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in hexanes.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing.

    • Add a layer of sand (0.5-1 cm) on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

    • Carefully add the sample solution to the top of the column.

    • Rinse the sample flask with a small amount of DCM and add it to the column.

    • Drain the solvent until the sample is adsorbed onto the sand.

  • Elution:

    • Carefully add the initial eluent (e.g., 100% hexanes) to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent. A suggested gradient is from 100% hexanes to 30% ethyl acetate in hexanes.

    • Monitor the collected fractions by TLC.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting solid should be the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential recrystallization solvent (e.g., isopropanol, ethyl acetate/hexanes mixture).

    • If the compound dissolves at room temperature, the solvent is too polar. If it does not dissolve even when heated, the solvent is not polar enough.

    • A good solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves.[6]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.[6]

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

V. References

  • BenchChem. (2025). Overcoming over-bromination in pyrrole synthesis.

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

  • Grokipedia. Paal–Knorr synthesis.

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.

  • Wikipedia. Paal–Knorr synthesis.

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry.

  • Alfa Chemistry. Paal-Knorr Synthesis.

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

  • PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati. ijrpr.

  • University of Colorado Boulder. Column Chromatography.

  • Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. PubMed.

  • Asian Journal of Organic & Medicinal Chemistry, 2.

  • A new synthesis of pyrroles and porphyrins fused with aromatic rings. ElectronicsAndBooks.

  • Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Publishing.

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(5), 837-851.

  • ResearchGate. (2017). How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?

  • Bromination of Pyrrolo[2,1- a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry.

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI.

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed.

  • Organic Chemistry Portal. Pyrrole synthesis.

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization.

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry.

  • BLDpharm. 202286-27-9|this compound.

  • SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Lviv Polytechnic National University.

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate.

  • Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.

  • ChemShuttle. 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone.

  • EP0608688A1 - Process for the purification of crude pyrroles. Google Patents.

  • Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. ResearchGate.

  • Benchchem. How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.

  • LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone.

  • PubChem. 1-(5-methyl-1H-pyrrol-3-yl)ethanone.

  • University of Rochester. Solvents and Polarity.

  • Sigma-Aldrich. Common Solvents Used in Organic Chemistry: Table of Properties.

  • Benchchem. Overcoming solubility issues of 2-Acetylpyrrole in reactions.

  • Advances in Near-Infrared BODIPY Photosensitizers: Design Strategies and Applications in Photodynamic and Photothermal Therapy. MDPI.

  • JP2014073999A - Purification method of 2-acetyl-1-pyrroline. Google Patents.

  • Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. PMC.

  • eMolecules. 1-[3-(4-BROMOPHENYL)PYRROLIDIN-1-YL]ETHANONE.

Sources

stability of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. As a key intermediate in various synthetic programs, understanding its stability profile is paramount to ensuring the reproducibility and success of your experiments. This guide is structured to provide direct answers to common challenges and to offer deeper insights into the chemical behavior of this substituted pyrrole.

Part 1: Frequently Asked Questions (FAQs) & Quick Reference

This section addresses the most immediate questions regarding the handling and storage of your compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light .[1] Sealing the container tightly is crucial to prevent exposure to moisture and atmospheric oxygen.

Q2: I've noticed my solid sample developing a slight yellow or brownish tint over time. Is this a concern?

Yes, this is a visual indicator of potential degradation. The pyrrole ring is electron-rich, making it susceptible to slow oxidation upon exposure to air and light, which often results in the formation of colored polymeric or oxidized byproducts.[2] If you observe discoloration, it is highly recommended to verify the purity of the material by a suitable analytical method (e.g., HPLC, LC-MS, or NMR) before use.

Q3: How stable is the compound when dissolved in common organic solvents?

While generally stable in aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile (ACN) for short durations, long-term stability in solution is not guaranteed. Protic solvents, especially acidic ones, can pose a risk. For best results, prepare solutions fresh for each experiment and avoid storing them for more than a few hours, even at low temperatures. Always store solutions in amber vials or protect them from light.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose stability-related issues in your experiments.

Issue 1: Inconsistent or low yields in a reaction.
  • Possible Cause 1: Degradation Prior to Reaction. The compound may have degraded during storage or after being weighed and prepared for the reaction.

  • Solution: Always use a sample that has been properly stored. Before starting a critical reaction, consider running a quick purity check (e.g., TLC or crude NMR) on your starting material if it has been stored for an extended period.

  • Possible Cause 2: Instability Under Reaction Conditions. The reaction conditions themselves (e.g., strong acid, high temperature, presence of an oxidant) may be degrading the compound.

  • Solution: Analyze the compatibility of your pyrrole with all reagents. Pyrroles are known to be sensitive to acidic conditions, which can lead to polymerization or decomposition.[3] If strong acids are required, consider adding the pyrrole slowly at a low temperature. If oxidation is a concern, ensure the reaction is run under an inert atmosphere.

Workflow for Troubleshooting Inconsistent Results

Below is a workflow to systematically identify the source of instability.

G start Inconsistent Experimental Results Observed check_sm 1. Verify Purity of Starting Material (SM) start->check_sm sm_ok SM Purity is High check_sm->sm_ok Purity >95% sm_bad SM is Degraded check_sm->sm_bad Purity <95% or impurities present check_sol 2. Assess Stability in Reaction Solvent/Buffer sm_ok->check_sol action_sm Action: Source fresh or purify existing SM. Implement proper storage. sm_bad->action_sm sol_ok Stable in Solution check_sol->sol_ok <5% loss over expected time sol_bad Degrades in Solution (Check via time-course HPLC) check_sol->sol_bad >5% loss check_cond 3. Evaluate Reaction Conditions (pH, Temp, Air) sol_ok->check_cond action_sol Action: Prepare solutions immediately before use. Use amber vials. sol_bad->action_sol cond_ok Conditions Compatible check_cond->cond_ok No degradation in model study cond_bad Degradation Under Reaction Conditions check_cond->cond_bad Degradation observed end_node Problem Likely Not Related to SM Stability cond_ok->end_node action_cond Action: Modify conditions. (e.g., lower temp, inert atm, weaker acid/base). cond_bad->action_cond

Caption: Troubleshooting workflow for experimental inconsistency.

Part 3: In-Depth Stability Profiles

This section explores the stability of this compound under specific chemical and physical stresses, explaining the underlying chemical principles.

Q4: What is the photostability of this compound? Why is protection from light so critical?

Pyrrole and its derivatives possess a UV-absorbing aromatic ring. Upon absorbing UV radiation, the molecule can be promoted to an excited state, which can lead to chemical reactions.[4][5] For pyrroles, a common photodegradation pathway involves the cleavage of the N-H bond, leading to radical intermediates that can trigger further decomposition or polymerization.[4][5] The substituents on the pyrrole ring heavily influence the rate and specific pathways of this photodegradation.[6][7] The C-Br bond can also be susceptible to photolytic cleavage. Therefore, protecting the compound from light, especially high-energy UV light, is essential to prevent the formation of impurities.

Q5: How does pH affect the stability of the molecule?

  • Acidic Conditions (pH < 6): Pyrroles are notoriously unstable in strongly acidic media. The electron-rich ring can be protonated, which disrupts its aromaticity and makes it highly susceptible to polymerization, often resulting in the formation of intractable "pyrrole red" or similar polymeric materials. While the electron-withdrawing acetyl group offers some protection compared to unsubstituted pyrrole, exposure to strong acids should be avoided.

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH.

  • Basic Conditions (pH > 8): In the presence of a strong base, the N-H proton (pKa ≈ 17) can be abstracted to form a pyrrolide anion. This anion has different reactivity and stability. While it may be stable in the absence of electrophiles, it is more susceptible to oxidation than the neutral pyrrole. Very strong bases could potentially lead to other unforeseen reactions.

Q6: What is the expected thermal stability?

Many pyrrole-based compounds exhibit good thermal stability.[8] For example, some pyrrole colorants have decomposition temperatures exceeding 230°C.[8] However, the stability of your specific molecule will depend on its purity and the matrix it is in. It is reasonable to assume the solid material is stable at room temperature and moderately elevated temperatures (e.g., 40-50°C) for short periods, but verification is recommended for any process involving prolonged heating. A differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) experiment would provide precise data on its melting point and decomposition temperature.

Potential Degradation Pathways

The diagram below illustrates the primary environmental factors that can lead to the degradation of the parent compound.

Sources

Technical Support Center: Synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves the manipulation of an electron-rich pyrrole ring, which is highly susceptible to side reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges, primarily focusing on the identification and mitigation of impurities that arise during synthesis. The typical synthetic route involves the acylation of a 4-methylpyrrole precursor followed by selective bromination. Understanding the nuances of each step is critical for achieving high purity and yield.

Common Synthetic Workflow

The synthesis generally proceeds in two key stages:

  • Acylation: Introduction of the acetyl group at the C3 position of a 4-methylpyrrole precursor. This is often accomplished via a Friedel-Crafts-type acylation or a Vilsmeier-Haack reaction.[3][4]

  • Bromination: Selective electrophilic substitution of a hydrogen atom with bromine at the C5 position. This is typically performed using a mild brominating agent like N-Bromosuccinimide (NBS).[5]

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Bromination Start 4-Methylpyrrole Precursor Acyl Acylation (e.g., Vilsmeier-Haack) Start->Acyl Acylating Agent (e.g., POCl₃/DMF) Product1 1-(4-methyl-1H-pyrrol-3-yl)ethanone Acyl->Product1 Brom Selective Bromination Product1->Brom Brominating Agent (e.g., NBS) Product1->Brom Intermediate Product2 This compound Brom->Product2

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My NMR/LC-MS analysis shows multiple brominated species. Why is this happening and how can I achieve selective monobromination?

Answer: This is the most common problem and is caused by the high reactivity of the pyrrole ring towards electrophilic substitution.[2][5] Once the first bromine is added, the ring can still be reactive enough to accept a second or even a third bromine atom.

Potential Causes & Solutions:

  • Overly Reactive Brominating Agent:

    • Cause: Molecular bromine (Br₂) is highly reactive and often leads to polybromination.[2]

    • Solution: Switch to a milder, more controlled brominating agent. N-Bromosuccinimide (NBS) is the preferred choice. For even greater control, Tetrabutylammonium Tribromide (TBABr₃) can be used, as it delivers bromine more slowly.[5][6]

  • Reaction Temperature is Too High:

    • Cause: Higher temperatures increase the reaction rate and reduce selectivity, favoring over-bromination.

    • Solution: Perform the bromination at low temperatures. A starting temperature of -78 °C to 0 °C is highly recommended.[5] The reaction can then be allowed to slowly warm to room temperature while monitoring its progress.

  • Incorrect Stoichiometry:

    • Cause: Using more than one molar equivalent of the brominating agent will inevitably lead to polybrominated products.

    • Solution: Carefully measure and add no more than 1.0 equivalent of NBS or your chosen reagent. It is often beneficial to use slightly less (e.g., 0.98 eq) to ensure all the brominating agent is consumed before side reactions occur.

Illustrative Mechanism: Formation of Di-bromo Impurity

G Target Target Product (5-Bromo) Dibromo Di-bromo Impurity (e.g., 2,5-Dibromo) Target->Dibromo 2nd Electrophilic Attack NBS Excess NBS (or Br₂)

Caption: Pathway to over-bromination impurity.
Question 2: My yield is low and the crude product contains a significant amount of the unbrominated starting material, 1-(4-methyl-1H-pyrrol-3-yl)ethanone.

Answer: This indicates an incomplete reaction. Assuming you have allowed sufficient reaction time, the issue likely lies with the reagents or conditions.

Potential Causes & Solutions:

  • Degraded Brominating Agent:

    • Cause: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Degraded NBS (often yellowish) is less reactive.[5]

    • Solution: Use freshly recrystallized NBS. To recrystallize, dissolve NBS in a minimum amount of hot water, filter, and allow the filtrate to cool slowly to form pure white crystals. Store it in a desiccator, protected from light.

  • Reaction Temperature is Too Low:

    • Cause: While low temperatures are crucial for selectivity, a temperature that is too low can stall the reaction entirely.

    • Solution: If monitoring by TLC shows no product formation at -78 °C after an hour, allow the reaction to warm slowly to 0 °C or even room temperature. Find the optimal temperature that allows for conversion without significant side product formation.

  • Solvent Impurities:

    • Cause: Solvents can contain impurities (e.g., water, stabilizers) that can quench the brominating agent or react with the pyrrole.

    • Solution: Always use anhydrous, high-purity solvents. If using THF, ensure it is freshly distilled from a suitable drying agent like sodium/benzophenone.[5]

Question 3: I've isolated a side product with the correct mass for a monobrominated species, but its NMR spectrum doesn't match the desired 5-bromo isomer.

Answer: You have likely formed a regioisomeric impurity. While the C5 position is electronically favored for bromination due to the directing effects of the C3-acetyl and C4-methyl groups, bromination at other positions (like C2) can occur under certain conditions.

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Cause: Different reaction conditions (solvent, temperature, reagent) can influence the regioselectivity of the bromination. For example, some solvent systems might favor substitution at an alternative position.[7]

    • Solution: A solvent screen can be effective. Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) are common choices.[6] A study by Donohoe et al. showed that the choice of brominating agent and substituents can predictably direct bromination to either the C4 or C5 position on the pyrrole ring.[6] Using a mild agent like TBABr₃ in CH₂Cl₂ at room temperature has been shown to be effective for selective bromination.[6]

  • Protonation of the Pyrrole Ring:

    • Cause: If the reaction medium becomes too acidic (e.g., from HBr byproduct), it can alter the electronic properties of the pyrrole ring and affect the directing group abilities.

    • Solution: Consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to scavenge any acid that is formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

The most common impurities are typically process-related. A summary is provided below.

Impurity NameStructureCommon CauseMitigation Strategy
Starting Material 1-(4-methyl-1H-pyrrol-3-yl)ethanoneIncomplete brominationEnsure active NBS, optimize temperature, use anhydrous solvents.[5]
Di-bromo Species 1-(2,5-Dibromo-4-methyl-1H-pyrrol-3-yl)ethanoneExcess brominating agent, high temperatureUse ≤1.0 eq of NBS, perform reaction at low temp (-78°C to 0°C).[5]
Bromo Regioisomer 1-(2-Bromo-4-methyl-1H-pyrrol-3-yl)ethanoneLack of regiocontrolUse milder reagents (TBABr₃), control temperature and solvent polarity.[6]
Degradation Products Various oxidized or polymerized speciesExposure to strong acid, light, or airWork under an inert atmosphere (N₂/Ar), use acid scavengers, protect from light.

Q2: How can I best purify the crude this compound?

Purification is critical for removing the closely related impurities.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. The less polar di-bromo and starting material impurities will elute first, followed by the desired product. The more polar degradation products will remain on the column.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an efficient final polishing step. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes may be suitable.

Q3: Can impurities arise from the acylation step?

Yes. If the initial acylation to produce 1-(4-methyl-1H-pyrrol-3-yl)ethanone is not clean, you will carry impurities into the bromination step. The Vilsmeier-Haack reaction, a common method for this acylation, uses reagents like POCl₃ and DMF.[3][8][9][10]

  • Potential Impurity: Di-acylated or isomerically acylated pyrroles. Pyrrole itself typically reacts at the C2 position in a Vilsmeier-Haack reaction.[3] Careful control of stoichiometry and temperature is needed to favor C3 acylation on the substituted ring.

  • Mitigation: Purify the intermediate 1-(4-methyl-1H-pyrrol-3-yl)ethanone thoroughly by column chromatography or recrystallization before proceeding to the bromination step.

Experimental Protocols

Protocol 1: Selective Monobromination using NBS

This protocol is a general guideline for achieving selective C5 bromination.[5]

  • Preparation: Dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq, freshly recrystallized) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, allow it to warm slowly to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Visualize with UV light and/or a potassium permanganate stain.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Ermili, A., Castro, A. J., & Westfall, P. A. (1965). PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES. The Journal of Organic Chemistry, 30(2), 339–343.
  • LookChem. (n.d.). 1-(4-methyl-1H-pyrrol-3-yl)ethanone. LookChem. Retrieved from [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methyl-1h-pyrrol-3-yl)ethanone. PubChemLite. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Google Patents.
  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved from [Link]

  • International Journal of Research Publication and Reviews. (2025). PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati.
  • Filo. (2025). The chemistry of pyrrole under bromination. Filo. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Richardson, S. D., et al. (2008). Tribromopyrrole, Brominated Acids, and Other Disinfection Byproducts Produced by Disinfection of Drinking Water Rich in Bromide. Environmental Science & Technology, 42(21), 8012–8018.
  • ResearchGate. (2025). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole. ResearchGate. Retrieved from [Link]

  • Liu, C., Dai, R., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 594-596.
  • Donohoe, T. J., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8039–8046.
  • Sukdolak, S., et al. (2004). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Serbian Chemical Society, 69(11), 925-934.
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  • Khatuya, H. (n.d.).
  • ResearchGate. (n.d.). 3-[(4,5-Dibromo-1-methyl-1 H -pyrrole-2-carbonyl)amino]propanoic acid. ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. We have structured this resource in a practical, question-and-answer format to directly address the common challenges and nuances encountered during its synthesis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is resulting in low yields and a significant amount of dark, insoluble polymer. What is causing this and how can I prevent it?

Answer: This is the most common issue in pyrrole chemistry, particularly during electrophilic substitution reactions like acylation.

Core Causality: Ring Over-activation and Acid Sensitivity

The pyrrole ring is an electron-rich aromatic system. While this high electron density facilitates electrophilic substitution, it also makes the ring highly susceptible to polymerization, especially under the strong Lewis acid or protic acid conditions typical of classical Friedel-Crafts reactions.[1][2] The acidic conditions can protonate the pyrrole ring, leading to a loss of aromaticity and subsequent attack by another pyrrole molecule, initiating a chain polymerization process.

Troubleshooting & Optimization Strategies:

  • Nitrogen Protection: The most effective strategy is to protect the pyrrole nitrogen. An electron-withdrawing protecting group, such as p-toluenesulfonyl (Tosyl) or benzenesulfonyl, serves a dual purpose:

    • It reduces the electron density of the pyrrole ring, moderating its reactivity and decreasing the propensity for polymerization.[3]

    • It prevents competitive N-acylation, a common side reaction where the acyl group attaches to the nitrogen instead of a carbon atom.[3]

  • Milder Reaction Conditions: If N-protection is insufficient, consider moving away from harsh Lewis acids.

    • Alternative Catalysts: Zinc triflate (Zn(OTf)₂) has been reported as an unexpectedly active yet milder catalyst for Friedel-Crafts acylation.[1]

    • Organocatalysis: The use of nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can promote C-acylation under significantly milder, Lewis acid-free conditions, thereby avoiding polymerization.[4]

Question 2: The acylation is proceeding, but I'm obtaining the wrong isomer. How can I selectively synthesize the C3-acylated product?

Answer: Achieving C3 regioselectivity in pyrrole acylation is a well-known challenge, as the C2 (alpha) position is electronically favored for electrophilic attack.[5] However, this selectivity can be controlled with precision.

Core Causality: Balancing Electronic and Steric Effects

The regiochemical outcome of pyrrole acylation is a delicate balance between the inherent electronic preference for the C2 position and steric hindrance that can be strategically introduced to favor the C3 (beta) position.

Troubleshooting & Optimization Strategies:

  • Bulky N-Protecting Groups: As mentioned above, an N-protecting group is crucial. For C3 selectivity, a sterically demanding group like N-tosyl or N-triisopropylsilyl (TIPS) is ideal. This bulkiness physically blocks the C2 and C5 positions, forcing the incoming acyl electrophile to attack the less hindered C3 or C4 positions.[3][6]

  • Lewis Acid Selection (Critical for N-Sulfonyl Pyrroles): The choice of Lewis acid is paramount when using an N-sulfonyl protecting group. A fascinating mechanistic divergence occurs:

    • Strong Lewis Acids (e.g., AlCl₃): These favor C3-acylation . It is proposed that aluminum chloride coordinates to the sulfonyl oxygen atoms, creating a rigid, sterically demanding complex. This complex directs the acylation to the C3 position. Evidence suggests the reaction may even proceed through an organoaluminum intermediate.[3][6]

    • Weaker Lewis Acids (e.g., SnCl₄, BF₃·OEt₂): These favor C2-acylation . They are not strong enough to form the same rigid complex with the sulfonyl group, so the reaction defaults to the electronically preferred C2 position.[3][6]

Data Summary: Lewis Acid Effect on Regioselectivity

Lewis AcidN-Protecting GroupMajor ProductRationaleReference
AlCl₃ (>1.2 eq)N-TosylC3-Acyl Isomer Forms a bulky complex with the sulfonyl group, sterically directing to C3.[3][6]
SnCl₄ N-TosylC2-Acyl IsomerWeaker Lewis acid; electronic effects dominate, favoring C2 attack.[3][6]
BF₃·OEt₂ N-TosylC2-Acyl IsomerWeaker Lewis acid; electronic effects dominate, favoring C2 attack.[3][6]
Question 3: My bromination step is messy, producing multiple brominated species and lowering the yield of the desired monobrominated product. How can I achieve selective C5-monobromination?

Answer: Similar to acylation, the high reactivity of the pyrrole ring can lead to over-bromination.[7] The key is to control the reaction kinetics and the potency of the brominating agent. The presence of the deactivating acetyl group at the C3 position is already beneficial, but further control is necessary.

Core Causality: Taming Pyrrole's Reactivity

The goal is to perform a single electrophilic aromatic substitution with bromine. This requires conditions that are just energetic enough to overcome the activation barrier for the first bromination but not for subsequent ones.

Troubleshooting & Optimization Strategies:

  • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for controlled bromination of sensitive heterocycles. It provides a slow, low-concentration source of electrophilic bromine compared to using elemental bromine (Br₂).[7]

  • Low-Temperature Control: Performing the reaction at very low temperatures is critical. Cooling the reaction to -78 °C (a dry ice/acetone bath) before the dropwise addition of the NBS solution dramatically slows the reaction rate, preventing over-bromination and other side reactions.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask to prevent moisture from interfering with the reaction.[7]

  • Stoichiometry: Use precisely one equivalent of NBS. An excess will inevitably lead to di- or tri-brominated byproducts.

Question 4: What is a reliable, step-by-step workflow for synthesizing the target compound from a simple precursor?

Answer: A robust and reproducible synthesis can be achieved via a four-step sequence starting from 3-methylpyrrole: (1) N-protection, (2) Friedel-Crafts Acylation, (3) Electrophilic Bromination, and (4) N-deprotection.

Experimental Workflow Diagram

G cluster_0 Overall Synthesis Workflow start 3-Methyl-1H-pyrrole step1 Step 1: N-Tosylation (TsCl, NaH, THF) start->step1 Protection step2 Step 2: C4-Acylation (AcCl, AlCl3, DCM) step1->step2 Friedel-Crafts step3 Step 3: C5-Bromination (NBS, THF, -78 °C) step2->step3 Bromination step4 Step 4: N-Deprotection (NaOH, MeOH/H2O) step3->step4 Deprotection end_product This compound step4->end_product

Caption: Four-step synthesis of the target compound.

Detailed Protocol

Step 1: Synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-1H-pyrrole

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with dry hexanes (3x) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-methyl-1H-pyrrole (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour.

  • Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Methyl-1-tosyl-1H-pyrrol-3-yl)ethanone

  • Preparation: Dissolve the N-tosylpyrrole from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under nitrogen. Cool the solution to 0 °C.

  • Lewis Acid Addition: Add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Stir for 30 minutes at 0 °C.[3]

  • Acylation: Add acetyl chloride (AcCl, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Extract with DCM (3x).

  • Purification: Combine organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

Step 3: Synthesis of 1-(5-Bromo-4-methyl-1-tosyl-1H-pyrrol-3-yl)ethanone

  • Preparation: Dissolve the product from Step 2 (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath.[7]

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20 minutes.[7]

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2-3 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate (3x).

  • Purification: Combine organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate and purify by column chromatography.

Step 4: Synthesis of this compound (Final Product)

  • Hydrolysis: Dissolve the brominated, N-tosyl protected pyrrole from Step 3 in a mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 4-8 hours, or until TLC indicates complete removal of the tosyl group.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with aqueous HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.

Troubleshooting Flowchart

For a quick diagnostic guide, please refer to the following flowchart:

G start Start: Synthesis of This compound issue Identify Primary Issue start->issue poly Polymerization or Low Yield in Acylation issue->poly Acylation Step isomer Incorrect Isomer (C2-Acylation) issue->isomer Acylation Step bromo Over-bromination or Low Yield issue->bromo Bromination Step sol_poly1 Solution: Use N-Tosyl Protecting Group poly->sol_poly1 sol_poly2 Solution: Use Milder Conditions (e.g., DBN catalyst) poly->sol_poly2 sol_isomer1 Solution: Use Bulky N-Protecting Group (e.g., N-Tosyl) isomer->sol_isomer1 sol_isomer2 Solution: Use Strong Lewis Acid (AlCl3 > 1.2 eq) isomer->sol_isomer2 sol_bromo1 Solution: Use NBS (1.0 eq) bromo->sol_bromo1 sol_bromo2 Solution: React at Low Temp (-78 °C) bromo->sol_bromo2 end Achieve High Yield of Target Compound sol_poly1->end sol_poly2->end sol_isomer1->end sol_isomer2->end sol_bromo1->end sol_bromo2->end

Caption: A troubleshooting flowchart for the synthesis.

References
  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

  • Singh, V., et al. (2020). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available at: [Link]

  • Végh, D., et al. (2003). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available at: [Link]

  • Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron. Available at: [Link]

  • Laha, J. K., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Candy, C. F., et al. (1971). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Shabalin, D. A., et al. (2018). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. A.E. Favorsky Irkutsk Institute of Chemistry, Siberian Branch of the Russian Academy of Sciences. Available at: [Link]

  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. Available at: [Link]

  • Al-kazaz, A. A. A., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules. Available at: [Link]

  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Sessler, J. L., et al. (2022). Calix[8]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Rajput, S. S., & Patil, Y. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • International Journal of Research and Publication and Reviews. PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati. International Journal of Research and Publication and Reviews. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound assisted synthesis of α-bromo aromatic ketones. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

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  • Uniyal, B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

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  • Google Patents. US5502213A - Purification of crude pyrroles. Google Patents.
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  • LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. LookChem. Available at: [Link]

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troubleshooting 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyrrole derivative. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic route for higher yield and purity.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted pyrroles like this compound requires careful control of regioselectivity. Pyrroles are electron-rich aromatic heterocycles highly susceptible to electrophilic aromatic substitution, which typically occurs at the C2 (α) position due to the superior resonance stabilization of the cationic intermediate.[1] Directing substitution to the C3 (β) position, especially in the presence of other substituents, presents a significant challenge.

This guide will focus on a common synthetic strategy: the Friedel-Crafts acylation of a pre-functionalized pyrrole precursor. We will explore the critical aspects of this synthesis, from starting material selection to the specific side reactions that can occur at each step.

Proposed Synthetic Pathway

A logical and common approach to synthesizing the target molecule involves a two-step process starting from 3-methyl-1H-pyrrole. This pathway is designed to install the substituents in a controlled manner.

Synthetic_Pathway Start 3-Methyl-1H-pyrrole Intermediate 2-Bromo-4-methyl-1H-pyrrole Start->Intermediate Bromination (e.g., NBS) Target This compound Intermediate->Target Friedel-Crafts Acylation (e.g., AcCl, AlCl3)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address specific problems you may encounter.

Part 1: Bromination of 3-Methyl-1H-pyrrole
Question 1: My bromination reaction yields multiple products, including dibrominated and isomerized species. How can I improve the selectivity for 2-Bromo-4-methyl-1H-pyrrole?

Answer: This is a common issue stemming from the high reactivity of the pyrrole ring. The primary substitution product, 2-bromo-4-methyl-1H-pyrrole, can be isomerized or further brominated under harsh conditions.

Root Causes & Solutions:

  • Over-bromination: The initial product is still electron-rich enough to react further.

    • Solution: Use N-Bromosuccinimide (NBS) as a mild source of electrophilic bromine. It provides a low, steady concentration of bromine, which helps to prevent di- or tri-bromination that can occur with molecular bromine (Br₂).[2] Ensure you use no more than 1.0 equivalent of NBS.

  • Isomerization: The thermodynamically more stable 3-bromo isomer can be formed if acidic conditions (HBr) are generated, which can catalyze the isomerization of the initially formed 2-bromo product.[3]

    • Solution: Use high-purity, recrystallized NBS to minimize acid impurities.[2] Running the reaction in a non-polar solvent like THF or CCl₄ at low temperatures (-78°C to 0°C) can suppress both isomerization and over-bromination.

  • Lack of Regiocontrol: While the 2-position is electronically favored, some substitution at the 5-position can occur.

    • Solution: Protecting the pyrrole nitrogen with a bulky group like triisopropylsilyl (TIPS) can sterically hinder the 2-position, favoring bromination at other positions. However, for this specific synthesis, direct bromination of 3-methylpyrrole is expected to favor the 2- and 5-positions. Careful control of stoichiometry is key.

Troubleshooting Workflow: Bromination

Troubleshooting_Bromination Start Multiple Products in Bromination Q1 Are you using >1.0 eq. of NBS? Start->Q1 Sol1 Reduce NBS to 1.0 eq. to prevent over-bromination. Q1->Sol1 Yes Q2 Is your NBS old or impure? Q1->Q2 No Sol1->Q2 Sol2 Use freshly recrystallized NBS to avoid acidic HBr. Q2->Sol2 Yes Q3 Is the reaction temperature too high? Q2->Q3 No Sol2->Q3 Sol3 Run reaction at low temp (-78°C to 0°C) to improve selectivity. Q3->Sol3 Yes End Selective formation of 2-Bromo-4-methyl-1H-pyrrole Q3->End No Sol3->End

Caption: Decision tree for troubleshooting bromination side reactions.

Part 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most challenging step, as it requires introducing an acyl group at the less-reactive C3 position while avoiding substitution at the more reactive C2 position (which is now blocked by bromine) and the nucleophilic nitrogen.[4][5]

Question 2: The main side product of my acylation is the N-acylated pyrrole. How can I promote C-acylation?

Answer: The lone pair on the pyrrole nitrogen is nucleophilic and can compete with the aromatic ring for the acylating agent.[1] This is especially true under standard Friedel-Crafts conditions.

Root Causes & Solutions:

  • High Nucleophilicity of Pyrrole Nitrogen: The unprotected N-H is reactive towards electrophiles.

    • Solution 1: N-Protection. The most effective strategy is to protect the nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or an alkoxycarbonyl group.[6][7] These groups reduce the nucleophilicity of the nitrogen and can also help direct C-acylation. A tosyl group, for example, is known to direct acylation to the C3 position.[8]

    • Solution 2: Choice of Lewis Acid. Strong Lewis acids like AlCl₃ can coordinate to the pyrrole nitrogen, but this doesn't always prevent N-acylation. Weaker Lewis acids like SnCl₄ or TiCl₄ might offer better selectivity in some cases, though they generally favor C2 acylation.[8] For C3 acylation, a stoichiometric amount of a strong Lewis acid like AlCl₃ with an N-protected pyrrole is often required.[8][9]

Question 3: My acylation gives the 2-acylated product instead of the desired 3-acylated isomer. Why is this happening and how can I fix it?

Answer: Even with the 5-position brominated, the remaining α-position (C2) is electronically the most favorable site for electrophilic attack. Achieving C3 acylation requires overcoming this inherent reactivity.

Root Causes & Solutions:

  • Electronic Preference for C2-Acylation: The cationic intermediate formed by attack at C2 is more resonance-stabilized than the one formed by attack at C3.[1]

    • Solution: N-Protection with Directing Groups. This is the most critical factor for achieving C3 selectivity. Using a bulky, electron-withdrawing protecting group on the nitrogen, such as p-toluenesulfonyl (tosyl), can achieve two things:

      • Steric Hindrance: The bulky group physically blocks the C2 and C5 positions, making the C3 and C4 positions more accessible to the incoming electrophile.

      • Electronic Influence: The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring, but its interaction with Lewis acids can create intermediates that favor C3 substitution.[8]

Table 1: Effect of N-Protecting Group on Acylation Regioselectivity

N-Protecting GroupTypical Major IsomerRationale
H (none)N-acylHigh nitrogen nucleophilicity.[1]
Methyl (Me)C2-acylElectron-donating, activates the ring, C2 is electronically favored.[10]
Tosyl (Ts)C3-acylElectron-withdrawing and sterically bulky, directs acylation to C3, especially with AlCl₃.[8]
BocC2-acylLess effective at directing to C3; can be unstable under strong Lewis acid conditions.[6]
Question 4: I am observing a significant amount of starting material decomposition and tar formation. What is causing this?

Answer: Pyrroles are sensitive to strong acids and can polymerize or decompose under harsh Friedel-Crafts or Vilsmeier-Haack conditions.[11]

Root Causes & Solutions:

  • Acid-Mediated Polymerization: The highly activated pyrrole ring can be protonated by strong acids, initiating polymerization.

    • Solution: Maintain low reaction temperatures (0°C or below) during the addition of the Lewis acid and acylating agent. Add the reagents slowly to control the exotherm. Anhydrous conditions are also critical, as moisture can lead to the generation of strong protic acids from the Lewis acid.

  • Vilsmeier-Haack Instability: While the Vilsmeier-Haack reaction is an alternative for formylation (and sometimes acylation), the Vilsmeier reagent (formed from POCl₃/DMF) is still highly acidic and can cause decomposition of sensitive pyrroles.[12][13][14]

    • Solution: If using a Vilsmeier-type reaction, ensure slow addition of the reagent at low temperatures. A Friedel-Crafts acylation on an N-protected pyrrole is generally more controllable for this specific transformation.

Recommended Experimental Protocols

Protocol 1: N-Tosylation of 2-Bromo-4-methyl-1H-pyrrole
  • Dissolve 2-bromo-4-methyl-1H-pyrrole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-tosyl-2-bromo-4-methyl-1H-pyrrole.

Protocol 2: C3-Acylation of N-Tosyl-2-bromo-4-methyl-1H-pyrrole
  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add acetyl chloride (AcCl, 1.5 eq) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of N-tosyl-2-bromo-4-methyl-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC for the consumption of starting material.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify by column chromatography to obtain the N-tosylated precursor of the target molecule.

Protocol 3: Deprotection of the Tosyl Group
  • Dissolve the acylated, N-tosylated pyrrole (1.0 eq) in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq).

  • Heat the mixture to reflux (approx. 60-70°C) for 4-6 hours until TLC analysis indicates complete deprotection.

  • Cool the mixture to room temperature and neutralize with aqueous HCl.

  • Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to yield the final product, This compound .

References

  • Benchchem. (n.d.). 2-bromo-1H-pyrrole | 38480-28-3.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC.
  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: Pyrrole Acylation.
  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • ResearchGate. (n.d.). Pyrrole Protection. Request PDF.
  • National Center for Biotechnology Information. (2020). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. PMC.
  • ResearchGate. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • ResearchGate. (n.d.). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Request PDF.
  • ResearchGate. (n.d.). Synthesis of 2- and 3-Substituted N-Methylpyrroles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ijrpr. (n.d.). PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • YouTube. (2019). Friedel-Crafts acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • (n.d.). 2-bromo-1H-pyrrole - 38480-28-3, C4H4BrN, density, melting point, boiling point, structural formula, synthesis.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium.
  • ChemShuttle. (n.d.). 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone.
  • CRC Press. (1995). Pyrroles: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE.
  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • National Center for Biotechnology Information. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC.
  • (n.d.). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • PubMed. (2016). 4-Acyl Pyrrole Derivatives Yield Novel Vectors for Designing Inhibitors of the Acetyl-Lysine Recognition Site of BRD4(1).
  • PubChem. (n.d.). 1-(5-methyl-1H-pyrrol-3-yl)ethanone.
  • ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide.
  • ChemScene. (n.d.). 1-(4-Bromo-1H-pyrrol-2-yl)ethan-1-one.
  • Organic Syntheses Procedure. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.

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Technical Support Center: Synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

I. Synthesis Overview and Key Challenges

The synthesis of this compound typically involves a multi-step process, beginning with the formation of a substituted pyrrole core, followed by acylation and subsequent bromination. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Common Synthetic Route:

  • Pyrrole Core Synthesis: Often starting from a suitable precursor like 4-methyl-1H-pyrrole-3-carbonitrile.

  • Acylation: Introduction of the acetyl group at the C3 position, commonly via Friedel-Crafts acylation or a Vilsmeier-Haack type reaction.[1][2][3]

  • Bromination: Regioselective introduction of a bromine atom at the C5 position.

Key Challenges Addressed in this Guide:

  • Low yields in acylation and bromination steps.

  • Lack of regioselectivity, leading to isomeric impurities.

  • Formation of poly-brominated byproducts.[4]

  • Difficulties in the purification of intermediates and the final product.

Below is a workflow diagram illustrating the general synthetic approach.

Synthesis_Workflow Start Starting Materials Pyrrole_Core Pyrrole Core Synthesis (e.g., 4-methyl-1H-pyrrole-3-carbonitrile) Start->Pyrrole_Core Acylation Acylation (e.g., Friedel-Crafts) Pyrrole_Core->Acylation Bromination Bromination (e.g., with NBS) Acylation->Bromination Purification Purification (e.g., Column Chromatography) Bromination->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Acylation Step: Introducing the Acetyl Group
Q1: My Friedel-Crafts acylation of the pyrrole core is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Friedel-Crafts acylation of pyrroles are a common issue. Pyrroles are electron-rich heterocycles and can be sensitive to the strong Lewis acids typically used in these reactions.[2] Here are the primary causes and solutions:

  • Cause: Decomposition of the pyrrole ring by the strong Lewis acid (e.g., AlCl₃).

    • Solution:

      • Use a milder Lewis acid: Consider using catalysts like ZnCl₂, FeCl₃, or even solid-supported acids which can be less harsh.[2]

      • Lower the reaction temperature: Running the reaction at 0°C or even lower can help to control the reactivity and minimize decomposition.

      • N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) can deactivate the ring slightly, making it more stable to the reaction conditions.[5][6][7] However, this adds extra steps for protection and deprotection.

  • Cause: The acylating agent (acetyl chloride or acetic anhydride) is reacting with the Lewis acid in a non-productive manner or leading to side reactions.

    • Solution:

      • Control stoichiometry: Use a precise stoichiometry of the acylating agent and Lewis acid. An excess of either can lead to unwanted side reactions. A 1:1 ratio of acylating agent to Lewis acid is a good starting point.

      • Order of addition: Add the acylating agent to the mixture of the pyrrole and Lewis acid in a dropwise manner at a low temperature to maintain control over the reaction.

Q2: I am observing a mixture of acylated isomers. How can I improve the regioselectivity for the 3-position?

Answer: The regioselectivity of pyrrole acylation is influenced by both the substituents already on the ring and the reaction conditions.

  • Cause: The directing effects of the existing substituents are not strong enough to favor a single isomer.

    • Solution:

      • Choice of N-protecting group: The nature of the N-protecting group can influence the regioselectivity of acylation.[5] Experimenting with different protecting groups (e.g., sulfonyl vs. alkoxycarbonyl) may alter the electronic distribution in the ring and favor acylation at the desired position.[6][8]

      • Vilsmeier-Haack Reaction: As an alternative to Friedel-Crafts, the Vilsmeier-Haack reaction can offer different regioselectivity.[1][9][10] This reaction uses a milder electrophile (the Vilsmeier reagent, formed from DMF and POCl₃) and can be more selective for the formylation or acylation of electron-rich heterocycles.[1][9][11][12]

Table 1: Comparison of Acylation Methods

MethodTypical ReagentsAdvantagesDisadvantages
Friedel-Crafts Acetyl chloride/anhydride, AlCl₃Readily available reagents.Harsh conditions, potential for ring decomposition, may require N-protection.
Vilsmeier-Haack DMF/POCl₃ (for formylation)Milder conditions, often good regioselectivity.Primarily for formylation, acylation can be less efficient.[1]
N-Protected Acylation N-protected pyrrole, acylating agent, Lewis acidImproved stability of the pyrrole ring.Requires additional protection and deprotection steps.[5][7]
B. Bromination Step: Introducing the Bromo Group
Q3: My bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective mono-bromination at the C5 position?

Answer: Pyrroles are highly activated towards electrophilic aromatic substitution, which makes them prone to polybromination.[4] Achieving selective mono-bromination requires careful control of the reaction conditions.

  • Cause: The brominating agent is too reactive or used in excess.

    • Solution:

      • Use a milder brominating agent: Instead of molecular bromine (Br₂), consider using N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr₃).[4][13] These reagents are less reactive and provide better control.

      • Precise stoichiometry: Use no more than one equivalent of the brominating agent.

      • Low temperature: Perform the reaction at low temperatures, typically ranging from -78°C to 0°C, to decrease the reaction rate and improve selectivity.[4]

  • Cause: The solvent is influencing the reactivity.

    • Solution:

      • Solvent choice: Aprotic solvents like THF or dichloromethane are generally preferred for these reactions.

      • DMSO/HBr System: A DMSO/HBr system can be a mild and selective method for the bromination of pyrrole derivatives.[14]

Q4: The bromination of my 3-acetyl-4-methyl-1H-pyrrole is not occurring at the desired C5 position. What is influencing the regioselectivity?

Answer: The regioselectivity of electrophilic substitution on a substituted pyrrole is governed by the directing effects of the existing substituents.

  • Cause: The directing effects of the C3-acetyl and C4-methyl groups are competing. The acetyl group is an electron-withdrawing group and a meta-director, while the methyl group is an electron-donating group and an ortho-, para-director. In the context of the pyrrole ring, this can be complex.

    • Solution:

      • Substrate-controlled bromination: The choice of brominating agent can influence the regioselectivity. For some acylated pyrroles, using TBABr₃ has been shown to favor C5 bromination over C4 bromination.[13]

      • N-Protection: An N-protecting group can also influence the regioselectivity of bromination.

Bromination_Selectivity Start 3-Acetyl-4-methyl-1H-pyrrole NBS NBS, THF, -78°C to RT Start->NBS TBABr3 TBABr₃, CH₂Cl₂, RT Start->TBABr3 Product_5_Bromo This compound (Desired Product) NBS->Product_5_Bromo Often favors C5 Product_Other_Isomers Other Bromo-isomers NBS->Product_Other_Isomers Potential for other isomers TBABr3->Product_5_Bromo Can enhance C5 selectivity

Caption: Factors influencing regioselectivity in the bromination step.

C. Purification
Q5: I am having difficulty purifying the final product and its intermediates. What are the recommended purification techniques?

Answer: The purification of substituted pyrroles can be challenging due to their potential instability and the presence of closely related isomers.

  • Technique: Column Chromatography

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective.[15] The polarity of the eluent should be optimized by thin-layer chromatography (TLC) to achieve good separation.

    • Pro-Tip: For compounds that are sensitive to acid, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before packing the column.

  • Technique: Recrystallization

    • If the product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

  • Technique: Distillation

    • For liquid intermediates or products with sufficient thermal stability, distillation under reduced pressure can be an option.[16][17]

III. Detailed Experimental Protocols

Protocol 1: Acylation of 4-methyl-1H-pyrrole-3-carbonitrile (Illustrative)

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a solution of N-protected 4-methyl-1H-pyrrole-3-carbonitrile (1.0 equiv) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the chosen Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise at 0°C.

  • Reagent Addition: Add acetic anhydride (1.2 equiv) dropwise to the cooled solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective Bromination using N-Bromosuccinimide (NBS)
  • Preparation: Dissolve the 3-acetyl-4-methyl-1H-pyrrole (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[4]

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 equiv) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.[4]

  • Reaction: Allow the reaction mixture to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[4]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

IV. References

  • Overcoming over-bromination in pyrrole synthesis - Benchchem. (URL: )

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (URL: [Link])

  • Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • US5502213A - Purification of crude pyrroles - Google Patents. (URL: )

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a - ResearchGate. (URL: [Link])

  • Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC - NIH. (URL: [Link])

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pyrrole. - Organic Syntheses Procedure. (URL: [Link])

  • Pyrrole Protection | Request PDF - ResearchGate. (URL: [Link])

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Optimization of the conditions for the synthesis of pentasubstituted pyrroles a - ResearchGate. (URL: [Link])

  • Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • Pyrrole-The Vilsmeier Reaction - ChemTube3D. (URL: [Link])

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (URL: )

  • Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - ResearchGate. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles - NIH. (URL: [Link])

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati - ijrpr. (URL: [Link])

  • 2 - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])

  • Optimization of reaction conditions for the synthesis of pyrrol-2-one (4) - ResearchGate. (URL: [Link])

  • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES - ResearchGate. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (URL: [Link])

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (URL: [Link])

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 1H‐pyrrole‐3‐carbonitriles. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - Syrris. (URL: [Link])

  • (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate. (URL: [Link])

  • Pyrrole chemistry—IX - PlumX. (URL: [Link])

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone - LookChem. (URL: [Link])

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone - SpectraBase. (URL: [Link])

  • This compound - 羰基化合物- 西典实验. (URL: [Link])

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Technical Support Center: Characterization of Brominated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of brominated pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these fascinating but often complex molecules. Pyrrole's electron-rich nature makes it highly susceptible to electrophilic bromination, but this reactivity also introduces a host of analytical hurdles, from achieving regioselectivity to ensuring compound stability during characterization.[1] This resource provides in-depth, experience-driven solutions to frequently encountered problems in a practical question-and-answer format.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the analysis of brominated pyrroles can present unique challenges.

Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks for the pyrrole ring protons. What's going on?

A1: This is a common issue stemming from several factors related to the bromine substituent and the inherent properties of the pyrrole ring.

  • Quadrupolar Relaxation: Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar.[2] This means they have a non-spherical distribution of charge, which can lead to rapid relaxation of adjacent protons, causing their signals to broaden. This effect is distance-dependent and can be more pronounced for protons in close proximity to the bromine atom.

  • Intermediate Exchange: If your sample contains a mixture of regioisomers or if there's a dynamic process occurring (like proton exchange on the pyrrole nitrogen), you might observe broadened peaks. The rate of this exchange can be influenced by temperature and the solvent used.

  • Solvent Effects: The choice of solvent can significantly impact the resolution of your NMR spectrum. Protic solvents, in particular, can facilitate proton exchange and lead to broader signals for the N-H proton.

Troubleshooting Workflow:

Caption: Troubleshooting broad ¹H NMR peaks.

Step-by-Step Protocol: Optimizing ¹H NMR Acquisition

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening. Use a high-purity deuterated solvent.

  • Solvent Choice: If you suspect N-H exchange is the issue, switch from a protic solvent (like CD₃OD) to an aprotic one (like CDCl₃ or DMSO-d₆).

  • Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature can slow down dynamic exchange processes, leading to sharper signals.

  • Decoupling Experiments: In some cases, decoupling the nitrogen from the protons can simplify the spectrum and improve resolution.[3]

Q2: I'm struggling to assign the chemical shifts in my ¹³C NMR spectrum. How does bromination affect the carbon signals?

A2: Bromine's electron-withdrawing inductive effect and its ability to participate in resonance significantly influence the ¹³C chemical shifts of the pyrrole ring.

  • Direct Bromination Effect: The carbon atom directly attached to the bromine will experience a significant downfield shift due to the inductive effect.

  • Positional Effects: The position of the bromine atom (and other substituents) will have a predictable effect on the chemical shifts of the other ring carbons.[4] Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift.

  • Steric Effects: Steric compression between adjacent substituents can also influence chemical shifts.[4]

Data Table: Typical ¹³C NMR Chemical Shift Ranges for Brominated Pyrroles

Carbon PositionTypical Chemical Shift (ppm)Influencing Factors
C-Br95 - 115Direct attachment to bromine
Cα (unsubstituted)115 - 125Proximity to nitrogen
Cβ (unsubstituted)105 - 115Further from nitrogen
C with EWG120 - 140Deshielding by electron-withdrawing group

Note: These are approximate ranges and can vary based on other substituents and the solvent.

For unambiguous assignment, consider using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

II. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of brominated pyrroles. The isotopic pattern of bromine is a key diagnostic tool.

Q3: My mass spectrum shows a complex cluster of peaks for the molecular ion. How do I interpret this?

A3: This is the characteristic isotopic signature of a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5]

  • Monobrominated Compounds: A compound with one bromine atom will show two peaks for the molecular ion (M and M+2) with a relative intensity ratio of approximately 1:1.[5]

  • Dibrominated Compounds: A compound with two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[5]

  • Tribrominated Compounds: The pattern for three bromine atoms is a 1:3:3:1 ratio for the M, M+2, M+4, and M+6 peaks.[5]

Visualizing Isotopic Patterns:

Caption: Isotopic patterns for brominated compounds in MS.

Q4: I'm observing fragmentation in my mass spectrum. Are there common fragmentation pathways for brominated pyrroles?

A4: Yes, brominated pyrroles can undergo several characteristic fragmentation patterns, which can provide valuable structural information.

  • Loss of Bromine: The C-Br bond is relatively weak and can cleave to give a [M-Br]⁺ fragment.

  • Loss of HBr: Elimination of hydrogen bromide is another common fragmentation pathway.

  • Ring Cleavage: The pyrrole ring itself can fragment, although this is often less favorable than the loss of the bromine substituent.

High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of your compound and its fragments. [6]

III. Chromatography

Chromatographic techniques are essential for the purification and analysis of brominated pyrroles. However, their unique properties can lead to challenges.

Q5: I'm having difficulty separating regioisomers of my brominated pyrrole by HPLC. What can I do?

A5: The separation of regioisomers can be challenging due to their similar polarities. Here are some strategies to improve resolution:

  • Column Selection:

    • Stationary Phase: A standard C18 column is a good starting point. However, for closely related isomers, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities based on π-π interactions and dipole-dipole interactions.

    • Particle Size: Using a column with a smaller particle size (e.g., <3 µm) will increase efficiency and improve resolution.

  • Mobile Phase Optimization:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

    • Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Additives: Small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape, especially for compounds with basic nitrogens.

Troubleshooting HPLC Separation of Isomers:

Sources

Technical Support Center: Stability and Degradation of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for experimental challenges related to the stability and degradation of this compound. The information herein is structured in a question-and-answer format to directly address potential issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability profile of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on its chemical structure—an electron-rich, substituted pyrrole—the primary degradation pathways of concern are hydrolysis , oxidation , and photodegradation .[1][2][3] Pyrrole rings are susceptible to acidic and alkaline conditions, attack by oxidizing agents, and degradation upon exposure to light.[1][2] The specific substituents (bromo, methyl, acetyl) on the pyrrole ring will modulate the rate and outcome of these degradation processes.[2] Thermal degradation is also possible but typically requires more extreme conditions.[4][5]

Q2: How do the functional groups on this compound influence its stability?

A2: Each functional group plays a critical role:

  • Pyrrole Ring: This electron-rich aromatic heterocycle is the core of the molecule's reactivity. It is highly susceptible to electrophilic attack and oxidation.[6] Oxidation can lead to complex reactions including polymerization, de-aromatization, and ring-opening.[3][7]

  • Bromo Group (C5): The Carbon-Bromine (C-Br) bond can be a point of weakness. It can be susceptible to reductive de-halogenation or nucleophilic displacement under certain conditions. During thermal degradation of brominated compounds, the C-Br bond is often the first to dissociate due to its relatively low bond energy.[8]

  • Acetyl Group (C3): The acetyl group is an electron-withdrawing group, which can influence the electron density of the pyrrole ring, potentially affecting its susceptibility to electrophilic attack and oxidation compared to an unsubstituted pyrrole.

  • Methyl Group (C4): As an electron-donating group, the methyl substituent can activate the pyrrole ring, potentially increasing its susceptibility to oxidative degradation.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It should be kept in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, Q&A-based guides for specific experimental challenges, complete with step-by-step protocols and the scientific rationale behind them.

Troubleshooting Issue 1: Unexpected Peaks Appearing in HPLC During Formulation Studies

Q: I am developing an aqueous formulation and my primary compound peak is decreasing over time, with several new, smaller peaks appearing in my HPLC chromatogram. How can I determine the cause of this instability?

A: This is a classic stability issue likely arising from hydrolysis. Pyrrole derivatives are known to be unstable in alkaline and acidic media.[1] To confirm this and characterize the degradation pathway, you must perform a forced degradation study . This involves intentionally exposing the compound to stressful conditions to predict its long-term stability and identify potential degradants.[9][10]

This protocol is designed to systematically test the compound's stability across a range of pH values, in line with ICH guidelines.[11]

Objective: To determine if degradation is mediated by acid, base, or neutral hydrolysis and to generate degradation products for analytical method validation.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • pH meter, volumetric flasks, pipettes

  • HPLC system with UV or DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl in a volumetric flask. Adjust the final concentration to be suitable for HPLC analysis (e.g., 100 µg/mL).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH in a volumetric flask to the same final concentration.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water in a volumetric flask to the same final concentration.

    • Control Sample: Prepare a sample diluted only in the mobile phase or initial solvent mixture to the same concentration.

  • Incubation:

    • Store all samples at a controlled temperature. Start with room temperature (e.g., 25 °C). If no degradation is observed after 24 hours, repeat the experiment at an elevated temperature (e.g., 60 °C).[11][12]

  • Time-Point Analysis:

    • Inject samples onto the HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • For samples incubated with acid or base, it is crucial to neutralize them with an equimolar amount of base or acid, respectively, just before injection to prevent damage to the HPLC column.

  • Data Analysis:

    • Monitor the decrease in the parent compound peak area and the increase in any new peaks.

    • Aim for 5-20% degradation of the active ingredient; if degradation is too rapid, reduce the stress condition (e.g., use 0.1 M HCl/NaOH or lower the temperature).[10][11]

  • Rapid degradation in the acidic sample points to acid-catalyzed hydrolysis.

  • Rapid degradation in the basic sample indicates base-catalyzed hydrolysis. Pyrrole derivatives are often extremely unstable in alkaline mediums.[1]

  • Degradation in the water sample suggests susceptibility to neutral hydrolysis.

  • The control sample should show no significant degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Aliquot for each condition: Acid, Base, Neutral, Oxidative, Thermal, Photo A->B C Acid Hydrolysis (0.1M HCl, 60°C) D Base Hydrolysis (0.1M NaOH, 60°C) E Oxidative (3% H2O2, RT) F Thermal (80°C, Solid) G Photolytic (ICH Q1B light source) H Sample at time points (0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze via Stability- Indicating HPLC-UV/MS I->J K Quantify Degradation (%) & Identify Degradants J->K L Elucidate Pathways & Assess Stability K->L

Caption: Workflow for a comprehensive forced degradation study.
Troubleshooting Issue 2: Identifying Degradants from Oxidative Stress

Q: My compound, when left in solution on the bench, seems to degrade even at neutral pH. I suspect oxidation. What are the likely products and how can I confirm this?

A: Your suspicion is well-founded. Electron-rich pyrroles are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light. [3] The degradation pathway often involves complex mechanisms like de-aromatization, polymerization, or ring-opening to form highly functionalized products.[3][7] To confirm and identify these products, a controlled oxidative forced degradation study is necessary.

Oxidation of the pyrrole ring is a primary pathway. Attack by an oxidant (like hydrogen peroxide or singlet oxygen) can lead to the formation of epoxide intermediates, which can rearrange to form pyrrolidinones or undergo ring cleavage.[7]

G Parent 1-(5-Bromo-4-methyl- 1H-pyrrol-3-YL)ethanone Intermediate1 Pyrrole Epoxide Intermediate Parent->Intermediate1 [O] (e.g., H₂O₂) Product3 Polymeric Species Parent->Product3 Radical Polymerization Product1 Pyrrolidinone Derivative (Ring Oxidation) Intermediate1->Product1 Rearrangement Product2 Ring-Opened Products (e.g., dicarbonyls) Intermediate1->Product2 Hydrolysis/ Cleavage

Caption: Potential oxidative degradation pathways for the pyrrole moiety.

Objective: To determine the compound's susceptibility to oxidation and generate sufficient quantities of degradants for structural elucidation by LC-MS.

Materials:

  • Compound stock solution (1 mg/mL).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system coupled with a Mass Spectrometer (LC-MS).

Procedure:

  • Sample Preparation: In a volumetric flask, mix an aliquot of the compound stock solution with 3% H₂O₂. Dilute to the final target concentration (e.g., 100 µg/mL).

  • Control: Prepare a control sample with the compound in the same solvent but without H₂O₂.

  • Incubation: Keep the samples at room temperature, protected from light to isolate the oxidative pathway from photodegradation.

  • Time-Point Analysis: Analyze the samples by LC-MS at t=0 and suitable intervals (e.g., 2, 8, 24 hours).

  • Data Analysis:

    • Using the HPLC-UV chromatogram, quantify the percentage of degradation.

    • Using the mass spectrometer, examine the mass-to-charge ratio (m/z) of the new peaks. Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32) or fragments indicating ring cleavage. This is crucial for elucidating the structure of the degradation products.[1]

Troubleshooting Issue 3: Developing a Stability-Indicating Analytical Method

Q: I've run my forced degradation samples, but the new peaks are co-eluting with my main compound peak on my existing HPLC method. How can I develop a "stability-indicating" method?

A: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation. [12] It must be able to separate the parent peak from all potential degradation product peaks and any process impurities. If you have co-elution, your current method is not stability-indicating and requires optimization.

Objective: To achieve baseline separation (Resolution > 1.5) between the parent compound and all significant degradation products.

Approach: A systematic approach to method development is key. Use the pooled mixture of your stressed samples (the "degradation cocktail") for this work, as it contains all the relevant peaks you need to separate.

ParameterInitial StrategyRationale & Troubleshooting Tips
Column Chemistry Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[13]Rationale: C18 is a versatile, non-polar stationary phase suitable for many small molecules. Troubleshooting: If separation is poor, try a different chemistry. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds. For more polar degradants, an embedded polar group (EPG) C18 column may improve retention and peak shape.
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0).[13][14]Rationale: Acetonitrile often provides better resolution and lower backpressure than methanol. A buffer is critical for controlling the ionization state of the analyte and degradants, which dramatically affects retention and peak shape. Troubleshooting: Adjust the pH. A low pH (2.5-3.5) often provides good peak shape for acidic and neutral compounds. Try changing the organic modifier from acetonitrile to methanol, or use a ternary mixture, as this can significantly alter selectivity.
Elution Mode Start with a linear gradient (e.g., 5% to 95% Acetonitrile over 20 minutes).Rationale: A gradient is essential for separating compounds with a wide range of polarities, which is typical in a degradation sample. Troubleshooting: If peaks are bunched together, flatten the gradient slope in that region to increase resolution. If run time is too long, shorten the gradient after the last peak has eluted.
Flow Rate & Temp. 1.0 mL/min and 30 °C.[15]Rationale: These are standard starting conditions. Troubleshooting: Lowering the flow rate can sometimes improve resolution, at the cost of longer run times. Increasing the temperature will decrease viscosity and backpressure, and can sometimes change selectivity.
ParameterCondition
Column BDS HYPERSIL C18 (150 mm x 4.6 mm, 3.5 µm)[13]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0[13]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B
Flow Rate 0.8 mL/min[13]
Column Temp. 30 °C[13]
Detection UV at 225 nm[13]
Injection Vol. 20 µL
References
  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kris McNeill Group Website. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Anwar, M. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. MasterControl. [Link]

  • ResearchGate. (n.d.). The Oxidation of Pyrrole. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). Bromination of tetrapyrrolic scaffolds: a sustainable approach. ResearchGate. [Link]

  • Apell, J. N., & McNeill, K. (2019). Photodegradation of fludioxonil and other pyrroles. Environmental Science & Technology, 53(15), 8869-8878. [Link]

  • Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST. [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 243, 112211. [Link]

  • ResearchGate. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. [Link]

  • Zheleva-Dimitrova, D., & Gevrenova, R. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-140. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-486. [Link]

  • Pelucchi, M., et al. (2021). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 35(15), 12185-12201. [Link]

  • Zhang, N., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials, 473, 134260. [Link]

  • Hsiao, Y. S., et al. (2022). Thermal Reactivity of Pyrrole and its Methyl Derivatives on Silicon. SSRN Electronic Journal. [Link]

  • Wang, Y., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Materials, 14(22), 6767. [Link]

Sources

Technical Support Center: Scale-Up of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot and production scales. We will address common pitfalls in a practical, question-and-answer format, grounded in fundamental chemical engineering principles and process safety.

The synthesis of this target molecule typically involves two key electrophilic substitution reactions on a pyrrole core: a Friedel-Crafts acylation and a bromination. While straightforward at the gram scale, scaling these reactions introduces significant challenges related to thermal management, mass transfer, selectivity, and product isolation. This guide provides expert insights and actionable solutions to ensure a safe, efficient, and reproducible manufacturing process.

Section 1: Thermal Hazards and Reaction Control

Scaling up exothermic reactions is one of the most critical challenges in process chemistry. The ability to remove heat from a reactor does not scale linearly with its volume. This is because as a reactor's volume (and thus its heat-generating potential) increases, its surface area (the means of removing heat) increases at a much slower rate. This deteriorating surface-area-to-volume ratio can lead to a loss of temperature control, resulting in side reactions, product degradation, or a dangerous thermal runaway[1][2][3].

Q1: My Friedel-Crafts acylation step shows a dangerous exotherm in the pilot reactor that wasn't apparent in the lab. How can I manage this thermal risk?

A1: This is a classic and critical scale-up issue. The Friedel-Crafts acylation, typically catalyzed by a strong Lewis acid like AlCl₃, is highly exothermic. What is easily managed in a lab flask with an ice bath can become uncontrollable in a large metal reactor[1][4].

Causality and Troubleshooting:

  • Understand the Heat of Reaction: The first step is to quantify the problem. Use a reaction calorimeter to measure the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions. This data is essential for safe scale-up.

  • Control the Rate of Heat Generation: The primary strategy is to control the rate at which heat is produced. Instead of adding all reagents at once (batch mode), use a semi-batch approach where the most reactive component (typically the acylating agent or the Lewis acid) is added slowly over time. The addition rate should be governed by the reactor's ability to remove heat, ensuring the internal temperature remains within a safe, defined range.

  • Optimize Reaction Conditions:

    • Temperature: Start the reaction at a lower temperature to provide a larger buffer before reaching the maximum allowable temperature. However, ensure the temperature is high enough for the reaction to initiate upon addition, preventing the dangerous accumulation of unreacted reagents[1][5].

    • Solvent: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this reduces throughput, so a balance must be found.

    • Lewis Acid: Consider a milder Lewis acid than AlCl₃ if process conditions allow. While this may slow the reaction, it can significantly reduce the exotherm.

Data Summary: Impact of Scale on Thermal Properties

Parameter Laboratory Scale (1 L Flask) Pilot Scale (100 L Reactor) Rationale
Surface Area / Volume Ratio High (~6:1) Low (~0.6:1) Heat transfer is less efficient at scale.[1]
Typical Cooling Method Ice Bath / Cryocooler Jacketed Vessel with Heat Transfer Fluid Reactor jackets have finite cooling capacity.[4]
Reagent Addition Often all at once Slow, controlled addition (semi-batch) Matches heat generation with heat removal rate.[5]

| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Efficient mixing is crucial to avoid localized hot spots.[2][3] |

Section 2: Byproduct Formation and Selectivity Control

The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution. This inherent reactivity can be a double-edged sword, leading to a lack of selectivity and the formation of undesired isomers or poly-substituted byproducts, especially under the less-than-ideal mixing and temperature conditions of a large reactor[6][7].

Q2: During the bromination step, I'm observing significant amounts of a di-brominated byproduct, which complicates purification and lowers the yield. How can I improve selectivity for the desired mono-brominated product at scale?

A2: This is a common problem stemming from the high reactivity of the pyrrole nucleus. Once the first bromine is added, the ring can still be reactive enough for a second substitution, particularly if there are localized areas of high brominating agent concentration.

Causality and Troubleshooting:

  • Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and difficult to control. A milder, solid brominating agent like N-Bromosuccinimide (NBS) is strongly recommended for scale-up. NBS reduces the equilibrium concentration of Br₂ in the reaction, leading to a more controlled reaction.[6][8]

  • Stoichiometry and Addition: Precise stoichiometric control is paramount. Use no more than one equivalent of the brominating agent. The agent should be added slowly as a solution or in portions as a solid to the cooled reaction mixture. This prevents localized concentration spikes that favor polybromination.[6]

  • Temperature Control: Perform the reaction at low temperatures. For activated systems like pyrroles, a temperature range of -78 °C to 0 °C is often required to temper reactivity and enhance selectivity.[6]

  • Mixing Efficiency: Inefficient mixing at scale can create "hot spots" of reagent concentration, which is a primary cause of over-bromination. Ensure the reactor's overhead stirrer is appropriately designed for the vessel geometry and provides vigorous agitation to rapidly disperse the added reagent.

Data Summary: Comparison of Common Brominating Agents

Brominating Agent Formula Pros for Scale-Up Cons for Scale-Up
Bromine Br₂ Inexpensive Highly reactive, corrosive, volatile, difficult to control selectivity.
N-Bromosuccinimide C₄H₄BrNO₂ Solid (easy to handle), milder reactivity, higher selectivity.[6] More expensive, can require recrystallization for high purity.[6]

| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | Solid, mild, high selectivity for certain substrates.[8] | Higher molecular weight, adds cost. |

Q3: My Friedel-Crafts acylation is yielding a mixture of the desired 3-acyl product and the 2-acyl isomer. Why is this happening at scale and how can I improve regioselectivity?

A3: While N-unsubstituted pyrroles typically acylate at the 2-position, bulky N-substituents or specific Lewis acid interactions can direct acylation to the 3-position. Inconsistent regioselectivity upon scale-up often points to issues with mixing and the complex interplay between the substrate, Lewis acid, and acylating agent.[9][10]

Causality and Troubleshooting:

  • Lewis Acid Stoichiometry: The amount of Lewis acid (e.g., AlCl₃) is critical. In many cases, the pyrrole substrate, the acylating agent, and the ketone product all form complexes with the Lewis acid. Changes in local concentrations due to poor mixing can alter the nature of the reactive species, affecting regioselectivity.[10][11]

  • Order of Addition: The order in which reagents are mixed can have a profound impact.

    • Normal Addition: Adding the pyrrole to a pre-mixed complex of the Lewis acid and acyl chloride can favor one isomer.

    • Inverse Addition: Adding the acyl chloride/Lewis acid mixture to the pyrrole solution can favor another. This is often preferred at scale as it keeps the concentration of the electrophile low.

  • Mixing and Temperature: As with bromination, poor mixing can lead to localized areas where the reaction proceeds under different conditions than the bulk, resulting in a mixture of products.[5][12] Ensure the reaction medium is homogeneous before and during the addition of reagents.

Section 3: Work-up and Product Isolation at Scale

Successfully making the product in the reactor is only half the battle. Isolating it with high purity and yield at a large scale presents its own set of physical and chemical challenges.

Q4: During crystallization, my product is 'oiling out' or precipitating as a fine, difficult-to-filter powder instead of forming the clean crystals I saw in the lab. What is causing this?

A4: This is a classic crystallization problem caused by uncontrolled supersaturation. When a solution is cooled too quickly or when an anti-solvent is added too fast, the concentration of the product exceeds the solubility limit so rapidly that molecules don't have time to orient into an ordered crystal lattice. Instead, they crash out as an amorphous oil or a fine powder.[5][13]

Troubleshooting Workflow for Robust Crystallization:

G cluster_0 Crystallization Troubleshooting start Problem: Product 'Oils Out' or Forms Fines cause1 Cause: High Supersaturation start->cause1 cause2 Cause: Impurities Present start->cause2 sol1 Solution: Control Cooling Rate - Implement a slow, linear or staged cooling profile. - Hold at nucleation temperature. cause1->sol1 sol2 Solution: Use a Seeding Strategy - Add a small amount of pure crystalline material within the Metastable Zone Width (MSZW). cause1->sol2 sol3 Solution: Optimize Solvent System - Screen for solvent/anti-solvent systems that provide a wider MSZW. cause1->sol3 sol4 Solution: Improve Purity of Crude - Add an upstream purification step (e.g., carbon treatment, reslurry). cause2->sol4

Caption: Troubleshooting workflow for common crystallization issues.

Key Steps for a Scalable Protocol:

  • Solvent Selection: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Controlled Cooling: Replace the "crash cooling" of an ice bath with a programmed cooling profile in the jacketed reactor. A rate of 10-20 °C per hour is a good starting point.

  • Seeding: This is the most reliable way to ensure consistent crystallization. Add a small slurry of pure product crystals at a temperature where the solution is only slightly supersaturated. This provides a template for controlled crystal growth.

  • Agitation: Stirring speed must be sufficient to keep solids suspended but not so high that it causes crystal breakage (secondary nucleation), which can lead to fine particles.

Section 4: Experimental Protocols

Protocol 1: Controlled Mono-Bromination at Pilot Scale

This protocol assumes the starting material is 1-(4-methyl-1H-pyrrol-3-yl)ethanone and the reaction volume is 100 L.

  • Vessel Preparation: Ensure the 150 L jacketed glass-lined reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge and Cool: Charge the reactor with 1-(4-methyl-1H-pyrrol-3-yl)ethanone (5.0 kg, 1.0 equiv) and anhydrous Tetrahydrofuran (THF) (50 L). Begin agitation and cool the reactor contents to -10 °C using the jacket cooling system.

  • Prepare Brominating Agent: In a separate, dry vessel, dissolve N-Bromosuccinimide (NBS) (6.5 kg, 1.0 equiv) in anhydrous THF (25 L). Safety Note: Ensure the NBS is pure; recrystallize if it appears yellow.[6]

  • Controlled Addition: Set up a dosing pump to add the NBS solution to the reactor. Add the solution subsurface over a period of 2-3 hours, ensuring the internal temperature does not rise above -5 °C. The rate of addition is dictated by the ability of the reactor to maintain this temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at -5 °C to 0 °C. Monitor the reaction progress by taking samples every 30 minutes and analyzing by LC-MS or TLC until the starting material is consumed (<1% remaining).

  • Quenching: Once complete, slowly add a pre-chilled 10% aqueous sodium thiosulfate solution (20 L) to quench any unreacted NBS, keeping the temperature below 10 °C.

  • Work-up: Proceed with the standard aqueous work-up and extraction procedures.

Protocol 2: Robust Crystallization and Purification

This protocol assumes the crude product has been isolated as an oil or solid after solvent evaporation.

  • Solvent Charge: Charge the clean 150 L reactor with the crude this compound and a suitable crystallization solvent (e.g., isopropanol, 75 L).

  • Dissolution: Heat the mixture to 65-70 °C with moderate agitation until all solids are completely dissolved. Hold at this temperature for 15 minutes to ensure a homogeneous solution.

  • Controlled Cooling (Phase 1): Cool the solution at a rate of 20 °C/hour to the seeding temperature (e.g., 50 °C). This temperature should be determined during lab development to be within the metastable zone.

  • Seeding: Prepare a seed slurry by suspending a small amount of pure, micronized product (50 g) in cold isopropanol (0.5 L). Add this slurry to the reactor.

  • Maturation: Hold the batch at the seeding temperature for 1-2 hours to allow the seed crystals to establish themselves and begin to grow. A slight cloudiness should be visible.

  • Controlled Cooling (Phase 2): Resume cooling at a slower rate, typically 10 °C/hour, down to 0-5 °C.

  • Isolation: Hold the slurry at the final temperature for at least 2 hours to maximize yield, then isolate the product by filtration. Wash the filter cake with cold isopropanol.

  • Drying: Dry the product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualizations

G cluster_0 Scale-Up Parameter Relationships Scale Increase Reactor Scale (Volume) SVR Surface Area / Volume Ratio (A/V) Scale->SVR Decreases Mixing Mixing Time Scale->Mixing Increases Heat Heat Transfer Efficiency SVR->Heat Decreases Risk Risk of Hot Spots & Thermal Runaway Heat->Risk Increases Mixing->Risk Increases

Caption: Relationship between key parameters during process scale-up.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • External Diffusion Effects on Heterogeneous Reactions. University of Michigan.
  • Challenges in the synthesis and applic
  • Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis. Benchchem.
  • Overcoming over-bromin
  • Transport Effects in Heterogeneous Catalytic Systems. University of Michigan.
  • Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). (2018).
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • Mass Transfer Limitations in Reacting Systems. (2017). University of Michigan.
  • Mass Transfer in Heterogeneous C
  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. (2011). Organic Process Research & Development.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • A Review of Mass Transfer Controlling the Reaction Rate in Heterogeneous Catalytic Systems. (2025).
  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical.
  • Heat Transfer and Process Scale-up. Mettler Toledo.
  • Common side reactions in the synthesis of substituted pyrroles and their avoidance. Benchchem.
  • Pyrrole - Wikipedia. Wikipedia.
  • Scale Up Safety. (2023). Stanford Environmental Health & Safety.
  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer.
  • Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (2025).
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Friedel–Crafts reaction - Wikipedia. Wikipedia.

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Technical Support Center: Navigating Reactions with 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block. A common challenge encountered during its application is the undesired cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodehalogenation. This guide will equip you with the knowledge to mitigate this issue and achieve successful reaction outcomes.

Understanding the Challenge: The Propensity for Debromination

The pyrrole ring is an electron-rich aromatic system, which can influence the reactivity of its substituents. In the case of this compound, the bromine atom at the 5-position is susceptible to reductive cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. This unwanted side reaction leads to the formation of the debrominated analog, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, reducing the yield of the desired product and complicating purification.

Several factors can contribute to debromination, including the choice of catalyst, ligand, base, and solvent. Understanding the interplay of these components is crucial for designing robust reaction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when working with this compound.

Q1: I am observing significant amounts of the debrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I prevent this?

A1: This is a frequent issue. Debromination in Suzuki-Miyaura coupling is often a result of a competing reductive pathway in the catalytic cycle.[1][2]

Likely Causes:

  • Choice of Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride species that facilitate the reductive cleavage of the C-Br bond.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand play a pivotal role. Some ligand systems may favor the reductive debromination pathway over the desired cross-coupling.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1]

  • Pyrrole N-H Acidity: The acidic proton on the pyrrole nitrogen can participate in side reactions, and its presence can promote debromination.[2][3]

Troubleshooting Strategies:

  • Base Optimization: Switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] Avoid strong alkoxide bases if possible.

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination step of the cross-coupling cycle over the debromination pathway.[3]

  • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene.[3] If an aqueous system is necessary, carefully control the water content.

  • N-Protection of the Pyrrole: Protecting the pyrrole nitrogen with a suitable group can significantly suppress debromination.[2][3] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice that is stable under many Suzuki-Miyaura conditions.[2][4] While the t-butyloxycarbonyl (BOC) group can also be effective at preventing dehalogenation, it may be cleaved under the reaction conditions.[2]

Q2: Can I perform a Heck reaction with this compound without causing debromination?

A2: Yes, the Heck reaction is a viable transformation, but careful optimization is necessary to minimize debromination. The Heck reaction couples the bromopyrrole with an alkene in the presence of a palladium catalyst and a base.[5][6]

Key Considerations for a Successful Heck Reaction:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts.[5] The choice of ligand is critical; triphenylphosphine is a standard choice, but other phosphine ligands may offer better results.

  • Base Selection: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used bases.[5] The base scavenges the HBr generated during the reaction.

  • Solvent: Aprotic polar solvents such as DMF or acetonitrile are typically employed.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of debromination.

Below is a troubleshooting workflow for optimizing the Heck reaction:

Heck_Troubleshooting Start Heck Reaction Setup Debromination Significant Debromination Observed? Start->Debromination Success Successful Coupling Debromination->Success No Lower_Temp Lower Reaction Temperature Debromination->Lower_Temp Yes Failure Optimization Failed Consider Alternative Strategy Lower_Temp->Success Problem Solved Change_Base Switch to a Weaker Base (e.g., K2CO3 from Et3N) Lower_Temp->Change_Base Still Debromination Change_Base->Success Problem Solved Change_Ligand Screen Different Ligands (e.g., P(o-tol)3) Change_Base->Change_Ligand Still Debromination Change_Ligand->Success Problem Solved Protect_N Protect Pyrrole Nitrogen (SEM, BOC) Change_Ligand->Protect_N Still Debromination Protect_N->Success Problem Solved Protect_N->Failure Still Debromination

Caption: Troubleshooting workflow for minimizing debromination in Heck reactions.

Q3: I am planning a Sonogashira coupling. What precautions should I take to avoid debromination?

A3: The Sonogashira coupling, which forms a C-C bond between the bromopyrrole and a terminal alkyne, is also susceptible to debromination. [7] The reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8]

Preventative Measures:

  • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is standard, but in some cases, copper-free conditions can be explored, which may alter the reaction pathway and potentially reduce debromination.[9]

  • Base: A mild amine base like triethylamine or diisopropylethylamine is commonly used.

  • Ligand Choice: As with other cross-coupling reactions, the ligand on the palladium catalyst is crucial. Triphenylphosphine is a common choice, but screening other ligands may be beneficial.

  • Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., under argon or nitrogen) is important to prevent degradation of the catalyst and reagents.

Q4: Are there any general strategies for protecting the pyrrole nitrogen, and which protecting group is best to prevent debromination?

A4: Yes, protecting the pyrrole nitrogen is a highly effective strategy to prevent debromination. [2] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

  • Sulfonyl Groups: Groups like tosyl (Ts) or benzenesulfonyl are electron-withdrawing and can reduce the reactivity of the pyrrole ring, which can be beneficial.[10][11]

  • Carbamates: The BOC group is widely used but can be unstable under some Suzuki-Miyaura conditions.[2]

  • Silyl Ethers: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is generally robust to palladium-catalyzed coupling conditions and can be a reliable choice.[2][4]

Protecting GroupAbbreviationStability to Pd-CouplingDeprotection Conditions
tert-ButoxycarbonylBOCModerate[2]Acidic conditions (e.g., TFA) or thermolysis[12]
TosylTsHigh[10]Strong base (e.g., NaOH, Na/NH₃)
2-(Trimethylsilyl)ethoxymethylSEMHigh[2][4]Fluoride source (e.g., TBAF) or acid

Experimental Protocols

Protocol 1: Debromination-Minimized Suzuki-Miyaura Coupling

This protocol is optimized to reduce the incidence of hydrodehalogenation.

Step-by-Step Methodology:

  • Nitrogen Protection (Optional but Recommended): Protect the nitrogen of this compound with a SEM group following established literature procedures.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected bromopyrrole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst system.

  • Catalyst System: Use a pre-catalyst such as Pd₂(dba)₃ (2 mol %) with a bulky, electron-rich ligand like SPhos (4 mol %).

  • Solvent: Add anhydrous dioxane or toluene.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N_Protect N-Protection of Bromopyrrole (SEM group recommended) Setup Combine Reactants & Catalyst in Schlenk Flask under Argon N_Protect->Setup Reagent_Prep Prepare Reagents: Arylboronic Acid, K3PO4 Reagent_Prep->Setup Solvent_Add Add Anhydrous Dioxane/Toluene Setup->Solvent_Add Heating Heat at 80-100 °C Monitor by TLC/LC-MS Solvent_Add->Heating Workup Cool, Dilute, Wash Heating->Workup Purify Dry, Concentrate, Column Chromatography Workup->Purify

Caption: Workflow for Suzuki-Miyaura coupling with minimized debromination.

References
  • Bacterial Tetrabromopyrrole Debrominase Shares a Reductive Dehalogenation Strategy with Human Thyroid Deiodinase - PMC - NIH. Available from: [Link]

  • Pyrrole Protection | Request PDF - ResearchGate. Available from: [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate. Available from: [Link]

  • EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents.
  • Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles - PubMed. Available from: [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. Available from: [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate. Available from: [Link]

  • Studies of palladium-catalyzed coupling reactions... : Canadian Journal of Chemistry - Ovid. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]

  • Heck reaction - Wikipedia. Available from: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents.
  • (PDF) Robust and reusable supported palladium catalysts for cross-coupling reactions in flow - ResearchGate. Available from: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available from: [Link]

  • Mechanism of the Debromination in Heterocyclization Using α,α-Dibromocarbonyl Compounds as Synthons | Semantic Scholar. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available from: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. Available from: [Link]

  • Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available from: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. Available from: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Available from: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. Available from: [Link]

  • HECK REACTION: Heterocyclic reactants mechanism - YouTube. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available from: [Link]

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone - LookChem. Available from: [Link]

  • 1-(5-methyl-1H-pyrrol-3-yl)ethanone | C7H9NO | CID 21358904 - PubChem. Available from: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Available from: [Link]

  • Role of reduced flavin in dehalogenation reactions - PubMed. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science. The compound 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone, a substituted pyrrole, represents a class of heterocyclic ketones that are pivotal building blocks in the synthesis of pharmacologically active molecules. Its precise structural confirmation and purity assessment are non-negotiable for advancing any research or development program.

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. This approach is designed to empower scientists to not only generate high-quality data but also to interpret it with confidence. The validation of analytical methods is a critical aspect of quality control, ensuring that the procedures are suitable for their intended purpose and yield consistent, reliable, and accurate data.[1][2]

Core Techniques for Structural Elucidation

The primary goal of structural elucidation is to confirm that the synthesized molecule is indeed the target compound. This involves piecing together a molecular puzzle using spectroscopic techniques that probe the atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[3][4] It provides detailed information about the carbon-hydrogen framework by exploiting the magnetic properties of atomic nuclei.[3][4]

Expertise in Action: Why NMR is Foundational For this compound, ¹H NMR will reveal the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the analyte's signals.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient, but optimization may be required based on sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Data Presentation: Expected NMR Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.0-8.5 br s 1H N-H The pyrrole N-H proton is typically broad and downfield.[5]
~7.1-7.3 s 1H C2-H Aromatic proton on the pyrrole ring, appears as a singlet due to no adjacent protons.
~2.45 s 3H -C(=O)CH₃ Protons of the acetyl group, deshielded by the adjacent carbonyl.[6]

| ~2.10 | s | 3H | C4-CH₃ | Protons of the methyl group attached to the pyrrole ring.[6] |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~195.0 C =O Characteristic chemical shift for a ketone carbonyl carbon.[7][8]
~130.0 C 3 Quaternary carbon attached to the acetyl group.
~125.0 C 2 Protonated carbon of the pyrrole ring.
~122.0 C 4 Quaternary carbon attached to the methyl group.
~95.0 C 5-Br Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect.
~31.0 -C(=O)C H₃ Acetyl methyl carbon.[6]

| ~12.5 | C4-C H₃ | Ring-attached methyl carbon.[6] |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[3][9] For halogenated compounds, MS is particularly diagnostic.

Trustworthiness Through Isotopes The most critical feature for this molecule is the presence of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern where the molecular ion appears as two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[10] This pattern is a definitive indicator of a monobrominated compound and serves as an internal validation of the structure.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for high-resolution analysis.

  • Analysis: Acquire the mass spectrum in positive ion mode. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

  • Data Interpretation: Identify the molecular ion cluster (M+ and M+2) and compare the exact mass to the calculated theoretical mass for the formula C₇H₈BrNO. Analyze major fragment ions.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

m/z (Calculated) m/z (Observed) Assignment Relative Intensity Rationale
216.9840 [Experimental Value] [M(⁷⁹Br)+H]⁺ ~100% Molecular ion containing the ⁷⁹Br isotope.
218.9820 [Experimental Value] [M(⁸¹Br)+H]⁺ ~98% Molecular ion containing the ⁸¹Br isotope.[10]
174.9/176.9 [Experimental Value] [M-C₂H₃O]⁺ Variable Fragment corresponding to the loss of the acetyl group.

| 201.9/203.9 | [Experimental Value] | [M-CH₃]⁺ | Variable | Fragment corresponding to the loss of a methyl group. |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][9]

Expertise in Action: Confirming Key Bonds For our target compound, IR spectroscopy will quickly confirm the presence of the N-H bond of the pyrrole ring, the C=O of the ketone, and vibrations associated with the substituted pyrrole ring. The presence of these key functional groups provides strong, corroborating evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: The instrument software automatically subtracts the background. Identify and label the characteristic absorption peaks.

Data Presentation: Expected IR Absorption Bands

Table 4: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~3400-3200 Medium, Broad N-H Stretching[12]
~1660-1680 Strong C=O (Ketone) Stretching[6]
~1550, 1470 Medium C=C Ring Stretching[12]
~1360 Medium C-H (in -CH₃) Bending

| ~550-650 | Medium-Weak | C-Br | Stretching |

Techniques for Purity Assessment and Quantification

Confirming the structure is only half the battle. Determining the purity of the compound is essential for its use in further applications, especially in drug development where impurities can have significant biological effects.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating a compound from its impurities and for quantifying its purity.[13][14] A reverse-phase HPLC (RP-HPLC) method is most suitable for this moderately polar compound.

Causality in Method Development The choice of a C18 column is based on its hydrophobic stationary phase, which will retain the analyte.[15] A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute the compound.[16] Adding a small amount of acid (like phosphoric or formic acid) to the mobile phase is crucial to protonate any acidic or basic sites on the molecule and the column, ensuring sharp, symmetrical peaks.[15][16] Detection at a wavelength around 225 nm is chosen because the pyrrole ring system contains a chromophore that absorbs UV light.[15]

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis at 225 nm.[15]

    • Column Temperature: 30 °C.[15]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject 10 µL of the sample and run a gradient elution (e.g., 50% to 95% B over 15 minutes) to separate the main peak from any potential impurities.

  • Quantification: Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Dev1 Define Objective (Purity, Quantification) Dev2 Select Column (e.g., C18) Dev1->Dev2 Dev3 Optimize Mobile Phase (Solvent Ratio, pH) Dev2->Dev3 Dev4 Set Detection (Wavelength) Dev3->Dev4 Val1 Specificity Dev4->Val1 Transition to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine Routine QC Analysis Val5->Routine Implement for Routine Use

Caption: Workflow for HPLC method development and validation.

Definitive and Complementary Analyses

While the core techniques provide a robust characterization, the following methods offer an even higher level of certainty.

Elemental Analysis (EA)

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen.[17][18] This fundamental technique serves as a final check on the compound's composition.

Trustworthiness by Numbers The experimental percentages must align with the theoretical values calculated from the molecular formula (C₇H₈BrNO) within a narrow margin of error (typically ±0.4%). A successful correlation provides strong evidence for the compound's elemental makeup.

Table 5: Theoretical Elemental Composition

Element Atomic Mass Count Total Mass % Composition
Carbon (C) 12.011 7 84.077 38.56%
Hydrogen (H) 1.008 8 8.064 3.70%
Bromine (Br) 79.904 1 79.904 36.64%
Nitrogen (N) 14.007 1 14.007 6.42%
Oxygen (O) 15.999 1 15.999 7.34%

| Total | | | 218.051 | 100.00% |

Single-Crystal X-ray Diffraction

This is the "gold standard" for structural determination, providing an unambiguous 3D map of the atoms in a molecule.[19] Its application is entirely dependent on the ability to grow a high-quality single crystal of the compound, which is not always feasible.

Protocol Snapshot: High-quality crystals are grown, typically by slow evaporation of a saturated solution.[19] The crystal is then mounted in an X-ray diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected and analyzed to solve the structure.[19][20]

Comparative Guide to Analytical Techniques

Choosing the right analytical technique depends on the specific question being asked. The following decision tree and summary table are designed to guide this process.

Visualization: Decision Tree for Analysis

Decision_Tree start What is your analytical goal? q1 Is the molecular structure confirmed? start->q1 q2 What is the purity of the sample? start->q2 q3 Need absolute 3D structural proof? start->q3 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no tech_hplc Use HPLC (Area % Purity) q2->tech_hplc tech_xray Use X-Ray Diffraction (if crystals available) q3->tech_xray ans1_yes->q2 tech_nmr Use NMR (¹H, ¹³C) ans1_no->tech_nmr tech_ms Use MS (check M+2 peak) ans1_no->tech_ms tech_ir Use IR (check functional groups) ans1_no->tech_ir

Caption: Decision tree for selecting an analytical technique.

Table 6: Summary Comparison of Analytical Techniques

Technique Information Provided Sample Amount Destructive? Key Advantage Limitation
NMR Detailed C-H framework, connectivity 5-10 mg No Unparalleled structural detail in solution[3] Relatively low sensitivity
MS Molecular weight, elemental formula (HRMS) < 1 mg Yes High sensitivity, isotopic pattern for Br is definitive[11] Isomers can be indistinguishable
IR Functional groups present < 1 mg No Fast, simple, confirms key bonds[3][9] Provides limited structural information
HPLC Purity, number of components < 1 mg Yes (sample is diluted) Excellent for separation and quantification[13] Requires method development
EA Elemental % composition, empirical formula 1-2 mg Yes Fundamental confirmation of composition[17] Does not distinguish between isomers

| X-Ray | Absolute 3D structure, stereochemistry | Single Crystal | No | Unambiguous structural proof ("gold standard")[19] | Requires high-quality single crystals |

By employing a combination of these techniques, researchers can build a comprehensive and self-validating data package for this compound, ensuring the scientific integrity of their work and providing a solid foundation for future research and development.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review.
  • Spectroscopy Letters. (1975). 2-Halopyrroles. II. Mass Spectroscopic Studies.
  • RSC Publishing. (n.d.). Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies.
  • Organic Chemistry Research. (n.d.). Regular Article.
  • ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • ACS Publications. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC.
  • IRO Journals. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples.
  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study.
  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Medium. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1.
  • ResearchGate. (2025). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Chemical Science International Journal. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • MDPI. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][7][21]Phenanthrolines Bearing a 9-Cyano Group. Retrieved January 2, 2026, from

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • ResearchGate. (n.d.). X-ray structure the pyrrole 9 ia.
  • Supporting Information. (n.d.). 1-([1,1'-biphenyl]-4-yl)ethanone (2o).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • NIH. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies.
  • ChemShuttle. (n.d.). 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone.
  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • riomaisseguro.rio.rj.gov.br. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of.
  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). X-ray diffraction pattern of the polymer aggregate obtained from the....
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
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A Comparative Guide to the NMR Spectrum of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in the development of pharmaceuticals and functional materials.[1] Accurate characterization of substituted pyrroles like 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone is crucial for confirming molecular structure and predicting physicochemical properties.[1] NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the chemical environment of each atom in the molecule.[1]

Understanding the Influence of Substituents on the Pyrrole Ring

The chemical shifts observed in the NMR spectrum of a pyrrole derivative are highly sensitive to the nature and position of its substituents.[2] The pyrrole ring is an electron-rich aromatic heterocycle.[2] In its unsubstituted form, it displays distinct signals for the N-H proton, the α-protons (adjacent to the nitrogen), and the β-protons.[2]

Electron-withdrawing groups, such as the acetyl group in our target molecule, generally cause a downfield shift (to a higher ppm value) of the signals for the ring's protons and carbons.[2] Conversely, electron-donating groups lead to an upfield shift (to a lower ppm value).[2] The bromine atom, being electronegative, also exerts a downfield effect. The methyl group, being weakly electron-donating, will have a contrasting influence.

Predicted NMR Spectrum of this compound

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals:

  • N-H Proton: A broad singlet, typically appearing far downfield (around 8.0-9.0 ppm), due to its acidic nature and potential for hydrogen bonding.

  • Pyrrole Ring Proton (H-2): This proton is adjacent to the nitrogen and is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent methyl and bromo substituents.

  • Methyl Protons (-CH₃): A sharp singlet, typically in the range of 2.0-2.5 ppm.

  • Acetyl Protons (-COCH₃): Another sharp singlet, slightly further downfield than the ring-bound methyl group, likely in the 2.3-2.6 ppm range.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the carbon framework. Key signals to expect include:

  • Carbonyl Carbon (-C=O): This will be the most downfield signal, typically appearing above 190 ppm.

  • Pyrrole Ring Carbons: Four distinct signals are expected for the pyrrole ring carbons. Their chemical shifts can be estimated by considering the additive effects of the substituents.[3] The carbon bearing the bromine (C-5) will be significantly shifted, as will the carbons adjacent to the acetyl (C-3) and methyl (C-4) groups.

  • Methyl Carbons: Two signals in the aliphatic region of the spectrum, one for the ring-bound methyl group and one for the acetyl methyl group.

Comparative Analysis with Structurally Similar Compounds

To refine our predictions, let's compare our target molecule with known pyrrole derivatives.

  • Unsubstituted Pyrrole: In CDCl₃, the α-protons (H-2/H-5) of unsubstituted pyrrole appear around 6.7 ppm, and the β-protons (H-3/H-4) are found at approximately 6.2 ppm.[2] The corresponding carbon signals are at roughly 118 ppm (C-2/C-5) and 108 ppm (C-3/C-4).[4][5]

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone: This compound is structurally similar to our target but lacks the bromine atom. The presence of the methyl group at the 4-position will influence the chemical shift of the adjacent protons and carbons.

By analyzing the known spectral data of these and other substituted pyrroles, we can better anticipate the specific shifts for this compound. The bromine at the 5-position is expected to cause a significant downfield shift for the adjacent C-5 and a smaller effect on the H-2 proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 9.0 (broad s)-
H-2~7.0 (s)C-2: ~125
-CH₃ (ring)~2.2 (s)C-4: ~120
-COCH₃~2.4 (s)-CH₃ (ring): ~12
C-3-C-3: ~130
C-5-C-5: ~110
-C=O->190
-COCH₃-~28

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is essential for accurate structural elucidation.[1] The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyrroles.[1]

Sample Preparation

  • Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

  • Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.[1]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.[1]

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Table 2: Recommended Starting Parameters for ¹H NMR Acquisition

Parameter Value Purpose
Pulse ProgramStandard 1-pulseExcitation of protons
Spectral Width12-16 ppmRange of chemical shifts to observe
Acquisition Time1-2 secondsTime for which the signal is detected
Relaxation Delay1-2 secondsTime between pulses for relaxation
Number of Scans8-16To improve signal-to-noise ratio

Table 3: Recommended Starting Parameters for ¹³C NMR Acquisition

Parameter Value Purpose
Pulse ProgramProton broadband decoupledTo simplify the spectrum
Spectral Width200-240 ppmRange of chemical shifts to observe
Acquisition Time1-2 secondsTime for which the signal is detected
Relaxation Delay2 secondsTo allow for longer carbon relaxation
Number of Scans1024 or moreTo overcome low natural abundance of ¹³C
Visualizing the Structure and Data Workflow

To aid in the discussion, the molecular structure of this compound is presented below, with key atoms labeled.

Caption: Molecular structure of this compound.

The general workflow for NMR analysis is a systematic process from sample preparation to final structural elucidation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum transfer->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals to Nuclei integrate->assign elucidate Structural Elucidation assign->elucidate

Caption: General workflow for NMR analysis.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available from: [Link]

  • ResearchGate. H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). Available from: [Link]

  • Royal Society of Chemistry. Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Available from: [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Available from: [Link]

  • ResearchGate. Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • Abraham, R. J., & Thomas, W. A. (1964). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, 3739-3748. Available from: [Link]

  • Organic Chemistry Research. Regular Article. Available from: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available from: [Link]

  • SpectraBase. Pyrrole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Available from: [Link]

  • Seedion. This compound. Available from: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Available from: [Link]

  • PubMed. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Available from: [Link]

  • LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Available from: [Link]

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Sources

A Comparative Analysis of the Predicted Biological Activity of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the design of novel therapeutic agents.[2] Within this class, halogenated pyrrole derivatives have garnered significant attention due to the profound impact of halogen substitution on the physicochemical and pharmacological properties of the parent molecule.

This guide provides a comparative analysis of the predicted biological activity of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone , a specific brominated pyrrole derivative, with that of structurally similar compounds. Due to the limited publicly available experimental data for this exact molecule, this comparison will leverage data from closely related analogs to infer its potential biological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted pyrrole compounds. We will delve into its predicted antimicrobial and anticancer activities, and its potential as a kinase inhibitor, supported by a discussion of the underlying structure-activity relationships (SAR). Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.

Predicted Biological Profile of this compound

Based on the biological activities reported for structurally similar brominated and non-brominated pyrrole-ethanone and pyrrole-carboxamide derivatives, we can hypothesize the following potential activities for this compound:

  • Antimicrobial Activity: Pyrrole derivatives are well-documented for their antibacterial and antifungal properties.[1][3] The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Therefore, this compound is predicted to exhibit inhibitory activity against a range of bacterial and fungal pathogens.

  • Anticancer Activity: A significant number of pyrrole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6][7] For instance, derivatives of 5-bromo-7-azaindolin-2-one containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have shown promising antitumor activity.[4][5] This suggests that our target compound, which shares the brominated pyrrole core, may also possess anticancer properties.

  • Kinase Inhibitory Activity: The pyrrole ring is a common feature in many kinase inhibitors.[8] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of this compound, particularly the substituted pyrrole ring, make it a plausible candidate for a kinase inhibitor.

Comparative Analysis with Structurally Similar Compounds

To provide a more concrete basis for our predictions, the following table compares the known biological activities of compounds structurally related to this compound.

Compound/Derivative ClassKey Structural Differences from Target CompoundReported Biological ActivityReference(s)
Target Compound: this compound -Predicted: Antimicrobial, Anticancer, Kinase Inhibitor-
5-Bromo-7-azaindolin-2-one derivatives with a 2,4-dimethyl-1H-pyrrole-3-carboxamideContains a larger, more complex substituent at the 3-position (carboxamide vs. ethanone) and is part of a larger fused ring system.Potent antitumor activity against various cancer cell lines (e.g., HepG2, A549, Skov-3).[4][5][4][5]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidinesLacks the bromo and methyl substituents on the pyrrole ring; has a large pyrimidine substituent at the 4-position.Potent inhibitors of cyclin-dependent kinases (CDKs) and exhibit anti-proliferative activity against human tumor cell lines.[9][9]
1,2,3,4-Tetrasubstituted Pyrrole DerivativesVaried substituents at all positions of the pyrrole ring.Promising antibacterial activity against Gram-positive bacteria.[10][10]
1-[4-(1H-pyrrol-1-yl) phenyl] ethanone chalconesThe pyrrole nitrogen is substituted with a phenyl ethanone group, and the core structure is a chalcone.Antibacterial and cytotoxic activity against human cancer cell lines.[11][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrole derivatives is highly dependent on the nature and position of the substituents on the pyrrole ring.

  • Halogenation: The presence of a bromine atom at the C5 position is a common feature in many bioactive marine alkaloids with antimicrobial and anticancer properties. Halogenation can influence the electronic distribution within the pyrrole ring and enhance membrane permeability.

  • Substituents at C3 and C4: The acetyl group at the C3 position and the methyl group at the C4 position of the target compound are crucial for its interaction with biological targets. The nature and size of these substituents can dictate the binding affinity and selectivity of the molecule. For example, the replacement of the ethanone group with a more complex carboxamide moiety in the 5-bromo-7-azaindolin-2-one derivatives leads to potent antitumor activity.[4][5]

  • Substitution at the Pyrrole Nitrogen (N1): While the target compound is unsubstituted at the N1 position, modifications at this position in other pyrrole series have been shown to significantly impact biological activity.

Experimental Protocols

To facilitate further investigation into the biological activity of this compound and similar compounds, detailed protocols for key in vitro assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4][9][10]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells containing compound dilutions with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic end End determine_mic->end MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells prep_compound Prepare serial dilutions of test compound start->prep_compound treat_cells Treat cells with compound dilutions and incubate seed_cells->treat_cells prep_compound->treat_cells add_mtt Add MTT reagent to each well and incubate treat_cells->add_mtt solubilize Add solubilization solution to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. [12]

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis start Start prep_reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->prep_reagents add_reagents Add kinase and inhibitor to microplate wells prep_reagents->add_reagents initiate_reaction Initiate reaction by adding ATP/substrate mix add_reagents->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Measure kinase activity (e.g., luminescence, fluorescence) stop_reaction->detect_signal calculate_ic50 Calculate % inhibition and determine IC50 value detect_signal->calculate_ic50 end End calculate_ic50->end

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Assay Setup: In a microplate, add the kinase enzyme and varying concentrations of this compound.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase's specific substrate and adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced, or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value can be determined by plotting the percent inhibition against the compound concentration.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule. The presence of the brominated pyrrole core, a recurring motif in compounds with demonstrated antimicrobial, anticancer, and kinase inhibitory activities, provides a solid rationale for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to empirically determine the biological profile of this and other novel pyrrole derivatives. Future studies should focus on synthesizing this compound and evaluating its activity in the described assays to validate these predictions and explore its therapeutic potential.

References

  • Gao, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1683. [Link]

  • Rusu, G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(5), 4593. [Link]

  • Traquandi, G., et al. (2003). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2537-2541. [Link]

  • Ponaganti, R., & Prasad, Y. R. (2021). Synthesis, Biological Evaluation of Novel 1-[4-(1H-Pyrrol-1-yl) Phenyl] Ethanone Chalcones as Potential Antimicrobial and Cytotoxic Agents. International Journal of Pharmacy and Biological Sciences, 11(3), 258-264. [Link]

  • PubMed. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Kucuk, M., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 527-537. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Barlak, Y., et al. (2011). Synthesis and antimicrobial activity of some new pyrrole derivatives. Journal of the Serbian Chemical Society, 76(1), 29-38. [Link]

  • Jung, M. E., & Rausch, C. (2004). Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. Bioorganic & Medicinal Chemistry, 12(18), 4871-4881. [Link]

  • Szychowski, K. A., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 15, 91772. [Link]

  • Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. Angewandte Chemie International Edition, 55(7), 2555-2558. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Bio-protocol. (2018). Kinase Assay to Determine the IC50 Values. [Link]

  • Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

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A Researcher's Guide to the Validation of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone as a Chemical Probe for MAP4K4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel chemical entity, 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone, as a potential chemical probe for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). For the purpose of this illustrative guide, we will postulate a hypothetical scenario where initial screening has identified this compound as a potential MAP4K4 inhibitor. We will compare its validation journey against a well-established, albeit fictional, chemical probe for MAP4K4, "Probe-123" . This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rigorous process of chemical probe validation.

The Critical Role of Chemical Probes in Target Validation

Chemical probes are indispensable tools in modern biomedical research.[1][2] They are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in cells and organisms.[1] A high-quality chemical probe can be instrumental in validating a protein as a potential drug target. However, the use of poorly characterized compounds can lead to misleading and irreproducible results.[2] Therefore, a systematic and rigorous validation process is paramount.

This guide will walk you through the essential steps of validating a novel compound, this compound, for the kinase MAP4K4. MAP4K4 is implicated in a variety of cellular processes, including cell migration, invasion, and inflammation, making it an attractive target for therapeutic intervention.

The Validation Workflow: A Head-to-Head Comparison

Our validation of this compound will be conducted in parallel with a known, potent, and selective MAP4K4 probe, "Probe-123". This comparative approach will provide a clear benchmark for assessing the suitability of our candidate as a chemical probe.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays a Purity & Identity Confirmation b Biochemical Potency (IC50) a->b c Target Engagement (Kd) b->c d Selectivity Profiling c->d e Cellular Target Engagement d->e Proceed if potent & selective f Functional Cellular Assay e->f g Cytotoxicity Assessment f->g h Probe Nomination g->h Final Assessment

Figure 1: A generalized workflow for the validation of a novel chemical probe.

Part 1: Foundational Characterization

Before delving into biological assays, it is crucial to establish the purity, identity, and solubility of the compound .

Experimental Protocol: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve this compound in a suitable solvent (e.g., DMSO).

    • Inject onto a C18 reverse-phase column.

    • Run a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the eluent at 254 nm.

    • A single, sharp peak indicates high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize the same chromatographic conditions as HPLC.

    • Couple the HPLC output to a mass spectrometer.

    • Confirm the observed mass matches the expected mass of the compound (C7H8BrNO, MW: 202.05).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Confirm the observed chemical shifts and coupling constants are consistent with the structure of this compound.

Table 1: Physicochemical Properties of Test Compounds

PropertyThis compoundProbe-123 (Reference)
Purity (HPLC)>98%>99%
Identity (LC-MS)ConfirmedConfirmed
Solubility (PBS)25 µM50 µM

Part 2: In Vitro Target Engagement and Selectivity

The cornerstone of chemical probe validation is demonstrating potent and selective binding to the intended target.

Biochemical Potency

Experimental Protocol: MAP4K4 Kinase Assay (Lanthascreen™)

  • Prepare a reaction mixture containing MAP4K4 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Add serial dilutions of this compound or Probe-123.

  • Incubate at room temperature for 1 hour.

  • Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Direct Target Engagement

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Load a solution of purified MAP4K4 protein into the sample cell of the ITC instrument.

  • Fill the injection syringe with a concentrated solution of this compound or Probe-123.

  • Perform a series of small injections of the compound into the protein solution.

  • Measure the heat change associated with each injection.

  • Fit the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Selectivity Profiling

A crucial aspect of a chemical probe's utility is its selectivity. A non-selective compound can produce misleading results due to off-target effects.

Experimental Protocol: KinomeScan™

  • Submit this compound and Probe-123 for broad kinase selectivity profiling (e.g., the DiscoverX KINOMEScan™ panel of over 400 kinases).

  • The assay measures the ability of the compound to compete with an immobilized ligand for binding to each kinase.

  • The results are reported as the percent of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound.

Table 2: In Vitro Characterization of MAP4K4 Probes

ParameterThis compoundProbe-123 (Reference)
MAP4K4 IC50 (nM) 7515
MAP4K4 Kd (nM) 15025
Selectivity Score (S10 at 1 µM) 0.050.01

The selectivity score (S10) represents the number of kinases with >90% inhibition at a 1 µM concentration of the compound, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Part 3: Cellular Target Engagement and Functional Consequences

Demonstrating that a compound can engage its target in a cellular context and elicit a functional response is a critical validation step.

Cellular Target Engagement

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treat intact cells (e.g., HEK293 cells) with either vehicle, this compound, or Probe-123.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blotting using an antibody against MAP4K4.

  • Binding of the compound to MAP4K4 will stabilize the protein, leading to a higher melting temperature.

G a Treat cells with compound b Lyse cells a->b c Heat lysate to various temperatures b->c d Centrifuge to pellet aggregates c->d e Analyze soluble fraction by Western Blot d->e f Determine melting curve e->f

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Cellular Assay

MAP4K4 is known to phosphorylate and activate downstream effectors such as JNK. A functional cellular assay can measure the inhibition of this signaling pathway.

Experimental Protocol: JNK Phosphorylation Assay

  • Plate cells (e.g., HeLa cells) and starve them overnight.

  • Pre-treat the cells with serial dilutions of this compound or Probe-123 for 1 hour.

  • Stimulate the cells with a known MAP4K4 activator (e.g., anisomycin).

  • Lyse the cells and perform a Western blot analysis using antibodies against phosphorylated JNK (p-JNK) and total JNK.

  • Quantify the band intensities and calculate the EC50 for the inhibition of JNK phosphorylation.

Cytotoxicity Assessment

It is essential to ensure that the observed cellular effects are not due to general cytotoxicity.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Plate cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound or Probe-123 for 24-48 hours.

  • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Measure the luminescence and calculate the CC50 (the concentration that causes 50% cell death).

Table 3: Cellular Activity of MAP4K4 Probes

ParameterThis compoundProbe-123 (Reference)
CETSA Shift (°C at 10 µM) +3.5+5.2
p-JNK EC50 (nM) 500100
Cytotoxicity CC50 (µM) > 20> 50

Conclusion and Recommendations

Based on our hypothetical validation data, this compound demonstrates on-target activity for MAP4K4 both in vitro and in a cellular context. However, when compared to the established "Probe-123", it exhibits lower potency and a smaller thermal shift in the CETSA assay. While its selectivity is acceptable, the higher potency and more pronounced cellular target engagement of "Probe-123" make it a superior chemical probe for studying MAP4K4 biology.

Therefore, while this compound could serve as a valuable starting point for medicinal chemistry optimization, it would not be recommended as a high-quality chemical probe in its current form. Further optimization to improve potency and cellular target engagement would be necessary for it to be considered a reliable tool for target validation studies. This guide underscores the importance of a multi-faceted, comparative approach to chemical probe validation, ensuring the generation of robust and reproducible scientific data.

References

  • Chemical probe - Wikipedia. Wikipedia. [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. [Link]

Sources

A Comparative Guide to Pyrrole-Based Kinase Inhibitors: Evaluating the Potential of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone in the design of potent enzyme inhibitors, particularly in the realm of oncology. This guide provides an in-depth technical comparison of the structural motif represented by 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone against established pyrrole-based kinase inhibitors. By examining the structure-activity relationships of well-characterized compounds, we can extrapolate and critically evaluate the potential of this specific chemical entity as a kinase inhibitor.

The Pyrrole Moiety: A Privileged Scaffold in Kinase Inhibition

The pyrrole ring is a five-membered aromatic heterocycle that serves as a versatile building block in medicinal chemistry. Its prevalence in clinically successful kinase inhibitors stems from its ability to form key interactions within the ATP-binding pocket of various kinases. Many pyrrole-containing compounds function as competitive inhibitors, vying with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Prominent examples of pyrrole-based drugs include multi-targeted tyrosine kinase inhibitors that have revolutionized the treatment of certain cancers. These inhibitors typically target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.

In Focus: this compound

While specific experimental data for this compound is not extensively available in the public domain, a detailed analysis of its structure allows for an informed hypothesis regarding its potential as a kinase inhibitor. The core structure, a substituted pyrrole ring, is a well-established pharmacophore. The presence of a bromo substituent at the 5-position and a methyl group at the 4-position are key features that can influence its biological activity. Halogenation, particularly bromination, can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell permeability.

Comparative Analysis with Leading Pyrrole Inhibitors

To contextualize the potential of this compound, we will compare its structural features and hypothesized activity profile with two FDA-approved pyrrole-based kinase inhibitors, Sunitinib and Sorafenib, and the non-selective kinase inhibitor, Staurosporine.

Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor with a pyrrole core. It is known to inhibit VEGFRs, PDGFRs, c-KIT, and Flt-3, among others.[1][2] Its chemical structure features a pyrrolidin-2-one moiety linked to an indole, showcasing the versatility of the pyrrole scaffold.

Sorafenib (Nexavar®)

Sorafenib is another multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway as well as VEGFR and PDGFR.[3][4][5][6] It features a more complex structure where the pyrrole is part of a larger aromatic system, but the core principles of kinase inhibition via ATP competition remain.

Staurosporine

Staurosporine is a natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor.[7][8][9][10][11] It serves as a valuable research tool and a benchmark for kinase inhibition studies due to its broad-spectrum activity.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the inhibitory activities (IC50 values) of the comparator compounds against key kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget KinaseIC50 Value (nM)Reference(s)
Sunitinib VEGFR280[1]
PDGFRβ2[1]
c-Kit-[2]
FLT350 (ITD mutant)[12]
Sorafenib Raf-16[4][5]
B-Raf22[4][5]
VEGFR-290[4][6]
PDGFR-β57[4][6]
Staurosporine PKC0.7 - 6[7][9]
PKA7 - 15[7][10]
c-Fgr2[7]
CaM Kinase II20[8][11]

Note: The IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these pyrrole inhibitors involves the blockade of phosphorylation cascades that are essential for cell signaling.

VEGFR/PDGFR Signaling Pathway

The diagram below illustrates the signaling pathway targeted by inhibitors like Sunitinib and Sorafenib.

VEGFR_PDGFR_Pathway cluster_membrane Cell Membrane VEGFR/PDGFR VEGFR/PDGFR ADP ADP VEGFR/PDGFR->ADP Downstream Signaling Downstream Signaling VEGFR/PDGFR->Downstream Signaling Activates (Phosphorylation) Growth Factor (VEGF/PDGF) Growth Factor (VEGF/PDGF) Growth Factor (VEGF/PDGF)->VEGFR/PDGFR Binds Inhibitor (e.g., Sunitinib, Sorafenib) Inhibitor (e.g., Sunitinib, Sorafenib) Inhibitor (e.g., Sunitinib, Sorafenib)->VEGFR/PDGFR Blocks ATP Binding ATP ATP ATP->VEGFR/PDGFR Provides Phosphate Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis

Caption: VEGFR/PDGFR signaling pathway and point of inhibition.

Experimental Protocols

To experimentally validate the inhibitory potential of a novel compound like this compound, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the catalytic activity of a kinase and its inhibition by a test compound.

Principle: This method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is measured.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and a source of ATP.

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a microplate, combine the kinase, the specific substrate (a peptide or protein), and the test compound at various concentrations.

  • Initiate Reaction: Add radiolabeled ATP to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop Reaction and Filter: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber).

  • Washing: Wash the filters multiple times with a wash buffer to remove unincorporated radiolabeled ATP.

  • Scintillation Counting: Add a scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, [γ-P]ATP, and Inhibitor Start->Prepare Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare Reagents->Incubate Initiate Reaction Add [γ-P]ATP Incubate->Initiate Reaction Stop Reaction Add Stop Solution Initiate Reaction->Stop Reaction Filter and Wash Transfer to Filter Plate and Wash Stop Reaction->Filter and Wash Measure Radioactivity Scintillation Counting Filter and Wash->Measure Radioactivity Data Analysis Calculate % Inhibition and Determine IC50 Measure Radioactivity->Data Analysis End End Data Analysis->End

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the pyrrole core and the bromo-substituent, suggest its potential as a kinase inhibitor. Based on structure-activity relationship studies of similar compounds, it is plausible that this molecule could exhibit inhibitory activity against kinases implicated in cancer, such as VEGFRs and PDGFRs.

However, without direct experimental evidence, this remains a well-informed hypothesis. The next logical step would be to synthesize this compound and subject it to a battery of in vitro kinase assays, such as the one described above, to determine its specific targets and potency. A comprehensive kinase panel screening would provide a broader understanding of its selectivity profile. Subsequent cell-based assays would then be necessary to evaluate its anti-proliferative and pro-apoptotic effects in relevant cancer cell lines.

This guide serves as a framework for understanding the potential of novel pyrrole-based compounds by drawing parallels with established inhibitors. The systematic approach of structural analysis, comparison with known drugs, and rigorous experimental validation is fundamental to the successful discovery and development of new therapeutic agents.

References

  • Staurosporine (Antibiotic AM-2282) | PKC/PKA Inhibitor | MedChemExpress.

  • Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress.

  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors - Tocris Bioscience.

  • Staurosporine | Cell Signaling Technology.

  • Sorafenib (BAY 43-9006) Raf/VEGFR Inhibitor | Selleck Chemicals | Mechanism.

  • Staurosporine - Biotium.

  • Staurosporine |AM-2282, STS | PKC inhibitor - Hello Bio.

  • Dose-response curves and IC 50 values for sorafenib and artesunate in... - ResearchGate.

  • Sorafenib, multikinase inhibitor (CAS 284461-73-0) - Abcam.

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.

  • Sorafenib | Cell Signaling Technology.

  • Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - NIH.

  • Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals.

  • Sunitinib (SU 11248) Malate Tyrosine Kinase Inhibitor | CAS 341031-54-7 | Selleck Chemicals.

Sources

A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold and the Impact of Bromination

The pyrrole ring, a five-membered aromatic heterocycle, is a foundational structure in medicinal chemistry, integral to numerous biologically active compounds, including natural products and synthetic drugs.[1] Pyrrole derivatives have garnered significant attention in oncology for their potential as therapeutic agents, demonstrating a wide array of anticancer activities.[2] These compounds can influence various biological processes essential for the survival and proliferation of cancer cells.[3][2]

A key area of investigation within the development of pyrrole-based therapeutics is the effect of halogenation, particularly bromination, on their cytotoxic profiles. Marine organisms, prolific sources of novel bioactive compounds, frequently produce brominated pyrrole alkaloids.[4] This has spurred research into the synthesis and cytotoxic evaluation of both natural and synthetic brominated pyrroles.[5] This guide provides a comparative analysis of the cytotoxicity of brominated versus non-brominated pyrrole analogs, supported by experimental data and protocols, to elucidate the structure-activity relationships that govern their anticancer potential.

The Influence of Bromination on Cytotoxicity: A Mechanistic Overview

The introduction of bromine atoms to the pyrrole scaffold can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution. These alterations can, in turn, influence the molecule's interaction with biological targets, potentially enhancing its cytotoxic efficacy. Studies on related halogenated heterocyclic compounds have shown that halogenation can lead to a significant enhancement of cytotoxic potency.[6] For instance, the introduction of a halogen can alter the compound's ability to interact with DNA or key enzymes involved in cell proliferation and survival.[5][7]

While the precise mechanisms are often compound-specific, some brominated pyrroles have been shown to induce apoptosis and arrest the cell cycle at various phases.[6] It is hypothesized that the increased lipophilicity of brominated analogs may facilitate their passage through cellular membranes, leading to higher intracellular concentrations and greater target engagement.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following protocols outline standard methodologies used to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • Test compounds (brominated and non-brominated pyrrole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compounds (24-72h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Pyrrole Analogs compound_prep->treatment mtt_add Add MTT Reagent (2-4h incubation) treatment->mtt_add solubilization Solubilize Formazan Crystals mtt_add->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: A typical workflow for determining the IC50 values of test compounds using the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of representative brominated and non-brominated pyrrole analogs against various cancer cell lines. The data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions. However, the general trend suggests that bromination often correlates with increased cytotoxic potency.

Compound ClassSpecific DerivativeBrominated?Cancer Cell LineIC50 (µM)Reference
Pyrrolo[3,2-d]pyrimidine2,4-dichloro analogNoMDA-MB-231 (Breast)6.0 ± 1.3[6]
Pyrrolo[3,2-d]pyrimidineC7-iodo, 2,4-dichloro analogYes (Iodinated)MDA-MB-231 (Breast)0.51 ± 0.10[6]
MarinopyrroleMarinopyrrole BYesHCT-116 (Colon)9.0[8]
MarinopyrroleMarinopyrrole CYes (Chlorinated)HCT-116 (Colon)0.39[8]
Plastoquinone AnalogNon-halogenated PQNoVariousLess Active[9]
Plastoquinone AnalogBrominated PQ (BrPQ5)YesVarious1.55 - 4.41[9]

Note: Data for the C7-iodo, 2,4-dichloro analog is included to illustrate the potentiation of cytotoxicity by halogenation, as direct comparative data for a brominated counterpart was not available in the cited literature.

Discussion of Structure-Activity Relationships

The available data, though not always a direct head-to-head comparison, strongly suggests that the presence and position of bromine atoms on the pyrrole ring are critical determinants of cytotoxic activity. The enhanced potency of halogenated analogs can be attributed to several factors:

  • Increased Lipophilicity: Halogens, being lipophilic, can increase the overall hydrophobicity of a molecule. This can facilitate easier passage across the lipid bilayer of cell membranes, leading to higher intracellular accumulation and greater interaction with intracellular targets.[10]

  • Altered Electronic Properties: The electron-withdrawing nature of bromine can modify the electron density of the pyrrole ring, potentially influencing how the molecule binds to its biological target, such as the minor groove of DNA or the active site of an enzyme.[5][7]

  • Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the metabolic stability and bioavailability of the compound.

It is also important to note that the position of the bromine atom is crucial. The specific regioisomer can have a profound impact on the molecule's three-dimensional structure and its ability to fit into the binding pocket of a target protein.

Conclusion and Future Directions

The comparative analysis of brominated and non-brominated pyrrole analogs reveals a consistent trend: bromination is a viable strategy for enhancing the cytotoxic potential of this important class of compounds. The increased potency observed in many brominated derivatives underscores the importance of continued exploration of halogenation as a tool in drug design and development.

Future research should focus on the systematic synthesis and evaluation of paired brominated and non-brominated analogs to enable direct and unambiguous comparisons of their cytotoxic effects. Elucidating the precise molecular mechanisms through which bromination enhances cytotoxicity will be crucial for the rational design of next-generation pyrrole-based anticancer agents with improved efficacy and selectivity.

Potential Signaling Pathway Affected by Pyrrole Derivatives

G cluster_pathway Apoptosis Induction Pathway BrominatedPyrrole Brominated Pyrrole Analog DNA_Interaction DNA Interaction / Cross-linking BrominatedPyrrole->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., PRPP-amido transferase) BrominatedPyrrole->Enzyme_Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Interaction->CellCycleArrest Enzyme_Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: A simplified diagram illustrating potential mechanisms by which brominated pyrrole analogs may exert their cytotoxic effects.

References

The Unseen Targets: A Researcher's Guide to Cross-Reactivity Profiling of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Novel Scaffold to a Selective Probe

In the landscape of modern drug discovery, the journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule that potently engages its intended target is promising, but one that promiscuously binds to dozens of unintended off-targets can be a liability, leading to unforeseen toxicity and failed clinical trials.

This guide focuses on a specific, novel chemical entity: 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone . This compound belongs to the substituted pyrrole class, a scaffold present in numerous biologically active molecules, including kinase inhibitors.[1][2] For the purpose of this guide, we will treat this compound as a newly synthesized potential kinase inhibitor. Its journey from a mere structure on a page to a well-characterized chemical probe begins with a comprehensive assessment of its target engagement and, crucially, its cross-reactivity profile.

This document is not a rigid protocol but a strategic guide. It is designed to provide you, the researcher, with the conceptual framework and practical methodologies to systematically profile the selectivity of any new chemical entity, using our topic compound as a case study. We will explore the causality behind experimental choices, moving from broad, predictive methods to highly specific, cell-based validation assays.

The Strategic Imperative: Why Profile Cross-Reactivity?

The core principle of targeted therapy is to modulate a specific biological process implicated in a disease. However, the assumption that a small molecule will only interact with its intended target is a fallacy. The human proteome is vast, and structural similarities between protein families, particularly within the kinome, create a high potential for off-target interactions.[3]

Profiling cross-reactivity is essential for:

  • De-risking Drug Candidates: Early identification of potential off-target liabilities can save immense time and resources.

  • Understanding Mechanism of Action (MoA): An observed cellular phenotype may be the result of engaging the primary target, an off-target, or a combination of both.

  • Identifying Polypharmacology: In some cases, engaging multiple targets can be therapeutically beneficial. A comprehensive profile can uncover these opportunities.

Our approach will follow a logical cascade, starting with computational predictions and moving through progressively more focused and physiologically relevant experimental assays.

Phase 1: In Silico Prediction - Charting the Probable Interaction Landscape

Before embarking on costly and time-consuming wet-lab experiments, computational methods provide a valuable first pass at predicting the potential target space of a novel compound. These tools leverage the principle of chemical similarity: a novel molecule is likely to bind to targets of structurally similar, known ligands.

Recommended Web-Based Tools:

Several freely accessible web servers can generate a list of probable targets based on the structure of this compound.

  • SwissTargetPrediction: This tool predicts the most probable protein targets based on a combination of 2D and 3D similarity to a library of known active compounds.[4][5][6]

  • SuperPred: This server compares the structural fingerprint of an input molecule to a database of approved drugs and known ligands to predict targets and even potential therapeutic classifications (ATC codes).[7][8][9]

  • PLATO (Polypharmacology pLATform predictiOn): This platform uses a multi-fingerprint similarity search against a large collection of experimentally validated compounds to fish for putative targets.[10]

Experimental Protocol: In Silico Target Prediction
  • Obtain the SMILES String: For this compound, the SMILES (Simplified Molecular Input Line Entry System) string is CC(=O)c1c(C)nc(Br)c1.

  • Access the Web Server: Navigate to a platform such as SwissTargetPrediction.[4][11]

  • Input the Molecule: Paste the SMILES string into the input field. The server will automatically render the 2D structure for verification.

  • Select the Organism: Choose "Homo sapiens" to focus the prediction on human proteins.

  • Run the Prediction: Initiate the target prediction process.

  • Analyze the Results: The output will be a ranked list of potential targets. Pay close attention to the "Probability" or "Score," which reflects the confidence of the prediction based on the similarity to known ligands.[12] The results will likely highlight various protein kinase families, given the compound's scaffold.

Interpreting the Data:

The in silico results should not be taken as definitive proof of interaction. They are a hypothesis-generating tool. A typical output might suggest that our compound has a high probability of interacting with kinases from the CMGC (CDK, MAPK, GSK3, CLK) and TK (Tyrosine Kinase) families. This information is invaluable for the next phase: designing a targeted experimental screen.

Phase 2: Kinome-Wide Profiling - A Broad Experimental Screen

With computational predictions in hand, the next step is to experimentally assess the compound's interaction profile across a large, unbiased panel of targets. For a putative kinase inhibitor, kinome scanning is the gold standard. This involves screening the compound against hundreds of purified human kinases to measure binding affinity or enzymatic inhibition.

KINOMEscan™ is a widely used commercial platform that employs a competition binding assay.[13][14] The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. The amount of kinase captured on the solid support is quantified by qPCR. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR signal.

Experimental Protocol: KINOMEscan® Profiling

This is typically performed as a service by specialized vendors like Eurofins Discovery.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.

  • Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).

  • Data Output: The results are often provided as "% of Control," where a low value indicates strong binding. A common threshold for a "hit" is <35% or <10% of control.

  • Follow-up (Kd Determination): For the primary hits, a follow-up dose-response experiment is conducted to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Data Presentation and Interpretation:

The results are best visualized using a TREEspot™ diagram , which maps the interacting kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity.

Table 1: Hypothetical KINOMEscan® Results for this compound vs. Sunitinib

Kinase TargetKinase FamilyThis compound (Kd, nM)Sunitinib (Kd or IC₅₀, nM)[2][15]
Primary Target (Hypothetical)
CDK2CMGC15~200
Significant Off-Targets
VEGFR2 (KDR)TK>10,00080
PDGFRβTK8,5002
KITTK>10,000<10
FLT3TK9,200<20
GSK3βCMGC150>1,000
PIM1CAMK75~50

Calculating Selectivity:

Several metrics can be used to quantify selectivity from this data. The Selectivity Score (S-score) is a common method. For example, S(100 nM) is calculated by dividing the number of kinases with a Kd < 100 nM by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Hypothetical S(100 nM) for our compound: 3 / 468 = 0.0064

  • Sunitinib: Known to be a multi-targeted kinase inhibitor, its S-score would be significantly higher.

This direct comparison highlights our hypothetical compound as a more selective inhibitor than Sunitinib, with a distinct profile focused on the CMGC family rather than the RTKs targeted by Sunitinib.

Phase 3: Cellular Target Engagement - Proving the Interaction in a Physiological Context

Biochemical assays like KINOMEscan® are powerful but are performed on purified, often truncated, proteins in an artificial buffer system. It is critical to validate that the compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is the premier method for this purpose.[3][16]

The principle of CETSA is based on ligand-induced thermal stabilization.[3] When a protein binds to a ligand, it generally becomes more resistant to heat-induced unfolding and aggregation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A binding event is detected as a shift to a higher melting temperature (Tm) for the target protein in the presence of the compound.[17]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®
  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express CDK2, like MCF-7) to ~80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock: Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, a temperature that causes partial denaturation of the target protein) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (e.g., CDK2) and a control protein (e.g., GAPDH) using an antibody-based method like Western Blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting curve can be fitted to determine an EC₅₀, which reflects the concentration required for target engagement in the cell.

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Incubation cluster_assay CETSA® Core Protocol cluster_detection Analysis A 1. Culture Cells B 2. Harvest & Aliquot A->B C 3. Add Compound (Dose-Response) B->C D 4. Heat Shock (Fixed Temp) C->D E 5. Cell Lysis D->E F 6. Separate Soluble & Aggregated Fractions E->F G 7. Quantify Target Protein (e.g., Western Blot) F->G H 8. Plot Dose-Response & Determine EC₅₀ G->H

Caption: Workflow for an Isothermal Dose-Response (ITDR) CETSA® experiment.

Troubleshooting & Key Considerations:
  • Temperature Optimization: The heating temperature is critical. It must be carefully optimized for each target protein to be in the linear range of its melting curve.

  • Lysis Method: The choice of lysis buffer and method can affect protein solubility and should be consistent.

  • Loading Controls: Always include a non-binding control protein to ensure that the observed stabilization is specific to the target.

  • Data Interpretation: A CETSA shift confirms target binding but is not a direct measure of affinity (Kd). The magnitude of the shift is influenced by both affinity and the thermodynamics of protein unfolding.[7]

Phase 4: Unbiased Target Identification - Casting a Wider Net

While kinome scanning and CETSA are excellent for evaluating known or predicted targets, they do not identify novel, unexpected off-targets. For a truly comprehensive profile, an unbiased approach is needed. Affinity Chromatography coupled with Mass Spectrometry (AP-MS) is a powerful technique for this purpose.[1][18]

This method involves immobilizing the small molecule (the "bait") on a solid support to "fish" for interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. To do this, we must first synthesize an "affinity probe" derivative of our compound.

Synthesizing an Affinity Probe from this compound

The ketone group on our compound is a convenient chemical handle for modification. We can convert it into an oxime and attach a linker with a biotin tag. Biotin's high affinity for streptavidin allows for efficient capture on streptavidin-coated beads.

General Protocol for Biotinylation via Ketone Handle:

  • Oxime Formation: React this compound with an aminooxy-biotin reagent containing a flexible linker (e.g., (aminooxy)acetyl-biotin or a PEGylated version) in a suitable buffer (e.g., sodium acetate, pH 4-5).

  • Reaction Monitoring: Monitor the reaction progress using LC-MS until the starting material is consumed.

  • Purification: Purify the resulting biotinylated oxime ether probe using reverse-phase HPLC.

  • Structure Verification: Confirm the structure and purity of the final probe by high-resolution mass spectrometry and NMR.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Capture: Incubate the bead-immobilized probe with the cell lysate to allow target proteins to bind.

    • Crucial Control: In parallel, run a control experiment using beads without the probe (or with just the biotin-linker) to identify non-specific binders. A competition control, where the lysate is pre-incubated with an excess of the original, unmodified compound, is also highly recommended.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[19]

  • Elution: Elute the bound proteins from the beads.

  • Proteomics: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., Mascot, MaxQuant) to identify the proteins from the MS/MS spectra. Compare the protein lists from the probe pull-down and the control pull-down to identify specific interactors.

Logical Diagram for Hit Validation in AP-MS

APMS_Validation cluster_input Inputs cluster_experiments Experiments cluster_analysis Analysis cluster_validation Hit Validation Criteria A Biotinylated Probe (on beads) Exp1 Probe + Lysate A->Exp1 Exp3 Probe + Lysate + Excess Unmodified Compound A->Exp3 B Cell Lysate B->Exp1 Exp2 Control Beads + Lysate B->Exp2 B->Exp3 C Unmodified Compound (for competition) C->Exp3 MS LC-MS/MS Analysis Exp1->MS Exp2->MS Exp3->MS Data Protein Identification & Quantification MS->Data Crit1 Present in Exp1? Data->Crit1 Crit2 Absent/Reduced in Exp2? Data->Crit2 Crit3 Absent/Reduced in Exp3? Data->Crit3 Hit High-Confidence Off-Target Crit1->Hit Crit2->Hit Crit3->Hit

Caption: Logic for identifying high-confidence hits from an AP-MS experiment.

Synthesizing the Data: Building a Complete Profile

The ultimate goal is to integrate the data from all four phases to build a comprehensive cross-reactivity profile.

  • Correlate and Validate: Do the hits from the KINOMEscan® and AP-MS experiments overlap with the in silico predictions? This triangulation of evidence significantly increases confidence.

  • Prioritize Hits: Rank the identified off-targets based on their binding affinity (Kd from KINOMEscan®) and their cellular engagement (EC₅₀ from CETSA®). An off-target with nanomolar affinity that is confirmed to engage in cells is a higher priority for further investigation than a micromolar binder with no cellular activity.

  • Assess Functional Relevance: For high-priority off-targets, perform functional assays to determine if the compound modulates their activity. For example, if an unexpected kinase is identified, test whether the compound inhibits its phosphorylation of a known substrate.

  • Refine the Narrative: The final profile should clearly distinguish between the primary target, potent off-targets, and weaker interactors. This allows for an informed decision on whether to continue developing the compound, optimize it for greater selectivity, or abandon it in favor of a more promising scaffold.

Conclusion

Profiling the cross-reactivity of a novel compound like this compound is not a single experiment but a systematic, multi-faceted investigation. By logically progressing from broad in silico predictions to unbiased, physiologically relevant assays, researchers can build a high-resolution map of their compound's interactions with the proteome. This guide provides a robust framework for that investigation, emphasizing the rationale behind each step and providing the practical details needed for execution. Adhering to this rigorous, self-validating approach ensures scientific integrity and ultimately increases the probability of translating a novel molecule into a valuable tool for research or a successful therapeutic.

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A Senior Scientist's Guide to Substituted Pyrrole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole nucleus is a cornerstone of organic and medicinal chemistry, forming the structural heart of a vast array of biologically active compounds, from the heme cofactor in our blood to blockbuster drugs like atorvastatin (Lipitor).[1][2][3] The ability to strategically place substituents on this five-membered aromatic heterocycle is paramount for modulating the physicochemical properties, biological activity, and therapeutic potential of these molecules.[3] Consequently, the development of robust and versatile synthetic routes to substituted pyrroles is a field of continuous innovation.[3][4]

This guide provides a comparative analysis of the most prominent and field-proven synthetic strategies for constructing substituted pyrroles. We will move beyond a simple recitation of named reactions, instead focusing on the underlying mechanistic principles, strategic advantages, inherent limitations, and practical considerations for each method. This analysis is designed to equip researchers, from graduate students to seasoned drug development professionals, with the critical insights needed to select the optimal synthetic route for their specific target molecule. We will delve into classical condensation methods, modern cycloaddition approaches, and conclude with a head-to-head comparison to guide your synthetic planning.

I. Classical Condensation Strategies: The Foundations of Pyrrole Synthesis

The most established methods for pyrrole synthesis rely on the condensation of acyclic precursors. These reactions, named after their pioneering investigators, remain workhorses in both academic and industrial laboratories due to their reliability and use of readily available starting materials.[3][4]

The Paal-Knorr Synthesis

First reported in 1884, the Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to form the pyrrole ring through a dehydrative cyclization.[5][7][8]

Mechanism and Rationale: The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls.[5][9] This is followed by an intramolecular cyclization, which is often the rate-determining step, where the nitrogen attacks the second carbonyl group.[6][10] A final dehydration cascade then furnishes the aromatic pyrrole.[5] The use of a weak acid, such as acetic acid, is crucial as it facilitates the dehydration steps without promoting the competing furan synthesis, which can become the major pathway at lower pH.[7]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway 1,4-Dicarbonyl R1(C=O)CH2CH2(C=O)R2 Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + R3-NH2 - H2O Amine R3-NH2 Amine->Hemiaminal Cyclic_Intermediate Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2H2O (Dehydration)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Performance and Considerations: The primary strength of the Paal-Knorr synthesis is its simplicity and high atom economy, with water being the only byproduct.[6] However, the classical approach often required harsh conditions, such as prolonged heating in acid, which could limit its applicability for substrates with sensitive functional groups.[6][11] Modern variations have largely overcome this limitation by employing a wide range of catalysts, including Lewis acids (e.g., MgI₂, BiCl₃/SiO₂), solid-supported acids, and even carrying out the reaction in greener solvents like water or ionic liquids.[2][4][11][12] The main drawback remains the accessibility of the requisite 1,4-dicarbonyl starting materials, which can be challenging to prepare, especially in an unsymmetrical fashion.[5][10]

ParameterPaal-Knorr Synthesis
Starting Materials 1,4-Dicarbonyl compound, Ammonia or primary amine
Key Reagents/Catalysts Acetic acid, Lewis acids (e.g., MgI₂, BiCl₃), solid acids
Typical Yields Good to excellent (>60%)[6]
Advantages High convergence, simple, good atom economy, generally high yields.[9]
Limitations Availability of substituted 1,4-dicarbonyls can be a challenge.[5][10] Classical conditions can be harsh.[11]
The Knorr Pyrrole Synthesis

Also developed in the 1880s, the Knorr pyrrole synthesis provides a powerful alternative that offers greater control over the final substitution pattern.[13] This method involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an activated methylene group.[8][13]

Mechanism and Rationale: The α-amino-ketones are highly reactive and prone to self-condensation, so they are almost always generated in situ.[13] A common strategy is the reduction of an α-oximino-ketone (prepared by nitrosation of a β-ketoester) with zinc in acetic acid.[13] The newly formed α-amino-ketone then condenses with a second equivalent of the β-ketoester. The mechanism involves the formation of an enamine, followed by intramolecular cyclization onto the ester carbonyl, and subsequent dehydration to yield the pyrrole.[13]

Knorr_Synthesis A β-Ketoester (1) B Nitrosation (e.g., NaNO2, AcOH) A->B Reactant C α-Oximino-ketoester B->C Forms D Reduction (e.g., Zn, AcOH) C->D Reactant E α-Amino-ketone (in situ) D->E Generates G Condensation E->G Reacts with F β-Ketoester (2) F->G Reacts with H Enamine Intermediate G->H I Cyclization & Dehydration H->I J Substituted Pyrrole I->J

Caption: Workflow of the Knorr Pyrrole Synthesis.

Performance and Considerations: The Knorr synthesis is exceptionally valuable for preparing pyrroles with specific electron-withdrawing groups (like esters) at the 2- and 4-positions and alkyl groups at the 3- and 5-positions. This defined regioselectivity is its key advantage over the Paal-Knorr method. The reaction conditions are generally mild, proceeding at room temperature.[13] The primary limitation is the potential for self-condensation of the α-amino-ketone, which can lower yields if not properly controlled by slow, gradual addition of reagents.[13]

ParameterKnorr Synthesis
Starting Materials α-Amino-ketone (often generated in situ), β-ketoester
Key Reagents/Catalysts Zinc, Acetic Acid
Typical Yields Moderate to good
Advantages Excellent regiocontrol, access to highly functionalized pyrroles.
Limitations α-amino-ketones are unstable and must be prepared in situ.[13] Potential for self-condensation side reactions.
The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][14] This multicomponent approach allows for the rapid assembly of complex pyrroles from simple, readily available building blocks.

Mechanism and Rationale: The generally accepted mechanism begins with the reaction between the amine and the β-ketoester to form an enamine intermediate.[14][15] This enamine then acts as a nucleophile, attacking the α-haloketone. An alternative pathway suggests the enamine attacks the carbonyl carbon of the α-haloketone.[14] Regardless of the initial point of attack, the subsequent steps involve intramolecular cyclization and dehydration to furnish the final pyrrole product.[14]

Performance and Considerations: The Hantzsch synthesis is versatile and allows for the preparation of a wide variety of substituted pyrroles.[14][16] However, conventional solution-phase reactions often result in modest yields and may have a limited substrate scope.[17] Competing side reactions, such as the Feist-Benary furan synthesis, can also occur.[17] Recent advancements have focused on non-conventional conditions, such as using organocatalysts in water or mechanochemical (solvent-free) methods, to improve yields and broaden the reaction's applicability.[17]

ParameterHantzsch Synthesis
Starting Materials β-Ketoester, α-Haloketone, Ammonia or primary amine
Key Reagents/Catalysts Base (often the amine reactant itself)
Typical Yields Moderate[17]
Advantages Three-component reaction allows for rapid complexity generation. Uses simple starting materials.
Limitations Often gives modest yields under classical conditions.[17] Potential for competing side reactions.[17]

II. Cycloaddition and Modern Strategies

Beyond classical condensations, other powerful strategies have emerged that construct the pyrrole ring through different bond-forming paradigms, such as cycloadditions or transition-metal-catalyzed processes.

The Barton-Zard Synthesis

The Barton-Zard synthesis is a highly efficient method for preparing pyrrole-2-carboxylates. It involves the reaction of a nitroalkene with an α-isocyanoacetate ester in the presence of a base.[18][19][20]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-isocyanoacetate to form an enolate. This is followed by a Michael-type addition to the nitroalkene.[20] The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization, where the carbanion attacks the isocyano carbon.[19][20] Finally, the elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring.[20]

Performance and Considerations: This method is particularly valuable for accessing pyrroles with diverse substitution at the 3 and 4-positions, which can be challenging to achieve via other routes.[19] The reaction is generally high-yielding and tolerates a wide range of functional groups.[19] Its versatility has been demonstrated in the synthesis of complex natural products, porphyrins, and conducting polymers.[18][21][22] The scope can be expanded to include aromatic nitro compounds and α,β-unsaturated sulfones as alternatives to nitroalkenes.[20][21]

ParameterBarton-Zard Synthesis
Starting Materials Nitroalkene, α-Isocyanoacetate
Key Reagents/Catalysts Base (e.g., DBU, t-BuOK)
Typical Yields Good to excellent
Advantages Excellent for 3,4-disubstituted pyrroles, high functional group tolerance, convergent.[19]
Limitations Requires synthesis of nitroalkene and isocyanoacetate starting materials.
The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a [3+2] cycloaddition approach that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[23] It reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base to form the pyrrole ring.[23][24]

Mechanism and Rationale: The base deprotonates TosMIC, creating a stabilized carbanion.[23] This anion then undergoes a Michael addition to the activated alkene. The resulting intermediate cyclizes, and subsequent elimination of the tosyl group (p-toluenesulfinic acid) yields the pyrrole.[23]

Performance and Considerations: The Van Leusen synthesis is a powerful tool for creating 3,4-disubstituted pyrroles and can be performed as a multicomponent reaction.[23][25] The use of mechanochemistry (ball-milling) has recently been shown to provide good yields in a solvent-free manner.[25][26] The primary requirement is an alkene activated by an electron-withdrawing group, which defines the scope of the reaction.

ParameterVan Leusen Synthesis
Starting Materials Tosylmethyl isocyanide (TosMIC), Activated alkene (Michael acceptor)
Key Reagents/Catalysts Base (e.g., NaH, t-BuOK)
Typical Yields Good
Advantages Effective for 3,4-disubstituted pyrroles, [3+2] cycloaddition strategy.
Limitations Requires an electron-deficient alkene.
Modern Transition-Metal-Catalyzed Methods

The field of pyrrole synthesis is continually evolving, with numerous modern methods leveraging transition-metal catalysis to achieve novel transformations under mild conditions.[12][27][28] Catalysts based on palladium, copper, gold, and ruthenium have been employed to construct pyrroles from diverse starting materials like alkynes, enynes, diols, and amines.[12][25][27] For instance, copper-hydride (CuH) catalysis has been developed for the coupling of enynes and nitriles to afford polysubstituted pyrroles with high regioselectivity.[27][28] These methods often offer excellent functional group tolerance and provide access to substitution patterns that are difficult to obtain through classical routes.[28] While a comprehensive review is beyond the scope of this guide, researchers should be aware that these cutting-edge techniques provide powerful, though often more specialized, alternatives.

III. Strategic Synthesis Selection: A Comparative Summary

Choosing the right synthetic route depends entirely on the target molecule's substitution pattern, the availability of starting materials, and the required scale and functional group tolerance.

Synthetic RoutePrimary Application/StrengthKey Starting MaterialsRegiocontrolCommon Limitations
Paal-Knorr General synthesis of 2,5- and N-substituted pyrroles.1,4-Dicarbonyls, AminesDepends on dicarbonyl symmetry.Availability of unsymmetrical 1,4-dicarbonyls.
Knorr Highly functionalized pyrroles (e.g., 2,4-dicarboalkoxy).α-Amino-ketones, β-KetoestersExcellent and predictable.Unstable α-amino-ketone intermediate.
Hantzsch Rapid assembly from simple precursors.β-Ketoesters, α-Haloketones, AminesGood, but can have side reactions.Often moderate yields.
Barton-Zard 3,4-Disubstituted pyrrole-2-carboxylates.Nitroalkenes, IsocyanoacetatesExcellent for C3/C4.Synthesis of specialized starting materials.
Van Leusen 3,4-Disubstituted pyrroles from Michael acceptors.TosMIC, Activated AlkenesExcellent for C3/C4.Requires an electron-withdrawing group on the alkene.

IV. Detailed Experimental Protocol: Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole

This protocol is a representative example of a modern Paal-Knorr synthesis, illustrating its operational simplicity.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Benzylamine (1.05 eq)

  • Acetic Acid (catalytic amount, ~5 mol%)

  • Toluene (solvent)

  • Magnesium Sulfate (drying agent)

  • Silica Gel for chromatography

Workflow Diagram:

Protocol_Workflow A 1. Combine Reactants - 2,5-Hexanedione - Benzylamine - Acetic Acid - Toluene B 2. Reflux with Dean-Stark Trap (Monitor water removal) A->B C 3. Reaction Monitoring (TLC until starting material consumed) B->C D 4. Workup - Cool to RT - Wash with NaHCO3 (aq) - Wash with Brine C->D E 5. Drying & Concentration - Dry organic layer (MgSO4) - Filter - Evaporate solvent D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for a typical Paal-Knorr synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,5-hexanedione (e.g., 10 mmol, 1.14 g), toluene (40 mL), benzylamine (10.5 mmol, 1.12 g), and glacial acetic acid (0.5 mmol, 0.03 g).

  • Heating and Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, once the 2,5-hexanedione spot is no longer visible.

  • Aqueous Workup: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,5-dimethylpyrrole.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Conclusion

The synthesis of substituted pyrroles is a mature yet vibrant field, offering a rich toolbox for the modern chemist. Classical methods like the Paal-Knorr and Knorr syntheses remain indispensable for their reliability and access to specific substitution patterns from simple precursors. Concurrently, cycloaddition strategies like the Barton-Zard and Van Leusen reactions provide elegant and powerful solutions for constructing more complex pyrroles with excellent regiocontrol. The continuous emergence of novel, transition-metal-catalyzed methods further expands the boundaries of what is possible.

The ultimate choice of synthetic route is a strategic decision. By understanding the mechanistic underpinnings, scope, and limitations of each major pathway, the researcher can navigate this complex landscape and design an efficient, effective, and robust synthesis for virtually any substituted pyrrole target.

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  • Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213–14222.

  • Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-284.

  • Wikipedia contributors. (2023). Barton–Zard reaction. Wikipedia, The Free Encyclopedia.

  • Química Organica.org. (n.d.). Hantzch synthesis of pyrrole. Química Organica.org.

  • Martínez-Ortiz, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 603.

  • Wang, Y., et al. (2018). Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. Angewandte Chemie International Edition, 57(34), 11015-11019.

  • Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.

  • Light, R. J., & Hauser, C. R. (1969). The Hantzsch Pyrrole Synthesis. The Journal of Organic Chemistry, 34(3), 733-737.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our compounds into your workflow safely, effectively, and responsibly. This guide provides a detailed protocol for the proper disposal of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone, grounded in established laboratory safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

The core principle of chemical waste management is twofold: minimizing waste generation at the source and ensuring the waste that is generated is handled and disposed of in a compliant and safe manner.[1][2] This guide focuses on the latter, providing a clear operational plan for the terminal stage of this compound's lifecycle in your laboratory.

Hazard Assessment and Chemical Profile

Understanding the chemical's characteristics is the foundation of its safe handling and disposal. This compound is a halogenated organic compound. The presence of a bromine atom is the most critical factor for its waste segregation. While specific toxicological data for this exact compound is not fully investigated, the broader classes to which it belongs—brominated organic compounds and pyrrole derivatives—inform our approach. Brominated compounds can pose environmental risks and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3][4] Pyrrole itself is toxic if swallowed and can cause serious eye damage.[5] Therefore, a cautious approach is mandatory.

Table 1: Chemical and Hazard Summary

PropertyDataSource
Chemical Name This compound-
Molecular Formula C₇H₈BrNO[6]
CAS Number 37973-10-1 (Illustrative, may vary for isomers)-
Primary Hazard Class Halogenated Organic Compound[3][7]
Potential Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8][9][10][8][9][10]
Disposal Consideration Must not be disposed of down the drain. Requires segregation into a dedicated halogenated waste stream for incineration.[3][7][11][3][7][11]
Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Safety goggles or glasses are required to protect from potential splashes.[7]

  • Hand Protection: Nitrile gloves are essential to prevent skin contact. Always check the glove manufacturer's guidelines for chemical compatibility.[11]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[7]

  • Respiratory Protection: All handling of the waste, especially if it involves transferring liquids or generating aerosols, must be conducted inside a certified chemical fume hood to prevent inhalation.[11]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a direct, procedural guide for the disposal of this compound, whether as a pure substance or in a solution. The fundamental principle is source separation to prevent contamination of other waste streams and to facilitate proper final disposal.[12]

Workflow Visualization

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

G cluster_prep Preparation Phase cluster_disposal Disposal & Segregation cluster_final Final Steps A Identify Waste: This compound (Solid, Liquid, or Contaminated Material) B Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work Inside a Chemical Fume Hood B->C D Locate Designated 'HALOGENATED ORGANIC WASTE' Container C->D E Carefully Transfer Waste into the Container D->E F Do NOT Mix with: - Non-Halogenated Organics - Aqueous Waste - Strong Acids/Bases E->F G Securely Close the Waste Container E->G H Update Waste Log/ Hazardous Waste Tag G->H I Store Container in Designated Satellite Accumulation Area H->I J Arrange for Pickup by Institutional Environmental Health & Safety (EH&S) I->J

Caption: Disposal workflow for this compound.

Protocol Steps:

  • Identify and Segregate: The most critical step is recognizing that this compound is a halogenated organic waste .[3] It must be kept separate from non-halogenated organic solvents.[13] Mixing these waste streams significantly increases disposal costs and complexity.[11]

    • Causality: Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Non-halogenated solvents can often be recycled or burned for fuel value, a much less intensive process. Cross-contamination ruins the non-halogenated solvent stream.

  • Select the Correct Waste Container: Use a dedicated waste container, provided by your institution's Environmental Health & Safety (EH&S) department, clearly labeled "HALOGENATED ORGANIC WASTE" or similar wording.[7][11][14] The container must be made of a compatible material (e.g., polyethylene for solvents) and have a secure, tight-fitting lid.[12][14]

  • Transfer the Waste:

    • Pure Compound (Solid): If disposing of the original reagent, it is best to leave it in its original, clearly labeled container.[2] If transferring, use a clean spatula and funnel to carefully place the solid into the halogenated waste container.

    • Solutions: If the compound is in a solvent, the entire solution must be treated as halogenated waste, even if the solvent itself is non-halogenated (e.g., acetone, ethyl acetate).[14] Carefully pour the liquid waste into the designated container using a funnel.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., silica gel from chromatography, filter paper, gloves) should also be placed in a designated solid halogenated waste container.

  • Label the Container: All waste containers must be properly labeled with a hazardous waste tag as soon as the first drop of waste is added.[11][13] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical names of all components and their approximate percentages.[3][11] Do not use abbreviations or formulas.[14]

    • The relevant hazard characteristics (e.g., Flammable, Toxic).[11]

  • Secure and Store: Keep the waste container tightly closed at all times, except when actively adding waste.[11][15][14] Store the container in a designated, secondary containment unit within a well-ventilated area, such as a satellite accumulation area (SAA), away from incompatible materials.[11][15]

  • Arrange for Disposal: Once the container is full (typically around 75-80% capacity to prevent overfilling), contact your institution's EH&S or equivalent department to arrange for a waste pickup.[11] Do not dispose of this chemical down the drain under any circumstances.[7]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.

  • Clean Up: Carefully sweep or scoop the absorbed material into a suitable container. All cleanup materials must be disposed of as halogenated hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted with the highest regard for safety and environmental stewardship, building a culture of trust and responsibility within the laboratory.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

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  • American Chemical Society. (n.d.). BetterGuide to minimizing waste in laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • 5-Bromo-1-pentene Safety Data Sheet. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;dihydroxy(oxo)phosphanium. Retrieved from [Link]

  • Kim, J. T., et al. (2013). Health consequences of exposure to brominated flame retardants: a systematic review. Environmental Health, 12(45). Retrieved from [Link]

  • Liu, C., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Database. Retrieved from [Link]

  • PubChem. (n.d.). 2-[5-[5-chloranyl-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxidanylidene-1~{H}-isoindol-2-yl]-{N}-[(1{S})-2-oxidanyl-1-phenyl-ethyl]ethanamide. Retrieved from [Link]

  • Indiana Department of Environmental Management. (1989). Material Safety Data Sheet. Retrieved from [Link]

  • Pyrrole MSDS. (n.d.). Retrieved from [Link]

  • Kumar, R., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10, 28519-28536. Retrieved from [Link]

  • Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. Retrieved from [Link]

  • PubChem. (n.d.). Pyranoquinolone. Retrieved from [Link]

  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone. (n.d.). LookChem. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dihydroxy-4a,6a,7-trimethyloctadecahydrospiro(naphtho(2',1':4,5)indeno(2,1-b)furan-8,2'-oxan)-2-yl 4-O-hexopyranosylhexopyranoside. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]

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Safeguarding Your Synthesis: A Guide to Personal Protective Equipment for 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone, a halogenated pyrrole derivative, represents a class of molecules with immense potential in medicinal chemistry.[1] However, the very features that make it a valuable building block—the brominated heterocyclic ring—also necessitate a comprehensive understanding of its potential hazards.

This guide provides an essential framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our recommendations are grounded in established safety protocols for analogous brominated and heterocyclic compounds.[2][3][4] This proactive, risk-based approach ensures that laboratory personnel are protected against uncharacterized threats, fostering a culture of safety and scientific integrity.

Core Hazard Assessment: An Evidence-Based Approach

  • Skin and Eye Irritation/Corrosion: Many halogenated organic compounds are known to be irritants or corrosives upon contact with skin and eyes.[4][5][6] Direct contact can lead to redness, inflammation, or severe chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[3][4][7] Working in a well-ventilated area is crucial.

  • Acute Toxicity: Harmful effects if swallowed, inhaled, or absorbed through the skin are a significant concern with many functionalized heterocyclic compounds.[4][5]

  • Environmental Hazard: Halogenated organic compounds require careful disposal to prevent environmental contamination.[8][9]

Given these potential hazards, a conservative and multi-layered approach to Personal Protective Equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene Gloves: These materials provide good resistance against a broad range of chemicals, including many organic solvents and halogenated compounds.[10] Double gloving is strongly recommended to protect against incidental tears and to allow for safe removal of the outer glove if contamination occurs.[11] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatChemical-Resistant Lab Coat with Long Sleeves and Tight Cuffs: This serves as the first barrier against splashes and spills. A solid front and tight-fitting cuffs prevent chemicals from reaching the skin.[11] For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.
Eye & Face Protection Safety Goggles & Face ShieldChemical Splash Goggles (ANSI Z87.1 certified): These are mandatory to provide a complete seal around the eyes, protecting against splashes, dust, and vapors.[12] When handling larger quantities or during procedures with a significant splash potential (e.g., transfers, heating), a full-face shield should be worn in addition to goggles for maximum protection.[12]
Respiratory Protection Respirator (as needed)NIOSH-Approved Respirator: All handling of the solid compound should occur within a certified chemical fume hood to control airborne particulates and vapors. If a fume hood is not available or if there is a risk of generating dust outside of a controlled environment, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/P95) is required.[13]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring procedural safety. The following steps provide a comprehensive plan from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep1 Review SDS of Analogous Compounds prep2 Assemble and Inspect All Required PPE prep1->prep2 prep3 Prepare Work Area in a Chemical Fume Hood prep2->prep3 prep4 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Spill Kit) prep3->prep4 hand1 Don All PPE Correctly prep4->hand1 Proceed to Handling hand2 Weigh Solid Compound in Fume Hood hand1->hand2 hand3 Perform Chemical Manipulations (e.g., Dissolution, Reaction) hand2->hand3 hand4 Keep Containers Tightly Closed When Not in Use hand3->hand4 clean1 Decontaminate Glassware and Work Surfaces hand4->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE and Materials in Labeled Hazardous Waste Containers clean2->clean3 clean4 Remove PPE in Correct Order clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheets for structurally similar chemicals to understand potential hazards.[2][3]

    • Ensure all necessary PPE is available, inspected for damage, and fits correctly.[10]

    • Prepare your workspace within a certified chemical fume hood. Place absorbent, chemical-resistant pads on the work surface to contain any potential spills.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • Handling:

    • When handling the solid compound, use techniques that minimize dust generation, such as careful scooping.[13]

    • Weigh the chemical on a tared weigh boat inside the fume hood or a ventilated balance enclosure.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Always keep containers sealed when not in active use to minimize the release of vapors.[8]

  • Accidental Exposure and Spills:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][6]

    • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Small Spills: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of halogenated chemicals.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Solid Waste."
Liquid Chemical Waste Collect all solutions containing the compound in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[9][14]
Contaminated Materials All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads, pipette tips) must be placed in a sealed bag or container labeled for solid hazardous waste.[13][15]
Empty Containers Triple rinse the container with a suitable solvent. Collect the rinsate as halogenated liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their invaluable research.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • U.S. Environmental Protection Agency. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. LookChem. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. University of British Columbia. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). Personal protective equipment when handling plant protection products. BVL.bund.de. [Link]

  • Starlabs. 1-(4-Methyl-1H-pyrrol-3-yl)ethanone, min 98%, 1 gram. Starlabs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.